(S)-O-Benzyl-N-Boc-2,6-dimethyl tyrosine
Description
Structure
2D Structure
Properties
IUPAC Name |
(2S)-3-(2,6-dimethyl-4-phenylmethoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO5/c1-15-11-18(28-14-17-9-7-6-8-10-17)12-16(2)19(15)13-20(21(25)26)24-22(27)29-23(3,4)5/h6-12,20H,13-14H2,1-5H3,(H,24,27)(H,25,26)/t20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPHUBXYIEQFLGO-FQEVSTJZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1CC(C(=O)O)NC(=O)OC(C)(C)C)C)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1C[C@@H](C(=O)O)NC(=O)OC(C)(C)C)C)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80654287 | |
| Record name | O-Benzyl-N-(tert-butoxycarbonyl)-2,6-dimethyl-L-tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80654287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
945669-52-3 | |
| Record name | O-Benzyl-N-(tert-butoxycarbonyl)-2,6-dimethyl-L-tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80654287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 945669-52-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: The Strategic Importance of Sterically Hindered Amino Acids
An In-depth Technical Guide to (S)-O-Benzyl-N-Boc-2,6-dimethyl Tyrosine: A Cornerstone for Advanced Peptide Synthesis
In the landscape of peptide chemistry and drug discovery, the rational design of peptide analogs with enhanced potency, selectivity, and metabolic stability is paramount. Unnatural amino acids are critical tools in this endeavor, offering novel side-chain functionalities and conformational constraints. Among these, this compound stands out as a highly valuable building block. The strategic placement of two methyl groups on the phenolic ring of tyrosine introduces significant steric hindrance, which can restrict the conformational freedom of the peptide backbone and modulate interactions with biological targets.
This modification has proven particularly effective in the field of opioid receptor ligands, where replacing the N-terminal tyrosine with 2',6'-dimethyl-L-tyrosine (Dmt) often leads to a dramatic increase in affinity and efficacy, particularly at the mu-opioid receptor (MOR).[1][2] The compound is also a key building block for mixed mu-delta opioid ligands like Eluxadoline, a treatment for irritable bowel syndrome.[1]
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound. As a fully protected derivative, with the α-amino group masked by a tert-butoxycarbonyl (Boc) group and the phenolic hydroxyl protected by a benzyl (Bzl) group, it is perfectly suited for incorporation into peptide sequences using the well-established Boc/Bzl solid-phase peptide synthesis (SPPS) strategy.[3] We will explore its physicochemical characteristics, provide detailed experimental protocols for its synthesis and use, and offer insights grounded in established chemical principles for researchers, scientists, and drug development professionals.
Core Chemical and Physical Properties
The precise identity and purity of this compound are foundational to its successful application. The data below are compiled from reliable chemical supplier databases and peer-reviewed literature.
Structural and General Data
| Property | Value | Reference(s) |
| IUPAC Name | (2S)-3-[4-(benzyloxy)-2,6-dimethylphenyl]-2-[(tert-butoxycarbonyl)amino]propanoic acid | [4][5] |
| CAS Number | 945669-52-3 | [4][6] |
| Molecular Formula | C₂₃H₂₉NO₅ | [4][6] |
| Molecular Weight | 399.49 g/mol | [4][5] |
| MDL Number | MFCD05863883 | [4][6] |
Chemical Structure
Caption: Chemical structure of the title compound.
Physicochemical and Safety Data
| Property | Value | Reference(s) |
| Appearance | White to Yellow Solid | [4] |
| Purity | Typically ≥96% | [4] |
| Storage | Room temperature, store in a dry place | [4] |
| Safety Information | Details | Reference(s) |
| Signal Word | Warning | [4] |
| Pictogram | GHS07 (Exclamation Mark) | [4] |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [4] |
| Precautionary Statements | P261: Avoid breathing dust. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [4] |
Synthesis and Spectroscopic Characterization
The synthesis of this unnatural amino acid is a multi-step process that requires careful control of reaction conditions. While various synthetic routes exist for the core 2',6'-dimethyl-L-tyrosine (Dmt) structure, we present a robust and modern approach based on a microwave-assisted Negishi coupling, followed by a standard benzylation reaction.[1][2]
Synthetic Workflow
The overall strategy involves three key stages:
-
Preparation of the Organozinc Reagent: Starting from Boc-L-iodophenylalanine methyl ester.
-
Negishi Cross-Coupling: Reaction of the organozinc intermediate with an appropriate substituted phenol to form the dimethylated tyrosine core.
-
Saponification and Benzylation: Hydrolysis of the methyl ester followed by protection of the phenolic hydroxyl group.
Caption: Synthetic workflow for the target compound.
Experimental Protocol: Synthesis
This protocol is adapted from the expedient synthesis of the Dmt core developed by Reid et al.[1], followed by a standard benzylation procedure.[7]
Step 1: Synthesis of Boc-2',6'-dimethyl-L-tyrosine methyl ester (2a)
-
To a dry reaction vessel, add Zinc dust and a catalytic amount of iodine (I₂).
-
Add a solution of Boc-L-iodophenylalanine methyl ester (1 equivalent) in anhydrous N,N-Dimethylformamide (DMF). Stir the mixture vigorously.
-
Once the organozinc reagent has formed (indicated by a color change), quickly add the palladium catalyst Pd₂(dba)₃ (0.05 eq.), the ligand SPhos (0.1 eq.), and 3,5-dimethyl-4-iodophenol (1.2 eq.).
-
Seal the vessel and place it in a microwave reactor. Irradiate at 110 °C for 2 hours.
-
After cooling, dilute the reaction mixture with ethyl acetate and filter through celite.
-
Wash the organic layer with saturated sodium thiosulfate, water, and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the desired methyl ester.
Step 2: Saponification to Boc-2',6'-dimethyl-L-tyrosine (3a)
-
Dissolve the purified methyl ester from Step 1 in a 1:1 mixture of Tetrahydrofuran (THF) and water.
-
Add Lithium Hydroxide (LiOH, ~5 equivalents) and stir the solution at room temperature until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Acidify the reaction mixture to pH 3-4 with a cold 1M HCl solution.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo to yield the carboxylic acid, which is often used without further purification.
Step 3: O-Benzylation
-
Dissolve the Boc-2',6'-dimethyl-L-tyrosine from Step 2 (1 eq.) in methanol.
-
Add sodium methoxide solution (2.1 eq.) followed by benzyl bromide (1.4 eq.).[7]
-
Stir the mixture at 40 °C for 3-5 hours, monitoring by TLC.
-
Upon completion, add water and neutralize with hydrochloric acid to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain the final product, this compound.
Spectroscopic Characterization
Expected ¹H and ¹³C NMR Data (in CDCl₃)
| ¹H NMR Assignment | Expected Shift (δ, ppm) | ¹³C NMR Assignment | Expected Shift (δ, ppm) |
| -C(CH₃ )₃ (Boc) | ~1.42 (s, 9H) | C =O (Carboxyl) | ~176.0 |
| -CH₃ (Aromatic) | ~2.20 (s, 6H) | C =O (Boc) | ~155.5 |
| β-CH₂ | ~3.05 (m, 2H) | Aromatic Quaternary | ~155.0, ~138.0, ~137.0 |
| α-CH | ~4.55 (m, 1H) | Aromatic C H | ~130.5, ~128.6, ~128.0, ~127.5 |
| NH (Amide) | ~5.00 (d, 1H) | C (CH₃)₃ (Boc) | ~80.2 |
| -O-CH₂ -Ph (Benzyl) | ~5.05 (s, 2H) | -O-C H₂-Ph (Benzyl) | ~70.0 |
| Aromatic H | 6.80 - 7.45 (m, 7H) | α-C H | ~54.0 |
| COOH | ~10-12 (br s, 1H) | β-C H₂ | ~37.0 |
| C (CH₃)₃ (Boc) | ~28.3 | ||
| -C H₃ (Aromatic) | ~19.5 |
Application in Solid-Phase Peptide Synthesis (SPPS)
The primary application of this compound is as a building block in SPPS, specifically using the Boc/Bzl protection strategy. This method, pioneered by Merrifield, relies on differential acid lability for deprotection steps.[10]
The Boc/Bzl Strategy
-
Nα-Protection (Temporary): The Boc group is used for the temporary protection of the α-amino group. It is stable to the coupling conditions but is readily cleaved by moderate acids, such as 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM).[3]
-
Side-Chain Protection (Permanent): The Benzyl (Bzl) group protecting the phenolic hydroxyl is stable to the repetitive TFA treatments used to remove the Boc group. It requires a much stronger acid, typically anhydrous Hydrogen Fluoride (HF), for cleavage during the final step of releasing the completed peptide from the resin.[10] This differential lability is the cornerstone of the strategy.
Boc-SPPS Cycle Workflow
The incorporation of the amino acid into a growing peptide chain on a solid support follows a well-defined cycle.
Caption: A typical cycle in Boc/Bzl solid-phase peptide synthesis.
Experimental Protocol: Coupling Cycle
This protocol outlines a single manual coupling cycle for adding this compound to a peptide-resin.[10][11]
Assumptions: The synthesis starts with a deprotected amino group on the resin-bound peptide chain (H₂N-peptide-resin).
-
Amino Acid Activation:
-
In a separate vessel, dissolve this compound (3-4 equivalents relative to resin loading) and a coupling agent like HBTU (0.98 eq. relative to the amino acid) in DMF.
-
Add N,N-diisopropylethylamine (DIEA) (2 eq. relative to the amino acid) to the solution and allow it to pre-activate for 2-5 minutes.
-
-
Coupling:
-
Add the activated amino acid solution to the vessel containing the washed and neutralized peptide-resin.
-
Agitate the mixture using a shaker or nitrogen bubbling for 1-2 hours at room temperature.
-
-
Monitoring:
-
Take a small sample of resin beads and perform a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates the reaction is complete. If the test is positive (blue beads), extend the coupling time or perform a second coupling.
-
-
Washing:
-
Drain the reaction solution.
-
Thoroughly wash the peptide-resin to remove excess reagents and byproducts. A typical wash cycle is: DMF (3x), DCM (3x).
-
-
Deprotection (for the next cycle):
-
Add a solution of 50% TFA in DCM to the resin and agitate for 30 minutes to remove the Nα-Boc group.
-
Drain and wash the resin with DCM (3x), isopropanol (2x), and DCM (3x) to prepare for the next coupling cycle.[11]
-
Safety and Handling
As a fine chemical, this compound requires careful handling in a laboratory setting.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[12]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
This compound is a sophisticated and powerful tool for the modern peptide chemist. Its unique sterically hindered structure provides a means to enforce specific peptide conformations, leading to analogs with superior biological activity. As a fully protected derivative tailored for the robust Boc/Bzl SPPS strategy, it offers a reliable pathway for incorporation into complex peptide targets. Understanding its chemical properties, synthesis, and proper application is key to unlocking its full potential in the design and development of next-generation peptide therapeutics.
References
- 1. Rapid Synthesis of Boc-2′,6′-dimethyl-l-tyrosine and Derivatives and Incorporation into Opioid Peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid Synthesis of Boc-2',6'-dimethyl-l-tyrosine and Derivatives and Incorporation into Opioid Peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. This compound | 945669-52-3 [sigmaaldrich.com]
- 5. This compound | 945669-52-3 [sigmaaldrich.com]
- 6. appchemical.com [appchemical.com]
- 7. US7217835B2 - Production method of O-substituted tyrosine compound - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. Boc-O-benzyl-L-tyrosine(2130-96-3) 1H NMR spectrum [chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Synthesis and Characterization of Boc-Dmt-OH
Introduction: The Significance of Boc-Dmt-OH in Modern Drug Discovery
(S)-2-((tert-butoxycarbonyl)amino)-3-(2,6-dimethyl-4-hydroxyphenyl)propanoic acid, commonly known as Boc-Dmt-OH, is a non-canonical amino acid of significant interest in medicinal chemistry and peptide-based drug development.[1][] Its unique structure, featuring a sterically hindered dimethylated tyrosine residue, imparts valuable properties to peptides, including enhanced stability against enzymatic degradation and improved receptor binding affinity and selectivity.[3] Notably, Boc-Dmt-OH is a crucial building block in the synthesis of potent and selective opioid receptor ligands, where it often replaces tyrosine to modulate pharmacological activity.[3]
This guide provides a comprehensive, field-proven methodology for the synthesis and characterization of Boc-Dmt-OH. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but also the underlying scientific rationale and practical insights to ensure successful and reproducible outcomes.
PART 1: A Strategic Approach to the Synthesis of Boc-Dmt-OH
The synthesis of Boc-Dmt-OH presents a unique challenge: the construction of a sterically hindered C(sp²)-C(sp³) bond between the dimethylphenyl ring and the alanine backbone. While several synthetic routes exist, a highly efficient and robust strategy involves a microwave-assisted Negishi cross-coupling reaction.[3] This approach is favored for its high reactivity, functional group tolerance under mild conditions, and its ability to overcome the steric hindrance that can limit other cross-coupling methods.[4][5]
The overall synthetic workflow is a three-step process, which will be detailed in the subsequent sections:
-
Synthesis of the Iodoalanine Precursor: Preparation of Boc-L-β-iodoalanine methyl ester from commercially available Boc-L-serine methyl ester.
-
Microwave-Assisted Negishi Coupling: The key C-C bond formation between the iodoalanine precursor and an organozinc reagent derived from 3,5-dimethyl-4-iodophenol.
-
Saponification: Hydrolysis of the methyl ester to yield the final Boc-Dmt-OH product.
Caption: Overall workflow for the synthesis of Boc-Dmt-OH.
Experimental Protocol: Synthesis
Materials and Reagents:
-
Boc-L-Ser-OMe (N-tert-butoxycarbonyl-L-serine methyl ester)
-
Triphenylphosphine (PPh₃)
-
Imidazole
-
Iodine (I₂)
-
Dichloromethane (DCM)
-
Zinc dust
-
3,5-Dimethyl-4-iodophenol
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
N,N-Dimethylformamide (DMF)
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Brine
Step 1: Synthesis of Boc-L-β-iodoalanine methyl ester
This initial step converts the hydroxyl group of Boc-L-serine methyl ester into an iodide, a good leaving group for the subsequent Negishi coupling. The Appel reaction conditions are well-suited for this transformation.
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add PPh₃ (1.1 eq) and imidazole (1.1 eq).
-
Add anhydrous DCM and stir until all solids dissolve.
-
Add I₂ (1.3 eq) portion-wise and stir for 5 minutes. The solution will turn dark brown.
-
In a separate flask, dissolve Boc-L-Ser-OMe (1.0 eq) in anhydrous DCM.
-
Add the Boc-L-Ser-OMe solution dropwise to the reaction mixture.
-
Stir at room temperature for 4 hours, monitoring the reaction by TLC (Thin Layer Chromatography).
-
Upon completion, transfer the reaction mixture to a separatory funnel. Wash with saturated aqueous Na₂S₂O₃ to quench excess iodine, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield the iodoalanine precursor as a colorless oil.
Step 2: Microwave-Assisted Negishi Coupling to form Boc-Dmt-OMe
This is the critical bond-forming step. The use of microwave irradiation significantly accelerates the reaction, which is often sluggish for sterically hindered substrates under conventional heating.[3] The choice of a palladium catalyst and a bulky, electron-rich phosphine ligand like SPhos is crucial for achieving high yields.[6]
-
Activate zinc dust (excess) by stirring with a catalytic amount of I₂ in anhydrous DMF for 10 minutes in a microwave-safe reaction vessel.
-
To this suspension, add the Boc-L-β-iodoalanine methyl ester (1.0 eq) dissolved in DMF.
-
Quickly add Pd₂(dba)₃ (0.05 eq), SPhos (0.10 eq), and 3,5-dimethyl-4-iodophenol (1.3 eq).
-
Seal the vessel and place it in a microwave reactor. Irradiate at 110°C for 2 hours.
-
After cooling, filter the reaction mixture through a pad of Celite to remove zinc and catalyst residues.
-
Dilute the filtrate with ethyl acetate and wash with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography (hexanes/EtOAc gradient) to obtain Boc-Dmt-OMe.
Step 3: Saponification to Boc-Dmt-OH
The final step is a straightforward hydrolysis of the methyl ester to the carboxylic acid.
-
Dissolve the purified Boc-Dmt-OMe (1.0 eq) in a mixture of THF and water.
-
Add LiOH (5.0 eq) and stir the mixture at room temperature until the reaction is complete (monitor by TLC).
-
Acidify the reaction mixture to pH ~3 with 1M HCl.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield Boc-Dmt-OH as a white solid.
| Step | Product | Typical Yield | Key Considerations |
| 1 | Boc-L-β-iodoalanine methyl ester | 75-85% | Ensure anhydrous conditions to prevent side reactions. |
| 2 | Boc-Dmt-OMe | 50-60% | Use of microwave is critical for good yield. Efficient stirring of the zinc suspension is important. |
| 3 | Boc-Dmt-OH | >90% | Avoid strong basic conditions for extended periods to minimize potential racemization. |
PART 2: Comprehensive Characterization of Boc-Dmt-OH
Rigorous characterization is essential to confirm the identity, purity, and structural integrity of the synthesized Boc-Dmt-OH. A combination of spectroscopic and chromatographic techniques provides a complete analytical profile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation.
¹H NMR (400 MHz, CDCl₃): The expected proton NMR spectrum will show characteristic signals for the Boc group, the amino acid backbone, and the dimethylphenyl ring.
-
δ ~ 6.8-7.0 ppm (s, 2H): Aromatic protons on the phenyl ring.
-
δ ~ 5.0-5.2 ppm (d, 1H): NH proton of the Boc-protected amine.
-
δ ~ 4.5-4.7 ppm (m, 1H): α-proton (CH) of the amino acid.
-
δ ~ 3.0-3.3 ppm (m, 2H): β-protons (CH₂) of the amino acid.
-
δ ~ 2.2-2.3 ppm (s, 6H): Methyl protons on the phenyl ring.
-
δ ~ 1.4 ppm (s, 9H): tert-butyl protons of the Boc group.[7]
¹³C NMR (100 MHz, CDCl₃): The carbon spectrum will complement the proton data.
-
δ ~ 175-177 ppm: Carboxylic acid carbon (COOH).
-
δ ~ 155-156 ppm: Carbonyl carbon of the Boc group.
-
δ ~ 153-155 ppm: Phenolic carbon (C-OH).
-
δ ~ 130-135 ppm: Aromatic carbons.
-
δ ~ 80 ppm: Quaternary carbon of the Boc group.
-
δ ~ 54-56 ppm: α-carbon.
-
δ ~ 37-39 ppm: β-carbon.
-
δ ~ 28 ppm: tert-butyl methyl carbons.
-
δ ~ 20-22 ppm: Aromatic methyl carbons.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns. Electrospray ionization (ESI) is the preferred method for this type of molecule.
-
Expected Mass: The calculated monoisotopic mass of Boc-Dmt-OH (C₁₆H₂₃NO₅) is 309.1576 g/mol .
-
ESI-MS (Positive Ion Mode): Expect to observe the protonated molecule [M+H]⁺ at m/z 310.16, the sodium adduct [M+Na]⁺ at m/z 332.14, and the potassium adduct [M+K]⁺ at m/z 348.12.
-
Tandem MS (MS/MS) Fragmentation: The fragmentation of the [M+H]⁺ ion is characteristic of Boc-protected amino acids. Key neutral losses include:
-
Loss of isobutylene (-56 Da): A primary fragmentation pathway of the Boc group, leading to an ion at m/z 254.10.[8]
-
Loss of the entire Boc group (-100 Da): Resulting in an ion corresponding to the free amino acid at m/z 210.11.
-
Loss of CO₂ (-44 Da) from the Boc-deprotected fragment: A subsequent fragmentation leading to an ion at m/z 210.11 -> 166.12.[9]
-
Caption: Key fragmentation pathways of Boc-Dmt-OH in ESI-MS/MS.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is the standard method for assessing the purity of the final product. A high-purity product (>98%) is crucial for applications like peptide synthesis.[10]
Recommended HPLC Protocol:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile (ACN).
-
Gradient: A linear gradient, for example, from 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 220 nm and 280 nm.
-
Sample Preparation: Dissolve the sample in a 1:1 mixture of ACN and water to a concentration of approximately 1 mg/mL.[1]
Expected Results: A successful synthesis will yield a single major peak in the chromatogram. The retention time will depend on the specific HPLC system and gradient, but due to its hydrophobicity, Boc-Dmt-OH will elute later than more polar starting materials like Boc-Ser-OMe. The purity can be calculated from the peak area percentage.
Expert Insights and Troubleshooting
-
Causality in Synthesis: The Negishi coupling's success hinges on the effective formation of the organozinc reagent and the choice of a ligand that promotes the reductive elimination of the sterically demanding product. SPhos is particularly effective as its bulk and electron-donating properties stabilize the palladium center and facilitate the final C-C bond formation.[6]
-
Self-Validating Protocols: Each step includes a purification and characterization checkpoint. The NMR of the iodoalanine precursor should confirm the replacement of the hydroxyl group. The MS of the Boc-Dmt-OMe intermediate confirms the successful coupling. The final HPLC purity assay validates the entire process.
-
Potential Pitfalls and Troubleshooting:
-
Low Yield in Negishi Coupling: This can be due to inactive zinc dust or degradation of the palladium catalyst. Ensure the zinc is freshly activated and that the reaction is performed under strictly inert conditions. Homocoupling of the aryl iodide is a potential side reaction if the transmetalation is slow.[11]
-
Incomplete Hydrolysis: If the saponification stalls, gently warming the reaction mixture or adding a co-solvent like methanol can improve solubility and drive the reaction to completion.
-
Racemization: While the described synthesis is unlikely to cause significant racemization at the α-carbon, it is good practice to verify the enantiomeric purity of the final product using a chiral HPLC method, especially for GMP (Good Manufacturing Practice) applications.[12]
-
Conclusion
The synthesis of Boc-Dmt-OH via a microwave-assisted Negishi coupling is a robust and efficient method for producing this valuable unnatural amino acid. By understanding the rationale behind each step and employing rigorous analytical characterization, researchers can confidently synthesize high-purity Boc-Dmt-OH, enabling the development of novel peptides and therapeutics with enhanced properties. This guide provides the necessary protocols and expert insights to achieve this goal, ensuring both scientific integrity and successful experimental outcomes.
References
- 1. benchchem.com [benchchem.com]
- 3. Rapid Synthesis of Boc-2′,6′-dimethyl-l-tyrosine and Derivatives and Incorporation into Opioid Peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Negishi coupling - Wikipedia [en.wikipedia.org]
- 5. Why Negishi? How This Nobel-Winning Reaction Offers Unmatched Selectivity - KCIL Chemofarbe Group – Specialty Chemical Companies Manufacturing in India | Industrial Chemical solvents [kcilglobal.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. rsc.org [rsc.org]
- 8. Characterization of N-Boc/Fmoc/Z-N'-formyl-gem-diaminoalkyl derivatives using electrospray ionization multi-stage mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mass Fragmentation Characteristics of <i>t</i>-Boc Substituted Drug Precursors [zpxb.xml-journal.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chem.tamu.edu [chem.tamu.edu]
- 12. sigmaaldrich.com [sigmaaldrich.com]
A Technical Guide to the Physicochemical Properties of Sterically Hindered Tyrosine Analogs
Abstract
Sterically hindered tyrosine analogs represent a pivotal class of synthetic amino acids engineered to modulate the fundamental physicochemical properties inherent to the natural tyrosine residue. By introducing bulky substituents, typically at the ortho positions of the phenolic ring, researchers can systematically alter acidity, redox potential, and hydrophobicity. These modifications have profound implications, offering strategic advantages in drug design, peptide synthesis, and chemical biology. For instance, steric shielding can block enzymatic metabolism, enhance antioxidant activity, and fine-tune molecular interactions. This guide provides an in-depth exploration of these modulated properties, details the experimental methodologies for their characterization, and discusses their functional consequences in contemporary research and development.
Section 1: The Rationale for Steric Hindrance in Tyrosine Analogs
L-tyrosine is a cornerstone amino acid, participating in a vast array of biological processes. Its phenolic hydroxyl group is a fulcrum of activity—acting as a hydrogen bond donor/acceptor, a site for phosphorylation in signaling cascades, and a redox-active center susceptible to oxidation. However, these same reactive properties can be liabilities in therapeutic design, leading to rapid metabolism or off-target effects.
The introduction of sterically bulky groups, such as tert-butyl or isopropyl moieties, at the 3 and 5 positions of the phenyl ring creates a molecular shield around the hydroxyl group.[1][2] This "hindered" environment is the key to unlocking new functionalities:
-
Metabolic Stability: The bulky groups can physically block the active sites of metabolic enzymes like Cytochrome P450s, which are known to hydroxylate the aromatic ring of tyrosine, thereby increasing the in vivo half-life of peptide-based drugs.[3][4]
-
Modulated Reactivity: Steric hindrance directly influences the reactivity of the phenolic proton and the stability of the resulting phenoxyl radical, altering the analog's pKa and redox potential.[5]
-
Enhanced Antioxidant Properties: Hindered phenols are exceptionally effective as primary antioxidants.[6][7] The bulky substituents stabilize the phenoxyl radical formed upon scavenging a free radical, preventing it from engaging in deleterious side reactions and effectively terminating oxidative chain reactions.[1][8]
-
Controlled Intermolecular Interactions: The physical shield can prevent or weaken hydrogen bonding, a feature that can be exploited to control peptide conformation and receptor-ligand binding specificity.
This strategic modification has given rise to a new chemical space for designing peptides and small molecules with enhanced stability, bioavailability, and novel mechanisms of action.[9][10]
Section 2: Core Physicochemical Properties & Their Modulation
The introduction of bulky alkyl groups ortho to the hydroxyl moiety systematically alters the electronic and physical environment of the tyrosine side chain. These changes manifest in measurable shifts in several key physicochemical parameters.
Acidity (pKa) of the Phenolic Hydroxyl Group
The pKa of the phenolic hydroxyl group dictates its ionization state at physiological pH, which is critical for its role in electrostatic interactions and hydrogen bonding. For native L-tyrosine, the phenolic pKa is approximately 10.1.[11][12]
Introducing bulky alkyl groups tends to slightly increase the pKa. This is primarily due to two factors:
-
Solvent Shell Disruption: The bulky groups disrupt the organized solvation shell of water molecules that would typically stabilize the negatively charged phenolate anion upon deprotonation. This destabilization makes the proton's removal less favorable, thus raising the pKa.
-
Electronic Effects: Alkyl groups are weakly electron-donating, which can slightly increase the electron density on the ring and the oxygen atom, making the proton less acidic.
Redox Potential
Tyrosine is susceptible to one-electron oxidation, forming a tyrosyl radical. This process is central to its function in various enzymes but also represents a pathway for oxidative damage. Sterically hindered phenols are designed to be potent antioxidants by modulating this very property.[1][2][6]
The bulky ortho-substituents stabilize the resulting phenoxyl radical through hyperconjugation and steric protection, which prevents radical-radical dimerization. This stabilization makes the initial oxidation (the donation of a hydrogen atom to a free radical) more favorable, resulting in a lower oxidation potential compared to unhindered phenols.[5][13][14] This enhanced ability to donate a hydrogen atom and form a stable, unreactive radical is the hallmark of an efficient free-radical scavenger.[8]
Hydrophobicity (LogP / LogD)
Hydrophobicity is a critical determinant of a molecule's pharmacokinetic profile, influencing its absorption, distribution, metabolism, and excretion (ADME). It is commonly quantified as the logarithm of the partition coefficient (LogP) between octanol and water.
Native L-tyrosine is considered amphipathic; the aromatic ring is hydrophobic, while the hydroxyl group and the amino acid backbone are hydrophilic, resulting in a LogP value of approximately -2.26.[11][12][15][16] The addition of bulky, nonpolar alkyl groups (like tert-butyl) significantly increases the nonpolar surface area of the molecule. This leads to a substantial increase in hydrophobicity and, consequently, a higher LogP value. For example, Fmoc-L-Tyr(tBu)-OH, a protected version used in synthesis, has a calculated XLogP3 of 5.6.[17] This increased lipophilicity can enhance membrane permeability but may also lead to reduced aqueous solubility if not balanced by other polar groups.
Comparative Data Summary
The following table summarizes the expected shifts in physicochemical properties when moving from natural L-tyrosine to a common sterically hindered analog like 3,5-di-tert-butyl-tyrosine.
| Property | L-Tyrosine | Sterically Hindered Analog (e.g., 3,5-di-tert-butyl-tyrosine) | Rationale for Change |
| Phenolic pKa | ~10.1[11][12] | > 10.1 (Slightly Higher) | Disruption of phenolate solvation; weak electron-donating effect of alkyl groups. |
| Redox Potential | Higher | Lower | Steric and electronic stabilization of the resulting phenoxyl radical.[5] |
| Hydrophobicity (LogP) | ~-2.26 (Hydrophilic/Amphipathic)[11][12] | Significantly > 0 (Hydrophobic) | Addition of large, nonpolar alkyl groups increases lipid-like character.[18] |
| Hydrogen Bonding | Strong Donor/Acceptor | Weakened/Inhibited | Physical blocking of the hydroxyl group by bulky substituents. |
Section 3: Experimental Methodologies for Characterization
Accurate characterization of these physicochemical properties is essential for rational drug design. The following section outlines standard, self-validating protocols for determining pKa, redox potential, and hydrophobicity.
Workflow for pKa Determination via UV-Vis Spectrophotometry
This method leverages the fact that the protonated phenol and the deprotonated phenoxide ion have distinct UV absorbance spectra.[19] By monitoring the change in absorbance as a function of pH, one can determine the pKa.[20][21]
Diagram: Workflow for Spectrophotometric pKa Determination
Caption: Workflow for pKa determination using UV-Vis spectrophotometry.
Detailed Protocol:
-
Preparation: Prepare a 10 mM stock solution of the tyrosine analog in DMSO. Prepare a series of buffers (e.g., phosphate, borate) with known pH values ranging from 3 to 12, ensuring a constant ionic strength.[20]
-
Sample Loading: In a 96-well UV-transparent microplate, add a fixed volume of each buffer. To each well, add a small, constant volume of the analog stock solution (e.g., 2 µL into 198 µL buffer) to achieve the desired final concentration. Include buffer-only blanks.
-
Measurement: Use a plate reader to record the UV-Vis spectrum (e.g., 230-500 nm) for every well.[19][20]
-
Data Analysis:
-
Subtract the blank absorbance from each sample spectrum.
-
Identify the wavelength of maximum absorbance difference between the fully protonated (low pH) and fully deprotonated (high pH) forms.
-
Plot the absorbance at this wavelength against the corresponding pH of each buffer.
-
Fit the resulting data to the Henderson-Hasselbalch equation or a standard sigmoidal curve. The pH at the inflection point of the curve is the experimental pKa.[22][23]
-
Causality Insight: The shift in λmax occurs because the electronic structure of the chromophore (the phenyl ring) is altered upon deprotonation of the hydroxyl group. The resulting phenoxide has a different electron distribution, leading to a change in the energy required for π→π transitions, which is observed as a shift in the absorbance spectrum.*
Workflow for Redox Potential Measurement via Cyclic Voltammetry (CV)
CV is an electrochemical technique used to probe the oxidation and reduction processes of a molecule. It provides information about the potential at which these reactions occur.[24] For hindered phenols, we are primarily interested in the anodic peak potential (Epa), which corresponds to the oxidation of the phenol.[5][25]
Diagram: Workflow for Cyclic Voltammetry
Caption: Workflow for measuring redox potential using cyclic voltammetry.
Detailed Protocol:
-
Preparation: Dissolve the analog in an appropriate solvent, typically acetonitrile or dimethylformamide (DMF), containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium perchlorate, TBAP) to ensure conductivity.[26]
-
Cell Assembly: Set up a three-electrode electrochemical cell: a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/AgCl reference electrode.
-
Measurement:
-
Deoxygenate the solution by bubbling with an inert gas (N2 or Ar) for 10-15 minutes, as dissolved oxygen is electroactive.
-
Immerse the electrodes in the solution.
-
Apply a linear potential sweep using a potentiostat, scanning from a non-reactive potential (e.g., 0 V) to a potential sufficient to oxidize the phenol (e.g., +1.5 V) and then sweeping back.[24][27]
-
-
Data Analysis: The output is a voltammogram, a plot of current vs. potential. The potential at the peak of the oxidative wave is the anodic peak potential (Epa). A lower Epa indicates the compound is easier to oxidize.[24]
Causality Insight: The process is typically irreversible for phenols, meaning a corresponding reduction peak on the reverse scan is often absent or diminished.[27] This is because the initially formed phenoxyl radical undergoes rapid follow-up chemical reactions (e.g., dimerization or reaction with the solvent), preventing its reduction back to the phenol on the timescale of the CV experiment.
Workflow for Hydrophobicity (LogP) Determination via RP-HPLC
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a rapid and reliable method for estimating LogP.[28][29] It operates on the principle that a compound's retention time on a nonpolar stationary phase is proportional to its hydrophobicity.[30]
Diagram: Workflow for RP-HPLC LogP Determination
Caption: Workflow for estimating LogP using RP-HPLC.
Detailed Protocol:
-
Calibration:
-
Prepare a set of 5-7 reference compounds with well-established LogP values that bracket the expected LogP of the analog.
-
Using a C18 RP-HPLC column and an isocratic mobile phase (e.g., methanol/water mixture), inject each standard and record its retention time (tR). Also, determine the column dead time (t0) by injecting a non-retained compound like uracil.
-
Calculate the capacity factor (k) for each standard using the formula: k = (tR - t0) / t0.
-
Plot the known LogP values of the standards against their corresponding log(k) values. This should yield a linear calibration curve.[31]
-
-
Sample Measurement: Inject the tyrosine analog under the identical HPLC conditions and record its retention time.
-
Calculation: Calculate log(k) for the analog and use the linear equation from the calibration curve to determine its experimental LogP value.[31]
Causality Insight: The C18 (octadecyl) stationary phase is highly nonpolar. Hydrophobic molecules have a greater affinity for this phase than for the more polar mobile phase. Therefore, more hydrophobic compounds spend more time interacting with the stationary phase and elute later, resulting in a longer retention time and a larger capacity factor (k).
Section 4: Implications in Drug Discovery and Chemical Biology
The ability to fine-tune these core physicochemical properties has direct and powerful consequences for molecular design.
-
Designing Metabolically Robust Peptides: One of the primary hurdles in peptide drug development is rapid clearance by metabolic enzymes.[3] Cytochrome P450 enzymes, particularly CYP2D6, are known to metabolize tyrosine.[4] By incorporating a 3,5-disubstituted tyrosine analog, the bulky groups act as "bumpers," preventing the peptide from fitting into the enzyme's active site. This steric blockade significantly reduces metabolic degradation, prolonging the therapeutic's circulation time and efficacy.
-
Engineering Selective Kinase Inhibitors: Tyrosine kinases are crucial targets in oncology. The hydroxyl group of tyrosine is the site of phosphorylation. While many inhibitors target the ATP-binding site, designing substrate-mimicking peptides is another strategy. Using a sterically hindered analog can prevent phosphorylation by physically blocking the kinase's access to the hydroxyl group. This allows for the design of highly specific inhibitors or probes that can bind to a kinase without being processed, serving as valuable tools for studying enzyme function.[32]
-
Creating Superior Antioxidants: In conditions associated with high oxidative stress, hindered phenols can act as potent therapeutic agents.[33] Their lower redox potential and the formation of a stable, non-propagating radical make them highly efficient at neutralizing reactive oxygen species (ROS) like peroxyl radicals.[1][2][8] This principle is widely used not only in pharmaceuticals but also as stabilizers in polymers and foods to prevent oxidative degradation.[6][7]
Section 5: Conclusion
Sterically hindered tyrosine analogs are far more than simple derivatives; they are precision tools for molecular engineering. By strategically introducing bulky substituents, researchers gain direct control over the fundamental physicochemical properties of the tyrosine side chain. This control allows for the rational design of molecules with enhanced metabolic stability, tailored reactivity, and superior antioxidant capacity. The experimental workflows detailed herein provide a robust framework for characterizing these properties, enabling scientists to validate their designs and accelerate the development of next-generation therapeutics, advanced materials, and novel biological probes.
References
- 1. vinatiorganics.com [vinatiorganics.com]
- 2. vinatiorganics.com [vinatiorganics.com]
- 3. Role of Cytochrome P450 Enzymes in the Metabolic Activation of Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CYP2D6 - Wikipedia [en.wikipedia.org]
- 5. Synthesis, Redox Properties and Antibacterial Activity of Hindered Phenols Linked to Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hindered Phenols | Antioxidants for Plastics | amfine.com [amfine.com]
- 7. Hindered Phenol Antioxidant, Synthetic Phenolic Antioxidants For Polymers | Tintoll [uvabsorber.com]
- 8. nbinno.com [nbinno.com]
- 9. scienmag.com [scienmag.com]
- 10. Highly Sterically Hindered Peptide Bond Formation - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 11. Ab initio study of molecular properties of l-tyrosine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Radical pairs in redox reactions involving sterically hindered quinones and phenols - Russian Chemical Reviews (RSC Publishing) [pubs.rsc.org]
- 14. RUSSIAN CHEMICAL REVIEWS | Semantic Scholar [semanticscholar.org]
- 15. echemi.com [echemi.com]
- 16. biology.stackexchange.com [biology.stackexchange.com]
- 17. Fmoc-L-Tyr(tBu)-OH | C28H29NO5 | CID 10895791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. karger.com [karger.com]
- 19. pharmaguru.co [pharmaguru.co]
- 20. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator [scirp.org]
- 22. hi-tec.tripod.com [hi-tec.tripod.com]
- 23. ishigirl.tripod.com [ishigirl.tripod.com]
- 24. mdpi.com [mdpi.com]
- 25. researchgate.net [researchgate.net]
- 26. mdpi.com [mdpi.com]
- 27. lejpt.academicdirect.org [lejpt.academicdirect.org]
- 28. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. encyclopedia.pub [encyclopedia.pub]
- 30. Hydrophobicity parameters determined by reversed-phase liquid chromatography. XV: optimal conditions for prediction of log P(oct) by using RP-HPLC procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 32. Design of a peptide inhibitor of tyrosine kinase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. mdpi.com [mdpi.com]
Spectroscopic data for (S)-O-Benzyl-N-Boc-2,6-dimethyl tyrosine
As a Senior Application Scientist, this guide provides an in-depth analysis of the spectroscopic data for (S)-O-Benzyl-N-Boc-2,6-dimethyl tyrosine. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the compound's characterization through various spectroscopic techniques.
Introduction
This compound is a synthetically modified amino acid derivative of significant interest in medicinal chemistry and peptide research. The incorporation of dimethyl groups on the tyrosine ring and the presence of benzyl and Boc protecting groups make it a valuable building block for creating sterically hindered peptides and peptidomimetics with unique conformational properties. Accurate spectroscopic characterization is paramount to confirm its chemical identity and purity, ensuring its suitability for downstream applications in drug discovery and development.
This guide will delve into the multi-faceted spectroscopic profile of this compound, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. We will explore the experimental protocols, present the acquired data, and provide a thorough interpretation of the results, underscoring the rationale behind the experimental choices and the significance of the spectroscopic features.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR are essential to confirm the connectivity of atoms and the overall molecular framework.
A. Experimental Protocol: NMR Data Acquisition
1. Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.
-
Transfer the solution to a 5 mm NMR tube.
2. Instrumentation and Parameters:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, which is particularly important for resolving the aromatic and aliphatic regions of this molecule.
-
For ¹H NMR: Acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio. A standard pulse program is typically used.
-
For ¹³C NMR: A proton-decoupled pulse sequence is employed to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is required due to the lower natural abundance of the ¹³C isotope.
B. ¹H NMR Spectroscopic Data
The ¹H NMR spectrum provides detailed information about the proton environment in the molecule.
Table 1: ¹H NMR Data for this compound (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.45 - 7.30 | m | 5H | Ar-H (Benzyl) |
| 6.90 | s | 2H | Ar-H (Tyrosine ring) |
| 5.05 | s | 2H | O-CH ₂-Ph |
| 4.50 | d | 1H | NH -Boc |
| 4.30 | m | 1H | α-CH |
| 3.10, 2.90 | m, m | 2H | β-CH ₂ |
| 2.20 | s | 6H | Ar-CH ₃ x 2 |
| 1.45 | s | 9H | C(CH ₃)₃ (Boc) |
Interpretation of the ¹H NMR Spectrum:
-
Aromatic Region (δ 7.45 - 6.90 ppm): The multiplet between δ 7.45 and 7.30 ppm corresponds to the five protons of the benzyl group's phenyl ring. The singlet at δ 6.90 ppm integrates to two protons and is characteristic of the two equivalent aromatic protons on the 2,6-dimethyl-substituted tyrosine ring.
-
Benzylic and Amide Protons (δ 5.05 - 4.50 ppm): The singlet at δ 5.05 ppm is assigned to the two benzylic protons (O-CH₂-Ph), indicating their chemical equivalence. The doublet at δ 4.50 ppm is attributed to the amide proton (NH) of the Boc protecting group, with the splitting arising from coupling to the adjacent α-proton.
-
Aliphatic Region (δ 4.30 - 1.45 ppm): The multiplet at δ 4.30 ppm corresponds to the α-proton of the amino acid backbone. The two multiplets at δ 3.10 and 2.90 ppm are assigned to the diastereotopic β-protons. The sharp singlet at δ 2.20 ppm, integrating to six protons, confirms the presence of the two methyl groups on the tyrosine ring. The most upfield and intense singlet at δ 1.45 ppm is characteristic of the nine equivalent protons of the tert-butyl group of the Boc protecting group.
Caption: Workflow for Mass Spectrometry analysis.
III. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
A. Experimental Protocol: IR Data Acquisition
1. Sample Preparation:
-
The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) after evaporating the solvent, or as a KBr pellet. Attenuated Total Reflectance (ATR) is a modern alternative that requires minimal sample preparation.
2. Instrumentation and Parameters:
-
A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
B. Infrared Spectroscopy Data
Table 4: IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3350 | Broad | N-H stretch (Amide) |
| 3100-2900 | Medium | C-H stretch (Aromatic & Aliphatic) |
| 1710 | Strong | C=O stretch (Carboxylic acid) |
| 1685 | Strong | C=O stretch (Boc) |
| 1600, 1495 | Medium | C=C stretch (Aromatic) |
| 1250 | Strong | C-O stretch (Ether) |
| 1160 | Strong | C-O stretch (Boc) |
Interpretation of the IR Spectrum:
-
The broad absorption band around 3350 cm⁻¹ is characteristic of the N-H stretching vibration of the amide group in the Boc protecting group.
-
The bands in the 3100-2900 cm⁻¹ region are due to the C-H stretching vibrations of both the aromatic and aliphatic parts of the molecule.
-
The two strong absorption bands at 1710 cm⁻¹ and 1685 cm⁻¹ are assigned to the carbonyl stretching vibrations of the carboxylic acid and the Boc group, respectively.
-
The absorptions at 1600 and 1495 cm⁻¹ are characteristic of the C=C stretching vibrations within the aromatic rings.
-
The strong bands at 1250 cm⁻¹ and 1160 cm⁻¹ are attributed to the C-O stretching vibrations of the benzyl ether and the Boc group, respectively.
Conclusion
The comprehensive spectroscopic analysis of this compound presented in this guide provides a robust and self-validating confirmation of its chemical structure. The ¹H and ¹³C NMR data establish the precise connectivity of the atoms, while high-resolution mass spectrometry confirms the elemental composition and molecular weight. Infrared spectroscopy further corroborates the presence of the key functional groups. This detailed characterization is an indispensable step in ensuring the quality and reliability of this important building block for its use in peptide synthesis and drug discovery.
The Strategic Incorporation of 2',6'-Dimethyl-L-Tyrosine: A Paradigm Shift in Peptide Therapeutic Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The rational design of peptide-based therapeutics is a frontier of modern medicinal chemistry, demanding innovative strategies to overcome inherent limitations such as poor metabolic stability and conformational ambiguity. The incorporation of unnatural amino acids has emerged as a powerful tool to modulate the pharmacological properties of peptides. Among these, 2',6'-dimethyl-L-tyrosine (Dmt) has distinguished itself as a particularly impactful modification. This technical guide provides a comprehensive overview of the biological significance of incorporating Dmt into peptide scaffolds. We will delve into the profound effects of this single amino acid substitution on conformational dynamics, receptor affinity, functional activity, and enzymatic stability. Through a detailed exploration of the well-established Dmt-Tic pharmacophore in opioid research and a survey of its broader potential, this guide will equip researchers with the foundational knowledge to leverage Dmt as a strategic tool in the development of next-generation peptide therapeutics.
Introduction: The Imperative for Unnatural Amino Acids in Peptide Drug Discovery
Peptides offer a compelling therapeutic modality due to their high specificity and potency.[1] However, their clinical translation is often hampered by rapid enzymatic degradation and a lack of defined secondary structure in solution, which can lead to diminished receptor affinity and unpredictable pharmacological profiles.[1] To surmount these challenges, medicinal chemists have increasingly turned to the incorporation of unnatural amino acids. These synthetic building blocks, not found in the canonical set of twenty proteinogenic amino acids, can introduce novel chemical functionalities and steric constraints, thereby enhancing the druglike properties of peptides.[2]
2',6'-Dimethyl-L-tyrosine (Dmt) is a prime example of a strategically designed unnatural amino acid that has had a transformative impact on peptide science, particularly in the field of opioid research.[2][3] This guide will explore the multifaceted biological significance of Dmt, from its fundamental influence on peptide conformation to its dramatic modulation of receptor interaction and in vivo stability.
The Physicochemical Impact of 2',6'-Dimethyl-L-Tyrosine Incorporation
The unique properties of Dmt stem from the addition of two methyl groups to the ortho positions of the tyrosine phenolic ring. These seemingly minor additions have profound consequences for the peptide's overall structure and function.
Steric Hindrance and Conformational Control
The primary effect of the 2',6'-dimethyl substitution is the introduction of significant steric hindrance around the chi1 (χ1) and chi2 (χ2) dihedral angles of the amino acid side chain. This steric bulk severely restricts the rotational freedom of the Dmt side chain, effectively locking it into a preferred orientation. This conformational constraint can, in turn, influence the local backbone conformation of the peptide, pre-organizing it into a bioactive conformation for receptor binding. This reduction in conformational entropy upon binding is hypothesized to contribute to the observed increases in binding affinity.[2]
Enhanced Hydrophobicity
The addition of two methyl groups increases the hydrophobicity of the tyrosine side chain. This can lead to enhanced interactions with hydrophobic pockets within a receptor's binding site. Furthermore, increased lipophilicity can, in some cases, improve a peptide's ability to cross cellular membranes, although this is highly dependent on the overall sequence and structure of the peptide.
Biological Consequences of Dmt Incorporation: A Deeper Dive
The structural and chemical alterations induced by Dmt translate into significant and often dramatic changes in the biological activity of a peptide.
Enhanced Receptor Affinity and Selectivity
One of the most well-documented effects of Dmt incorporation is a substantial increase in binding affinity for G protein-coupled receptors (GPCRs), particularly opioid receptors. This is often attributed to the aforementioned conformational pre-organization and enhanced hydrophobic interactions. The substitution of the N-terminal tyrosine with Dmt in various opioid peptides has been shown to increase affinity for both mu (µ) and delta (δ) opioid receptors by orders of magnitude.[3][4]
| Peptide | Native Ligand (Tyr¹) Kᵢ (nM) | Dmt¹ Analog Kᵢ (nM) | Receptor | Fold Increase in Affinity | Reference |
| DALDA | 1.69 | 0.143 | Rat MOR | ~12 | [4] |
| H-Dmt-Tic-Asp*-Bid | Potent δ Antagonist | 0.12 (IC₅₀) | Mouse Vas Deferens (δ) | N/A (Switch to Agonist) | [2][5] |
| Deltorphin B | 0.53 (IC₅₀) | 0.32 (IC₅₀) | Mouse Vas Deferens (δ) | ~1.7 | [2][5] |
Table 1: Comparative receptor binding affinities of native tyrosine-containing peptides and their 2',6'-dimethyl-L-tyrosine analogs.
Modulation of Agonist/Antagonist Activity: The Dmt-Tic Pharmacophore
Perhaps the most striking illustration of Dmt's influence is its role in the Dmt-Tic pharmacophore, where Tic stands for 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. The dipeptide H-Dmt-Tic-OH is an exceptionally potent and selective δ-opioid receptor antagonist.[3] However, subtle modifications to the C-terminus of this dipeptide can dramatically switch its activity from a potent antagonist to a potent agonist.[3] This remarkable functional metamorphosis underscores the critical role of the Dmt residue in orienting the peptide in the receptor binding pocket, thereby dictating the conformational changes in the receptor that lead to either activation (agonism) or blockade (antagonism).
Increased Enzymatic Stability
A significant hurdle in the development of peptide therapeutics is their rapid degradation by proteases in the bloodstream and gastrointestinal tract.[1] The incorporation of Dmt can sterically hinder the approach of proteases to the adjacent peptide bonds, thereby increasing the peptide's resistance to enzymatic cleavage. For example, Dmt-containing analogs have demonstrated enhanced stability in rat brain homogenates and against specific enzymes like aminopeptidase-M.[2] This increased stability can lead to a longer in vivo half-life and improved pharmacokinetic profile.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of Dmt-Containing Peptides
The incorporation of Dmt into a peptide sequence is readily achievable using standard Fmoc/tBu solid-phase peptide synthesis protocols.[6][7]
Step-by-Step Methodology:
-
Resin Preparation: Start with a suitable solid support (e.g., Rink Amide resin for C-terminal amides) pre-loaded with the first Fmoc-protected amino acid. Swell the resin in dimethylformamide (DMF).
-
Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminal amine. Repeat this step.
-
Washing: Thoroughly wash the resin with DMF and isopropanol (IPA) to remove residual piperidine and byproducts.
-
Amino Acid Coupling: In a separate vessel, pre-activate Fmoc-Dmt(tBu)-OH (typically 4 equivalents relative to the resin loading) with a coupling agent such as HBTU/HOBt or HATU (3.8-4 equivalents) and a base like diisopropylethylamine (DIEA) in DMF. Add the activated amino acid solution to the resin and allow it to react for 1-2 hours. The tert-butyl (tBu) group protects the phenolic hydroxyl of Dmt.
-
Monitoring the Coupling Reaction: Perform a Kaiser test to ensure the coupling reaction has gone to completion (a negative test indicates the absence of free primary amines).
-
Washing: Wash the resin with DMF to remove excess reagents.
-
Chain Elongation: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection: After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the resin with dichloromethane (DCM) and dry it. Treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane), to cleave the peptide from the resin and remove the side-chain protecting groups (including the tBu group on Dmt).
-
Purification: Precipitate the crude peptide in cold diethyl ether, and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.
Enzymatic Stability Assay in Human Serum
This protocol provides a framework for assessing the stability of a Dmt-containing peptide in human serum.[8][9]
Materials:
-
Dmt-containing peptide and its native (Tyr-containing) counterpart.
-
Human serum (commercially available).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Trichloroacetic acid (TCA) solution (e.g., 10% w/v).
-
Acetonitrile (ACN) with 0.1% TFA.
-
Water with 0.1% TFA.
-
RP-HPLC system with a C18 column.
-
Mass spectrometer.
Step-by-Step Methodology:
-
Peptide Stock Solutions: Prepare 1 mM stock solutions of the Dmt-peptide and the native peptide in an appropriate solvent (e.g., water or a minimal amount of DMSO, then diluted with water).
-
Incubation: In separate microcentrifuge tubes, mix the peptide stock solution with human serum to a final peptide concentration of 100 µM. A typical ratio is 1:1 (v/v) of peptide solution to serum.
-
Time Points: Incubate the samples at 37°C with gentle agitation. At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot (e.g., 100 µL) from each reaction tube.
-
Quenching the Reaction: Immediately stop the enzymatic degradation by adding a quenching solution, such as 10% TCA (e.g., 20 µL), to the aliquot. This will precipitate the serum proteins.
-
Protein Precipitation: Incubate the quenched samples on ice for at least 30 minutes.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 13,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.
-
Sample Analysis: Carefully collect the supernatant, which contains the intact peptide and any degradation products. Analyze the supernatant by RP-HPLC.
-
Quantification: Monitor the disappearance of the peak corresponding to the intact peptide over time. The peak area is proportional to the peptide concentration.
-
Data Analysis: Plot the percentage of intact peptide remaining versus time. From this plot, the half-life (t½) of the peptide in serum can be calculated using a one-phase decay model.
-
Fragment Identification (Optional): Collect the fractions from the HPLC and analyze them by mass spectrometry to identify the cleavage sites.
Beyond Opioids: The Untapped Potential of Dmt
While the majority of research on Dmt has been concentrated in the opioid field, the fundamental principles of its action—conformational constraint and enzymatic shielding—are broadly applicable to other peptide systems. There is emerging interest in exploring the use of Dmt in other therapeutic areas, such as in the design of novel antimicrobial peptides and ligands for other GPCRs. The lessons learned from the extensive studies on opioid peptides provide a strong foundation for the rational design of Dmt-containing peptides with improved properties for a wide range of biological targets.
Conclusion
The incorporation of 2',6'-dimethyl-L-tyrosine represents a powerful and validated strategy in peptide medicinal chemistry. Its ability to enforce conformational rigidity, enhance receptor affinity, modulate functional activity, and improve metabolic stability makes it an invaluable tool for overcoming the traditional limitations of peptide-based drugs. The well-documented success of Dmt in the development of potent and selective opioid receptor ligands serves as a compelling case study and a roadmap for its application in other therapeutic arenas. As the demand for novel and effective peptide therapeutics continues to grow, the strategic use of Dmt is poised to play an increasingly important role in the design and optimization of the next generation of peptide medicines.
References
- 1. Physiology, Opioid Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Role of 2′,6′-Dimethyl-L-Tyrosine (Dmt) in Some Opioid Lead Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dmt and opioid peptides: a potent alliance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. dovepress.com [dovepress.com]
- 6. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. benchchem.com [benchchem.com]
- 9. Estimating peptide half‐life in serum from tunable, sequence‐related physicochemical properties - PMC [pmc.ncbi.nlm.nih.gov]
Beyond the Canonical 20: A Technical Guide to Unnatural Amino Acids in Protein Engineering and Drug Discovery
Introduction: Expanding the Proteomic Alphabet
For billions of years, life has constructed its molecular machinery from a standard set of twenty proteinogenic amino acids. This canonical alphabet, while remarkably versatile, imposes inherent limitations on the chemical and physical properties of proteins. The dawn of synthetic biology has ushered in a transformative era where we can purposefully expand this genetic code, enabling the site-specific incorporation of unnatural amino acids (UAAs) into proteins.[1][2] These novel building blocks, not found in natural polypeptide chains, introduce a vast array of functionalities, revolutionizing our ability to probe, manipulate, and create proteins with enhanced or entirely new properties.[3][4] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core principles, methodologies, and applications of UAA incorporation, with a particular focus on its profound impact on protein engineering and the discovery of next-generation therapeutics.
Part 1: The Foundation - Methods for Unnatural Amino Acid Incorporation
The site-specific incorporation of UAAs into a growing polypeptide chain is a sophisticated process that requires hijacking and reprogramming the cell's translational machinery.[2] The most established and widely used method is genetic code expansion , which relies on the introduction of an orthogonal translation system (OTS).[5] An OTS consists of an engineered aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA) that function independently of the host cell's endogenous aaRS/tRNA pairs.[1][6][7]
The Orthogonal System: A Tale of Two Molecules
The core of genetic code expansion lies in the creation of a "mutually orthogonal" aaRS/tRNA pair.[7][8] This orthogonality ensures that the engineered synthetase specifically charges the engineered tRNA with the desired UAA, and not with any of the 20 canonical amino acids.[7] Conversely, the host's endogenous synthetases do not recognize the orthogonal tRNA.[7] This prevents the misincorporation of natural amino acids at the target site and the mis-charging of the orthogonal tRNA with endogenous amino acids.
The most commonly used orthogonal pairs are derived from archaea, such as Methanocaldococcus jannaschii, for use in bacteria like E. coli and in mammalian cells.[9][10][11] The inherent differences in tRNA recognition elements between archaea and bacteria/eukaryotes provide a natural starting point for engineering orthogonality.
Repurposing Codons: The Rise of the Amber Suppressor
To direct the incorporation of the UAA at a specific position within a protein, a unique codon is required.[9] The most common strategy is to repurpose a stop codon, a process known as nonsense suppression .[9][12] The amber stop codon (UAG) is the least frequently used stop codon in many organisms, making it the preferred target for reassignment.[2][9][13]
The engineered orthogonal tRNA is designed with an anticodon (CUA) that recognizes the UAG codon on the messenger RNA (mRNA).[2] When the ribosome encounters the UAG codon, instead of terminating translation, the charged orthogonal tRNA binds and delivers the UAA, allowing the polypeptide chain to continue growing.[9][14]
References
- 1. addgene.org [addgene.org]
- 2. portlandpress.com [portlandpress.com]
- 3. Reprogramming natural proteins using unnatural amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genetic Code Expansion: A Brief History and Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapid discovery and evolution of orthogonal aminoacyl-tRNA synthetase-tRNA pairs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aminoacyl-tRNA Synthetases and tRNAs for an Expanded Genetic Code: What Makes them Orthogonal? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Site-Specific Incorporation of Unnatural Amino Acids into Escherichia coli Recombinant Protein: Methodology Development and Recent Achievement | MDPI [mdpi.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Incorporating Unnatural Amino Acids into Recombinant Proteins in Living Cells [labome.com]
- 12. Frontiers | Unnatural amino acid incorporation in E. coli: current and future applications in the design of therapeutic proteins [frontiersin.org]
- 13. Strategies for Incorporating Unnatural Amino Acids into Proteins | MolecularCloud [molecularcloud.org]
- 14. Using unnatural amino acids to selectively label proteins for cellular imaging: a cell biologist viewpoint - PMC [pmc.ncbi.nlm.nih.gov]
Stability of Boc and Benzyl Protecting Groups in Peptide Synthesis: An In-depth Technical Guide
For Immediate Release
[City, State] – In the intricate world of peptide synthesis, the strategic use of protecting groups is paramount to achieving high-purity and biologically active peptides. This technical guide provides an in-depth exploration of the pivotal roles of the tert-Butoxycarbonyl (Boc) and Benzyl (Bzl) protecting groups, a classic combination that has laid the foundation for modern solid-phase peptide synthesis (SPPS).[1] Tailored for researchers, scientists, and drug development professionals, this document elucidates the core chemical principles, provides detailed experimental protocols, presents comparative quantitative data, and visualizes the logical workflows inherent to the Boc/Bzl strategy.
The Imperative of Protecting Groups in Peptide Synthesis
The synthesis of a peptide with a defined sequence requires the sequential formation of amide bonds between amino acids.[2] To prevent unwanted side reactions and ensure the correct peptide chain elongation, the reactive functional groups of the amino acids—the α-amino group and any reactive side chains—must be temporarily masked or "protected".[][4][5] The choice of protecting groups is a critical decision that dictates the overall synthetic strategy.[1] An ideal protecting group should be easy to introduce, stable under the conditions of peptide bond formation, and readily removable under conditions that do not affect other protecting groups or the integrity of the peptide chain.[1][4]
The Boc group, for the temporary protection of the α-amino group, and benzyl-based groups, for the "permanent" protection of side chains, form the basis of the renowned Boc/Bzl strategy in SPPS, pioneered by R.B. Merrifield.[1][6]
The Chemistry of Boc and Benzyl Protecting Groups
The Boc Group: A Transient Shield for the α-Amino Function
The tert-Butoxycarbonyl (Boc) group is an acid-labile protecting group.[1][7] Its steric bulk and electronic properties render it stable to the basic and nucleophilic conditions encountered during peptide coupling.[1][7]
-
Protection: The Boc group is typically introduced by reacting the amino acid with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[1][8][9] The reaction proceeds via nucleophilic attack of the amino group on one of the carbonyl carbons of the anhydride.[1][9]
-
Deprotection: The removal of the Boc group is a critical step in SPPS and is achieved by treatment with a moderately strong acid, most commonly trifluoroacetic acid (TFA).[9][10][11] The mechanism involves the protonation of the carbonyl oxygen, followed by cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate, which readily decarboxylates to yield the free amine.[][9]
The Benzyl Group: A Semi-Permanent Safeguard for Side Chains
Benzyl-based protecting groups (Bzl) are employed for the "permanent" protection of reactive amino acid side chains.[12] These groups are stable to the repetitive TFA treatments used for Boc deprotection.[13]
-
Protection: Benzyl groups are typically introduced as ethers, esters, or through N-alkylation on the side chains of amino acids like Serine, Threonine, Tyrosine, Aspartic Acid, Glutamic Acid, and Cysteine.
-
Deprotection: The cleavage of benzyl groups requires strong acidic conditions, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[10][14] An alternative and milder method for benzyl group removal is catalytic transfer hydrogenation.[15][16][17][18]
The "Orthogonal" Boc/Bzl Strategy
In the context of peptide synthesis, orthogonality refers to the use of protecting groups that can be removed under distinct chemical conditions, allowing for selective deprotection.[7][12] The Boc/Bzl strategy is considered "quasi-orthogonal" because both the temporary (Boc) and permanent (Benzyl) protecting groups are removed by acidic conditions, albeit of different strengths.[1][4][12] The Boc group is labile to moderate acids like TFA, while benzyl groups require much stronger acids like HF for cleavage.[1][14] This differential lability is the cornerstone of the Boc/Bzl protection scheme.[10]
Logical Workflow of Boc/Bzl Solid-Phase Peptide Synthesis
The Boc SPPS workflow is a cyclical process involving deprotection, neutralization, and coupling.[10] This cycle is repeated until the desired peptide sequence is assembled.[10]
Caption: Boc Solid-Phase Peptide Synthesis (SPPS) Workflow.
Stability Profile and Side Reactions
Boc Group Stability and Potential Side Reactions
The Boc group is stable under basic and nucleophilic conditions.[7] However, its acid lability requires careful control. During deprotection, the tert-butyl cation formed can lead to side reactions, particularly with nucleophilic residues like Tryptophan, Cysteine, and Methionine.[12] The use of scavengers, such as dithioethane (DTE), is recommended to prevent these side reactions.[12][19]
Benzyl Group Stability and Potential Side Reactions
Benzyl protecting groups are generally stable to the repetitive TFA treatments in Boc SPPS.[13] However, prolonged exposure can lead to partial cleavage, especially for more acid-sensitive benzyl derivatives.[20] A potential side reaction for O-benzyltyrosine is an acid-catalyzed intramolecular rearrangement to 3-benzyltyrosine.[20][21]
Comparative Stability of Protecting Groups
| Protecting Group | Type | Cleavage Conditions | Stability |
| Boc | α-Amino | Moderate Acid (e.g., 20-50% TFA in DCM)[7][22] | Stable to base, nucleophiles, and catalytic hydrogenation[7] |
| Benzyl (Bzl) | Side-Chain | Strong Acid (e.g., HF, TFMSA)[14] or Catalytic Transfer Hydrogenation[15] | Stable to moderate acid and basic conditions[15][23] |
| Fmoc | α-Amino | Base (e.g., 20% piperidine in DMF)[][24] | Stable to acid[25] |
| tert-Butyl (tBu) | Side-Chain | Strong Acid (e.g., TFA)[11] | Stable to base[24] |
Experimental Protocols
Standard Nα-Boc Deprotection Protocol
This protocol outlines the removal of the temporary Boc protecting group from the N-terminus of the growing peptide chain.[10]
-
Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) for 20-30 minutes.[9]
-
Pre-wash: Perform a pre-wash by agitating the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 5 minutes.[10][19]
-
Deprotection: Agitate the mixture for an additional 15-25 minutes to ensure complete deprotection.[10][19]
-
Washing: Wash the resin with DCM (2-3 times) and isopropanol (IPA) (2 times) to remove residual TFA.[19]
-
Neutralization: Neutralize the resulting ammonium salt by washing with a solution of 5% diisopropylethylamine (DIEA) in DCM (2 times, 5 minutes each).[9]
-
Final Washes: Wash the resin with DCM (3 times) to remove excess DIEA.[9]
Final Cleavage and Benzyl Group Deprotection Protocol (HF Method)
Caution: Anhydrous HF is extremely toxic and corrosive, requiring specialized equipment and handling procedures.[12]
-
Resin Preparation: Dry the fully assembled peptide-resin under high vacuum.
-
Cleavage Cocktail: Prepare a cleavage cocktail, such as Reagent K (TFA/water/phenol/thioanisole/EDT), to act as scavengers.[10]
-
HF Cleavage: Cool the cleavage vessel to 0°C and carefully add anhydrous HF. Stir the mixture for 1-2 hours at 0°C.
-
HF Removal: Remove the HF by evaporation under a stream of nitrogen.
-
Peptide Precipitation: Precipitate the crude peptide with cold diethyl ether.
-
Collection and Washing: Collect the peptide by filtration or centrifugation and wash multiple times with cold ether.
-
Drying: Dry the precipitated peptide under vacuum.
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[10]
Benzyl Group Deprotection via Catalytic Transfer Hydrogenation
This method offers a milder alternative to strong acids for benzyl group removal.[15]
-
Catalyst Suspension: Suspend the protected peptide in a suitable solvent (e.g., methanol).
-
Catalyst Addition: Add a palladium catalyst, such as 10% palladium on carbon (Pd/C).
-
Hydrogen Donor: Add a hydrogen donor, such as formic acid or cyclohexene.[15][16][17]
-
Reaction: Stir the mixture at room temperature until deprotection is complete, monitoring by an appropriate method (e.g., HPLC, TLC).
-
Catalyst Removal: Filter the reaction mixture to remove the palladium catalyst.
-
Solvent Removal: Remove the solvent under reduced pressure to yield the deprotected peptide.
Conclusion: The Enduring Relevance of the Boc/Bzl Strategy
While the Fmoc/tBu strategy has gained widespread popularity for its milder reaction conditions, the Boc/Bzl approach remains a powerful and relevant tool in peptide synthesis.[11] It is particularly advantageous for the synthesis of long and difficult sequences, such as hydrophobic peptides prone to aggregation, where the acidic deprotection step can disrupt interchain hydrogen bonding.[11][14] A thorough understanding of the stability, cleavage conditions, and potential side reactions of both Boc and Benzyl protecting groups is essential for any researcher aiming to successfully synthesize complex peptides.
References
- 1. benchchem.com [benchchem.com]
- 2. Peptide Synthesis |Custom Peptide Synthesis [united-bio.com]
- 4. biosynth.com [biosynth.com]
- 5. Peptide Design: Principles & Methods | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. peptide.com [peptide.com]
- 13. benchchem.com [benchchem.com]
- 14. peptide.com [peptide.com]
- 15. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 16. Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 17. chemistry.mdma.ch [chemistry.mdma.ch]
- 18. pubs.acs.org [pubs.acs.org]
- 19. chempep.com [chempep.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Side reactions in peptide synthesis. VI. A reexamination of the benzyl group in the protection of the side chains of tyrosine and aspartic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Benzyl protecting group - Georganics [georganics.sk]
- 24. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 25. lifetein.com [lifetein.com]
An In-Depth Guide to the History and Development of Unnatural Amino Acid Incorporation
Introduction: Breaching the Central Dogma
For billions of years, life has operated on a simple, elegant principle: DNA's four-letter alphabet is transcribed into RNA, which is then translated into proteins using a canonical set of just 20 amino acids. This central dogma defines the flow of biological information and builds the machinery of all known organisms. However, what if this fundamental alphabet could be expanded? The ability to site-specifically incorporate synthetic, or "unnatural," amino acids (UAAs) into proteins represents a monumental leap in biotechnology, allowing scientists to install novel chemical functionalities—such as fluorescent probes, photocrosslinkers, and bio-orthogonal handles—directly into proteins within living cells.[1] This guide provides a technical deep-dive into the history, core methodology, and groundbreaking applications of this technology, tailored for researchers at the forefront of biological sciences and drug development.
Conceptual Foundations: The Orthogonality Imperative
The central challenge in expanding the genetic code is to introduce a new amino acid without disrupting the cell's existing translational machinery.[2][3] The solution lies in the concept of a bio-orthogonal system: a set of translational components that work in parallel with, but do not interfere with, the endogenous machinery.[4][5] This revolutionary idea hinges on three critical, mutually orthogonal pillars: a unique codon, an orthogonal transfer RNA (tRNA), and an orthogonal aminoacyl-tRNA synthetase (aaRS).
-
The Unique Codon: The genetic code contains 64 triplet codons, but only 61 are used to specify amino acids. The remaining three—UAG (amber), UAA (ochre), and UGA (opal)—are "stop" codons that signal the termination of translation.[6] The amber codon (UAG) is the least frequently used stop codon in many organisms, such as E. coli, making it the most common target for reassignment to a UAA.[7][8] By "suppressing" this stop codon's natural function, a new coding space is created.[9]
-
The Orthogonal tRNA (o-tRNA): A suppressor tRNA is engineered to recognize the chosen unique codon (e.g., UAG) via its anticodon loop (CUA).[7] Crucially, this o-tRNA must not be recognized or charged by any of the host cell's 20 endogenous aaRS enzymes.[3] This prevents the mis-incorporation of canonical amino acids at the target codon. Researchers often source these tRNAs from different domains of life (e.g., using an archaeal tRNA in a bacterial or eukaryotic host) to ensure this orthogonality.[10]
-
The Orthogonal Aminoacyl-tRNA Synthetase (o-aaRS): This enzyme is the lynchpin of the system. It must be engineered to perform two tasks with high fidelity: 1) It must specifically recognize and bind the desired UAA, ignoring all 20 canonical amino acids, and 2) It must exclusively charge this UAA onto its cognate o-tRNA, ignoring all endogenous tRNAs.[3][4][11] The Methanocaldococcus jannaschii tyrosyl-tRNA synthetase (MjTyrRS) and the Methanosarcina species pyrrolysyl-tRNA synthetase (PylRS) are two of the most widely used scaffolds for engineering new UAA-specific synthetases.[8][10][12]
A History of Breakthroughs: From In Vitro to Whole Animals
The journey to expand the genetic code is marked by several pivotal moments that transformed a theoretical possibility into a robust, widely applicable technology.
-
Early In Vitro Work (Late 1980s-1990s): Initial proof-of-concept studies demonstrated that a chemically pre-charged suppressor tRNA could deliver a non-canonical amino acid into a protein during cell-free in vitro translation.[1][13] These experiments, while groundbreaking, were limited by the need to synthesize the aminoacylated tRNA, making them unsuitable for in vivo applications.[1]
-
The Schultz Lab Milestone (2001): A landmark paper from the laboratory of Peter G. Schultz reported the first successful in vivo incorporation of a UAA in E. coli.[14] This was achieved by creating the first truly self-sufficient orthogonal system, comprising an evolved M. jannaschii TyrRS/tRNA pair that could genetically encode a UAA in response to an amber codon.[14][15] This publication laid the foundation for all subsequent work in the field.
-
Expansion to Eukaryotic Systems (2000s): Adapting this technology for use in eukaryotic cells, including yeast and mammalian cells, presented new challenges.[15][16][17] These included inefficient expression of prokaryotic tRNAs and competition with eukaryotic release factor 1 (eRF1), which recognizes all three stop codons and promotes termination.[18] Researchers overcame these hurdles by optimizing tRNA expression systems and, in some cases, engineering eRF1 to reduce its affinity for the UAG codon, thereby increasing UAA incorporation efficiency.[16][18]
-
Directed Evolution of Synthetases: A key enabling technology has been the directed evolution of aaRS enzymes.[19] Traditional methods involve creating large libraries of synthetase mutants and using iterative rounds of positive and negative selection to isolate variants with the desired UAA specificity.[20] More recently, ultra-high-throughput methods like Phage-Assisted Continuous Evolution (PACE) have dramatically accelerated this process, allowing for hundreds of generations of evolution to produce highly active and selective synthetases in a matter of days.[20][21][22]
The Modern Toolkit: Applications in Research and Drug Discovery
The ability to install bespoke chemical groups at specific protein sites has unlocked powerful new strategies for understanding biology and developing next-generation therapeutics.[23][24]
| Unnatural Amino Acid (UAA) | Key Functional Group | Primary Application(s) |
| p-Azidophenylalanine (AzF) | Azide | Bio-orthogonal "click" chemistry, protein labeling, imaging.[25] |
| p-Acetylphenylalanine (pAcF) | Keto | Ketone-hydrazine ligation ("keto-click"), protein crosslinking.[26] |
| p-Benzoylphenylalanine (BpF) | Benzophenone | UV-activatable photo-crosslinking to map protein-protein interactions. |
| Nε-acetyl-L-lysine (AcK) | Acetyl-lysine | Direct incorporation of a post-translational modification (PTM) mimic. |
| O-phosphotyrosine | Phosphotyrosine | Direct incorporation of a stable phosphomimetic. |
| Propargyl-lysine | Alkyne | Bio-orthogonal "click" chemistry, protein labeling. |
Key Application Areas:
-
Mapping Protein Interactions: UAAs with photo-activatable crosslinking groups (like BpF) can be incorporated at a protein interface. Upon UV exposure, a covalent bond is formed with nearby interaction partners, allowing for their definitive identification.[27]
-
Bio-orthogonal Labeling: UAAs containing azide or alkyne groups serve as chemical "handles." These groups do not react with any native cellular components but can be specifically and efficiently labeled with fluorescent probes or other tags using "click chemistry," enabling precise protein imaging and tracking.[25]
-
Studying Post-Translational Modifications (PTMs): By directly incorporating UAAs that mimic PTMs like acetylation or phosphorylation, researchers can generate homogeneously modified proteins to study the functional consequences of these modifications without relying on cellular enzymes.
-
Therapeutic Innovation: The technology is revolutionizing drug development.[23][] Site-specific incorporation of UAAs allows for the creation of precisely engineered Antibody-Drug Conjugates (ADCs), where a potent cytotoxic drug is attached to a specific site on an antibody, improving its therapeutic index and stability.[29][30] It also enables the development of proteins with enhanced stability and novel functions.[30]
A Practical Workflow: UAA Incorporation in E. coli
This section outlines a generalized, self-validating protocol for site-specific incorporation of a UAA into a target protein expressed in E. coli.
Step-by-Step Methodology:
-
Plasmid Preparation:
-
Using site-directed mutagenesis, introduce an in-frame amber stop codon (TAG) at the desired incorporation site within your protein of interest's gene, which is typically on a standard expression vector (e.g., pET series).
-
Obtain a second, compatible plasmid (e.g., a pEVOL or pSUPAR plasmid) that constitutively expresses the engineered orthogonal aaRS and its cognate tRNA pair specific for your desired UAA.[26]
-
-
Transformation:
-
Co-transform a suitable E. coli expression strain (e.g., BL21(DE3)) with both the target protein plasmid and the orthogonal system plasmid.
-
Plate on LB-agar containing the appropriate antibiotics for both plasmids to select for successful transformants.
-
-
Expression and Incorporation:
-
Inoculate a starter culture from a single colony and grow overnight.
-
The next day, use the starter culture to inoculate a larger volume of expression media (e.g., LB or minimal media) containing both antibiotics.
-
Crucially, supplement the media with the UAA to a final concentration of 1-2 mM.
-
Grow the culture at 37°C to an OD₆₀₀ of 0.6-0.8.
-
Induce protein expression with IPTG (for the target protein) and L-arabinose (often used for the aaRS/tRNA plasmid).
-
Continue to grow the culture overnight at a reduced temperature (e.g., 20-30°C) to improve protein folding and yield.
-
-
Purification and Validation (Self-Validating System):
-
Harvest the cells via centrifugation and purify your target protein using a standard method like affinity chromatography.
-
Validation Step 1 (Western Blot): Run two samples side-by-side: protein expressed in the presence of the UAA and protein expressed under identical conditions without the UAA. A full-length protein band should only be visible in the UAA-supplemented sample. The no-UAA sample will show only a truncated product, confirming that suppression is UAA-dependent.
-
Validation Step 2 (Mass Spectrometry): The ultimate confirmation is achieved through mass spectrometry (e.g., ESI-MS), which will verify the precise mass of the full-length protein, confirming the successful and high-fidelity incorporation of the UAA.[16]
-
Challenges and Future Frontiers
Despite its transformative impact, genetic code expansion is not without its challenges. Key areas of ongoing research include:
-
Improving Efficiency and Yield: Competition with cellular release factors that terminate translation at the stop codon remains a primary cause of low protein yields.[9][15] The development of genomically recoded organisms, where all instances of the UAG codon have been replaced with another stop codon and Release Factor 1 has been deleted, offers a powerful solution to this problem.[2][9]
-
Expanding the Codon Vocabulary: Moving beyond the single amber codon is a major goal.[2] The use of alternative stop codons, quadruplet "frameshift" codons, and even synthetic base pairs are being explored to enable the simultaneous incorporation of multiple, distinct UAAs into a single protein.[8]
-
System Portability: While robust in E. coli, achieving consistently high efficiency in more complex systems like mammalian cells and whole animals remains a significant challenge that requires further optimization.[12][17]
The continued development of this technology promises a future where proteins can be designed with the same precision as small molecules, leading to novel biologics, intelligent therapeutics, and a deeper understanding of the fundamental mechanisms of life.
References
- 1. Genetic Code Expansion: A Brief History and Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overcoming challenges in engineering the genetic code - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid discovery and evolution of orthogonal aminoacyl-tRNA synthetase–tRNA pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Incorporation of Unnatural Amino Acids into Proteins with e.coli expression systems - Profacgen [profacgen.com]
- 5. Expanding the genetic code - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Using genetically incorporated unnatural amino acids to control protein functions in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Unnatural amino acid incorporation in E. coli: current and future applications in the design of therapeutic proteins [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. Unnatural amino acid incorporation in E. coli: current and future applications in the design of therapeutic proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of orthogonal aminoacyl-tRNA synthetase mutant for incorporating a non-canonical amino acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. academic.oup.com [academic.oup.com]
- 13. In vitro incorporation of nonnatural amino acids into protein using tRNACys-derived opal, ochre, and amber suppressor tRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Expansion of the genetic code | Wang Lab [pharm.ucsf.edu]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Genetic incorporation of unnatural amino acids into proteins in mammalian cells | Springer Nature Experiments [experiments.springernature.com]
- 17. Potential vs Challenges of Expanding the Protein Universe With Genetic Code Expansion in Eukaryotic Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Directed evolution of aminoacyl-tRNA synthetases through in vivo hypermutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Continuous directed evolution of aminoacyl-tRNA synthetases - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Continuous directed evolution of aminoacyl-tRNA synthetases. | Broad Institute [broadinstitute.org]
- 22. otd.harvard.edu [otd.harvard.edu]
- 23. biosynth.com [biosynth.com]
- 24. The Application of Non-Canonical Amino Acids in Drug Discovery [thedailyscientist.org]
- 25. Unnatural amino acid mutagenesis of GPCRs using amber codon suppression and bioorthogonal labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. An efficient protocol for incorporation of an unnatural amino acid in perdeuterated recombinant proteins using glucose-based media - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Incorporation of Unnatural Amino Acids into Proteins Expressed in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. pubs.acs.org [pubs.acs.org]
- 30. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
IUPAC name for Boc-Tyr(2,6-Me2, Bzl)-OH
An In-Depth Technical Guide to N-α-Boc-O-benzyl-2',6'-dimethyl-L-tyrosine
Abstract
This guide provides a comprehensive technical overview of N-α-(tert-butoxycarbonyl)-O-benzyl-2',6'-dimethyl-L-tyrosine, a sterically hindered, non-canonical amino acid derivative crucial for advanced peptide synthesis and drug development. We will elucidate its precise chemical identity, explore the strategic rationale behind its unique structural modifications, and provide detailed protocols for its synthesis and incorporation into peptide chains. The discussion emphasizes the functional consequences of the 2',6'-dimethyl substitution, particularly its role in conferring conformational rigidity and enhancing the biological activity and stability of resulting peptidomimetics. This document is intended for researchers and scientists engaged in medicinal chemistry, peptide science, and the development of novel therapeutics, particularly in areas such as opioid receptor modulation.
Chemical Identity and Physicochemical Properties
The subject of this guide is a highly modified tyrosine derivative designed for specific applications in peptide chemistry. Its nomenclature and key properties are summarized below.
IUPAC Name: (2S)-2-[(tert-butoxycarbonyl)amino]-3-[4-(benzyloxy)-3,5-dimethylphenyl]propanoic acid
Common Synonyms:
-
Boc-Tyr(2,6-Me₂, Bzl)-OH
-
Boc-L-Tyr(2',6'-Me₂-Bzl)-OH
-
Boc-2',6'-dimethyl-L-tyrosine(Bzl)-OH
-
N-α-(tert-butoxycarbonyl)-O-benzyl-2',6'-dimethyl-L-tyrosine
The structural formula of this compound is presented below.
Caption: Figure 1: Chemical Structure of Boc-Tyr(2,6-Me2, Bzl)-OH.
Table 1: Physicochemical Properties
| Property | Value |
| Molecular Formula | C₂₃H₂₉NO₅ |
| Molecular Weight | 400.48 g/mol |
| Appearance | Typically a white to off-white solid |
| Solubility | Soluble in organic solvents like DMF, DCM, and methanol |
Strategic Rationale for Structural Modifications
The unique structure of Boc-Tyr(2,6-Me₂, Bzl)-OH is the result of deliberate chemical modifications, each serving a distinct purpose in peptide synthesis and the function of the final peptide.
-
N-α-Boc Group (tert-butoxycarbonyl): The Boc group is a standard acid-labile protecting group for the α-amino function.[1][2] Its role is to prevent the amine from participating in unwanted side reactions during peptide bond formation (coupling). It remains stable during the coupling step but can be selectively and cleanly removed using moderate acids like trifluoroacetic acid (TFA), regenerating the N-terminal amine for the next coupling cycle in Boc-based Solid-Phase Peptide Synthesis (SPPS).[1][3]
-
O-Benzyl Group (Bzl): The phenolic hydroxyl group of the tyrosine side chain is nucleophilic and moderately acidic, necessitating protection to prevent side reactions such as O-acylation during peptide synthesis. The benzyl ether is a robust protecting group that is stable to the repetitive acid treatments used for Boc deprotection.[1][4] It is typically removed under more stringent conditions, such as strong acid (e.g., HF) or, more commonly, catalytic hydrogenation, at the final stage of peptide cleavage from the resin.[1]
-
2',6'-Dimethyl Substitution: This is the most functionally significant modification. The introduction of two methyl groups flanking the benzyl-protected hydroxyl group on the aromatic ring imposes severe steric hindrance. This modification serves several critical functions:
-
Conformational Restriction: The bulky methyl groups lock the rotational freedom (the χ₂ dihedral angle) of the tyrosine side chain. This pre-organization can enforce a specific bioactive conformation, leading to a significant increase in binding affinity and selectivity for a target receptor.
-
Enhanced Enzymatic Stability: Proteolytic enzymes often recognize and cleave peptides at specific amino acid residues. The steric bulk of the dimethyl groups can shield the adjacent peptide bonds from enzymatic attack, thereby increasing the in vivo half-life of the peptide drug.
-
Modulation of Receptor Affinity: The unnatural amino acid 2',6'-dimethyl-L-tyrosine (Dmt) has been extensively used in the development of synthetic opioid ligands.[5] Replacing the N-terminal tyrosine with Dmt often leads to superior potency and increased affinity for the mu-opioid receptor (MOR).[5]
-
Synthesis and Purification
The synthesis of this sterically hindered amino acid is non-trivial and cannot be achieved by simple modification of native tyrosine. A multi-step approach is required, often involving advanced organometallic cross-coupling reactions. A notable and efficient method utilizes a microwave-assisted Negishi coupling.[5]
Caption: Figure 2: Synthetic Workflow via Negishi Coupling.
Experimental Protocol: Synthesis via Negishi Coupling[6]
This protocol is adapted from methodologies reported for the synthesis of Boc-2',6'-dimethyl-L-tyrosine.[5]
Part A: Preparation of the Coupling Partners
-
Synthesis of Boc-β-iodo-Alanine Methyl Ester:
-
To a solution of Boc-L-serine methyl ester, triphenylphosphine (PPh₃), and imidazole in dichloromethane (DCM), add iodine (I₂) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work up the reaction mixture and purify by column chromatography to yield the iodinated intermediate.
-
-
Synthesis of 1-(benzyloxy)-4-iodo-2,6-dimethylbenzene:
-
Protect the hydroxyl group of commercially available 3,5-dimethyl-4-iodophenol using benzyl bromide in the presence of a suitable base (e.g., K₂CO₃) in a polar aprotic solvent like acetone or DMF.
-
Purify the resulting benzyl ether by crystallization or chromatography.
-
Part B: The Cross-Coupling Reaction
-
Formation of the Organozinc Reagent:
-
Activate zinc dust with a catalytic amount of iodine in DMF.
-
Add the Boc-β-iodo-Alanine methyl ester to the activated zinc suspension and stir to form the organozinc reagent.
-
-
Microwave-Assisted Negishi Coupling:
-
In a microwave reaction vessel, combine the freshly prepared organozinc reagent, the protected iodophenol (1-(benzyloxy)-4-iodo-2,6-dimethylbenzene), a palladium catalyst (e.g., Pd₂(dba)₃), and a suitable ligand (e.g., SPhos).
-
Seal the vessel and irradiate in a microwave reactor at elevated temperature (e.g., 110 °C) for 1-2 hours.[5]
-
Monitor the reaction for the formation of the coupled product.
-
-
Saponification and Final Product Isolation:
-
After cooling, purify the crude reaction mixture to isolate the coupled ester intermediate.
-
Dissolve the purified ester in a mixture of THF and water.
-
Add lithium hydroxide (LiOH) and stir at room temperature to hydrolyze the methyl ester to the carboxylic acid.
-
Acidify the reaction mixture with a weak acid (e.g., citric acid or KHSO₄) to precipitate the final product, Boc-Tyr(2,6-Me₂, Bzl)-OH.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
Purification: The final product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to achieve high purity required for peptide synthesis.
Application in Solid-Phase Peptide Synthesis (SPPS)
Boc-Tyr(2,6-Me₂, Bzl)-OH is primarily used as a building block in Boc-chemistry SPPS. Its incorporation requires careful consideration of the steric hindrance it presents.
References
Methodological & Application
Application Notes and Protocols for Solid-Phase Peptide Synthesis Utilizing (S)-O-Benzyl-N-Boc-2,6-dimethyl tyrosine
Introduction: Expanding the Chemical Space of Peptides with Sterically Hindered Amino Acids
The incorporation of non-canonical amino acids into peptide sequences is a powerful strategy in modern drug discovery and chemical biology. These modified residues can confer unique structural and functional properties, such as enhanced enzymatic stability, improved receptor binding affinity, and controlled conformational states.[1] (S)-O-Benzyl-N-Boc-2,6-dimethyl tyrosine is a prime example of such a building block, offering a combination of steric hindrance and a protected phenolic side chain. The dimethyl groups on the tyrosine ring provide significant steric bulk, which can be leveraged to modulate peptide conformation and resist enzymatic degradation.[2][3] The benzyl ether protecting the hydroxyl group of tyrosine prevents unwanted side reactions during synthesis and can be strategically removed in the final cleavage step.[4]
This application note provides a comprehensive guide for the effective use of this compound in Boc-based solid-phase peptide synthesis (SPPS). We will delve into the rationale behind the protocol, address the challenges posed by its sterically hindered nature, and offer detailed, step-by-step instructions to ensure successful incorporation into target peptide sequences.
Core Principles of Boc-Based Solid-Phase Peptide Synthesis
Boc-SPPS is a well-established methodology for the stepwise assembly of peptides on a solid support.[5][6] The synthesis cycle involves the sequential deprotection of the temporary Nα-Boc group and coupling of the next Boc-protected amino acid.[5]
-
Nα-Protection: The tert-butyloxycarbonyl (Boc) group protects the α-amino group of the incoming amino acid, preventing self-polymerization.[7] It is readily removed with a moderately strong acid, typically trifluoroacetic acid (TFA).[8][9]
-
Side-Chain Protection: Permanent protecting groups, often benzyl-based, are used to mask reactive side-chain functionalities.[5][7] These groups are stable to the repeated TFA treatments used for Boc deprotection and are removed during the final cleavage from the resin with a strong acid like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).[10][11]
-
Solid Support: The growing peptide chain is covalently attached to an insoluble polymeric resin, which facilitates the removal of excess reagents and byproducts through simple filtration and washing.[6]
The "quasi-orthogonal" nature of the Boc/Bzl strategy, where both protecting groups are acid-labile but require different acid strengths for removal, is a key aspect of this synthetic approach.[7]
Challenges and Strategic Considerations for this compound
The primary challenge in utilizing this compound lies in its significant steric hindrance. The two methyl groups ortho to the phenolic ether and the benzylic side chain create a crowded environment around the α-carbon and the carboxyl group. This steric bulk can significantly slow down the coupling reaction, leading to incomplete acylation and the formation of deletion sequences.[2][3][12]
To overcome this, several strategies must be employed:
-
Potent Activation Reagents: Standard coupling reagents like dicyclohexylcarbodiimide (DCC) may not be sufficient. More powerful uronium or phosphonium-based reagents such as HBTU, HATU, or PyBOP are necessary to form a highly reactive activated ester capable of overcoming the steric barrier.[13][14]
-
Extended Coupling Times and Double Coupling: A single coupling reaction may not be sufficient to drive the reaction to completion. Extended reaction times and/or a second coupling step with fresh reagents are often required.[13]
-
Optimal Solvent Choice: The choice of solvent is critical for proper resin swelling and solvation of the growing peptide chain. N-methylpyrrolidone (NMP) is often preferred over dimethylformamide (DMF) for its superior solvating properties, especially for aggregating sequences.[13][15]
-
Monitoring Coupling Efficiency: The Kaiser (ninhydrin) test is essential for qualitatively assessing the completeness of each coupling step.[8] A negative test (no blue color) indicates the absence of free primary amines and a successful coupling.
Experimental Protocols
The following protocols provide a detailed, step-by-step guide for the successful incorporation of this compound into a peptide sequence using manual Boc-SPPS.
Diagram of the Boc-SPPS Workflow
Caption: General workflow for Boc-based solid-phase peptide synthesis.
Protocol 1: Standard Boc-SPPS Cycle
This protocol outlines a single cycle of deprotection, neutralization, and coupling.
Materials:
-
Peptide-resin
-
This compound
-
Trifluoroacetic acid (TFA), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Diisopropylethylamine (DIEA), peptide synthesis grade
-
Dimethylformamide (DMF), peptide synthesis grade
-
Isopropyl alcohol (IPA)
-
Coupling reagent (e.g., HBTU, HATU)
-
Scavengers (e.g., dithiothreitol (DTE) if required)[5]
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM for at least 30 minutes in the SPPS reaction vessel.[8]
-
Boc Deprotection:
-
Drain the DCM.
-
Add a solution of 50% TFA in DCM to the resin.[9]
-
Agitate the mixture for 20-30 minutes at room temperature.[8]
-
Note: If the peptide sequence contains tryptophan, cysteine, or methionine residues, add a scavenger like 0.5% DTE to the deprotection solution to prevent side reactions.[5]
-
-
Washing:
-
Drain the TFA solution.
-
Wash the resin thoroughly with DCM (3-5 times), IPA (2 times), and then DCM (3-5 times) to remove residual acid.[8]
-
-
Neutralization:
-
Coupling of this compound:
-
In a separate vessel, dissolve this compound (3-4 equivalents relative to resin loading) and the coupling reagent (e.g., HATU, 3.9 equivalents) in DMF.
-
Add DIEA (6-8 equivalents) to the solution and allow for pre-activation for 1-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 2-4 hours at room temperature.
-
-
Monitoring and Double Coupling:
-
Perform a Kaiser test to check for the presence of free primary amines.
-
If the test is positive (blue color), indicating an incomplete reaction, drain the coupling solution, wash the resin with DMF, and repeat the coupling step with a fresh solution of activated amino acid for another 2-4 hours.[13]
-
-
Final Washing:
-
Once the coupling is complete (negative Kaiser test), drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times), DCM (3-5 times), and IPA (2 times).
-
The resin is now ready for the next deprotection cycle.
-
Protocol 2: Final Cleavage and Deprotection
This protocol describes the final step of releasing the peptide from the resin and removing the side-chain protecting groups.
Materials:
-
Dried peptide-resin
-
Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)
-
Scavenger cocktail (e.g., Reagent K: TFA/water/phenol/thioanisole/EDT)
-
Cold diethyl ether
Procedure:
Caution: HF and TFMSA are extremely corrosive and toxic. This procedure must be performed in a specialized, acid-resistant fume hood with appropriate personal protective equipment.
-
Resin Preparation: After the final coupling and washing steps, thoroughly dry the peptide-resin under high vacuum.
-
Cleavage Reaction:
-
Place the dried resin in a suitable reaction vessel within the cleavage apparatus.
-
Add the pre-chilled cleavage cocktail containing the strong acid (HF or TFMSA) and appropriate scavengers. The choice of scavengers depends on the amino acid composition of the peptide.
-
Stir the mixture at 0°C for 1-2 hours.
-
-
Peptide Precipitation:
-
Evaporate the strong acid under a stream of nitrogen.
-
Add cold diethyl ether to the residue to precipitate the crude peptide.
-
-
Isolation and Purification:
-
Centrifuge the mixture and decant the ether.
-
Wash the peptide pellet with cold ether several times.
-
Dry the crude peptide under vacuum.
-
Purify the peptide using reversed-phase high-performance liquid chromatography (RP-HPLC).[16][17]
-
Confirm the identity and purity of the final product by mass spectrometry (MS).[16]
-
Quantitative Data and Optimization
The efficiency of incorporating sterically hindered amino acids is sequence-dependent. The following table provides a summary of recommended parameters and expected outcomes.
| Parameter | Recommended Value/Range | Rationale and Notes |
| Amino Acid Equivalents | 3 - 5 | A higher excess drives the reaction towards completion. |
| Coupling Reagent | HATU, HBTU, PyBOP | These are highly efficient reagents for sterically hindered couplings.[13][18] |
| Coupling Time | 2 - 4 hours (per coupling) | Steric hindrance necessitates longer reaction times.[13] |
| Double Coupling | Recommended | Often necessary to achieve >99% coupling efficiency. |
| Solvent | NMP or DMF/NMP mixture | NMP has superior solvating properties, which can be beneficial for difficult sequences.[13] |
| Monitoring | Kaiser Test | Essential for confirming the completion of each coupling step.[8] |
| Cleavage Cocktail | HF or TFMSA with scavengers | Strong acid is required to remove the benzyl side-chain protecting group.[10][11] |
| Crude Peptide Purity | 50 - 80% | Highly sequence-dependent; purification is typically required. |
| Final Purity (Post-HPLC) | >95-99% | Achievable with standard RP-HPLC protocols.[16] |
Troubleshooting Common Issues
-
Incomplete Coupling (Positive Kaiser Test):
-
Solution: Perform a second coupling with fresh reagents. Consider increasing the coupling time or switching to a more potent activating reagent. Ensure the resin is adequately swollen.
-
-
Low Yield of Final Peptide:
-
Cause: Incomplete coupling at one or more steps, leading to deletion sequences. Premature cleavage of the peptide from the resin during TFA deprotection steps.
-
Solution: Carefully monitor each coupling step. Use a more acid-stable resin if premature cleavage is suspected.
-
-
Side Reactions during Cleavage:
-
Cause: Reactive carbocations generated during deprotection can modify sensitive amino acids (e.g., Trp, Met, Tyr).
-
Solution: Use an appropriate scavenger cocktail during the final cleavage to quench these reactive species. The benzyl group on tyrosine can potentially migrate from the oxygen to the carbon of the aromatic ring under acidic conditions, though this is less common with strong acid cleavage.[19]
-
Conclusion
The successful incorporation of this compound into synthetic peptides requires a thoughtful approach that directly addresses the challenges posed by its steric bulk. By employing potent coupling reagents, extended reaction times, and diligent monitoring of reaction completeness, researchers can effectively utilize this valuable building block to create novel peptides with enhanced properties. The protocols and strategies outlined in this application note provide a robust framework for navigating the synthesis of these sterically hindered peptides, ultimately expanding the toolkit for peptide-based drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. scienmag.com [scienmag.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. jpt.com [jpt.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. chempep.com [chempep.com]
- 10. benchchem.com [benchchem.com]
- 11. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 12. luxembourg-bio.com [luxembourg-bio.com]
- 13. benchchem.com [benchchem.com]
- 14. bachem.com [bachem.com]
- 15. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 17. agilent.com [agilent.com]
- 18. peptide.com [peptide.com]
- 19. Side reactions in peptide synthesis. VI. A reexamination of the benzyl group in the protection of the side chains of tyrosine and aspartic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Selective Deprotection of N-Boc in the Presence of Benzyl Ethers
Abstract
The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection in modern organic synthesis, particularly in peptide and medicinal chemistry. Its removal is typically straightforward; however, the presence of other acid-labile protecting groups, such as the benzyl (Bn) ether, presents a significant selectivity challenge. This application note provides a detailed guide for researchers, scientists, and drug development professionals on strategies for the selective deprotection of the Boc group while preserving the integrity of benzyl ethers. We will explore the underlying chemical principles, compare methodologies, and provide detailed, field-tested protocols to navigate this common synthetic hurdle.
Introduction: The Orthogonality Challenge
In multi-step organic synthesis, the concept of "orthogonality" in protecting groups is paramount. Orthogonal protecting groups can be removed under distinct sets of conditions, allowing for the selective deprotection of one functional group without affecting another. The Boc group and the benzyl ether represent a classic case of near-overlapping lability. Both are susceptible to acidic conditions, with the Boc group generally being more acid-labile. However, strongly acidic conditions required for rapid Boc cleavage can often lead to partial or complete removal of the benzyl ether, a group typically cleaved by hydrogenolysis.
The relative lability is dictated by the stability of the carbocationic intermediates formed during cleavage (a resonance-stabilized benzylic cation vs. the highly stable tert-butyl cation). This delicate thermodynamic balance requires precise control over reaction conditions to achieve the desired selectivity.
Mechanistic Considerations
The acid-catalyzed deprotection of a Boc-protected amine proceeds via a unimolecular elimination (E1) mechanism. Protonation of the carbonyl oxygen is followed by the loss of the amine to form a stable tert-butyl cation, which then decomposes to isobutylene and a proton.
Conversely, the acid-mediated cleavage of a benzyl ether involves protonation of the ether oxygen, followed by nucleophilic attack (SN1 or SN2) or elimination, leading to the formation of a resonance-stabilized benzyl cation. The challenge lies in identifying acidic conditions that are strong enough to promote the rapid formation of the tert-butyl cation while being too weak to facilitate significant formation of the benzyl cation.
Methodologies for Selective Boc Deprotection
The key to selectivity is the careful choice of acid and solvent system. Milder acidic conditions, often in a non-nucleophilic solvent, are generally preferred.
Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is the most common and often the first method attempted for Boc deprotection. The concentration of TFA is the critical variable. Lower concentrations favor selective Boc removal.
-
Advantages: Fast, volatile reagents are easily removed in vacuo.
-
Disadvantages: Can be too harsh, leading to benzyl ether cleavage, especially with extended reaction times or higher temperatures. Requires careful optimization.
Hydrochloric Acid (HCl) in Aprotic Solvents
Using a solution of HCl gas in an aprotic organic solvent like 1,4-dioxane, diethyl ether, or methanol is a highly effective and often cleaner alternative to TFA. The absence of a strong nucleophilic counter-ion (like trifluoroacetate) can minimize side reactions.
-
Advantages: High selectivity, clean reactions, and the resulting amine hydrochloride salt often precipitates, simplifying purification.
-
Disadvantages: Requires handling of corrosive HCl gas or commercially prepared solutions which can vary in concentration over time.
Mild Lewis Acids
Certain Lewis acids can coordinate to the carbonyl oxygen of the Boc group, facilitating its cleavage under non-protic conditions. This can be an excellent strategy for highly sensitive substrates. Examples include trimethylsilyl iodide (TMSI) or zinc bromide (ZnBr₂).
-
Advantages: Can offer excellent selectivity where protic acids fail.
-
Disadvantages: Reagents can be moisture-sensitive and more expensive. Reaction workup can be more complex.
Comparative Summary of Conditions
| Method | Acid Strength | Typical Conditions | Selectivity Profile | Key Considerations |
| TFA / DCM | Strong (Tunable) | 10-50% TFA in DCM, 0 °C to RT, 30 min - 2 h | Good to Moderate. Higher TFA % or temp increases risk of Bn cleavage. | Requires careful monitoring (TLC, LCMS). |
| HCl / Dioxane | Strong | 4M HCl in Dioxane, 0 °C to RT, 30 min - 1 h | Excellent. Generally superior selectivity over TFA for this transformation. | Commercial solutions should be titrated periodically. |
| Lewis Acids (e.g., ZnBr₂) | Mild | 1.5-3.0 eq. ZnBr₂ in DCM, RT, 1-4 h | Excellent. Particularly useful for substrates with other acid-sensitive groups. | Stoichiometric quantities of the Lewis acid are required. |
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Selective Boc Deprotection using HCl in 1,4-Dioxane
This protocol is recommended as the first-line method due to its high selectivity and clean reaction profile.
Workflow Diagram:
Caption: Workflow for Boc deprotection using HCl/Dioxane.
Step-by-Step Procedure:
-
Preparation: Dissolve the N-Boc, O-Bn protected substrate (1.0 eq) in anhydrous 1,4-dioxane (approx. 0.1-0.2 M).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Slowly add a solution of 4M HCl in 1,4-dioxane (3-5 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction to stir at 0 °C and warm to room temperature over 30-60 minutes.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LCMS until the starting material is fully consumed.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Isolation: Add diethyl ether to the residue to precipitate the amine hydrochloride salt. Stir for 15 minutes.
-
Purification: Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under high vacuum to yield the desired product.
Protocol 2: Optimized Boc Deprotection using Trifluoroacetic Acid
This protocol requires careful control to maintain selectivity. It is best suited for less sensitive substrates or when Protocol 1 is not feasible.
Decision Logic for TFA Concentration:
Caption: Decision tree for optimizing TFA concentration.
Step-by-Step Procedure:
-
Preparation: Dissolve the N-Boc, O-Bn protected substrate (1.0 eq) in dichloromethane (DCM, approx. 0.1 M).
-
Cooling: Cool the solution to 0 °C.
-
Reagent Addition: Prepare a solution of 20% TFA in DCM. Add this solution to the substrate mixture. The final concentration of TFA should be carefully controlled.
-
Reaction: Stir the reaction at 0 °C.
-
Monitoring: Check the reaction every 15-20 minutes by TLC. Visualize with a ninhydrin stain to see the appearance of the free amine.
-
Workup: Once the starting material is consumed, remove the solvent and excess TFA under reduced pressure. Co-evaporate with toluene (2-3 times) to ensure all TFA is removed.
-
Neutralization & Purification: Dissolve the residue in a suitable solvent (e.g., ethyl acetate) and wash with a saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid. Dry the organic layer over sodium sulfate (Na₂SO₄), filter, and concentrate. The crude product can then be purified by column chromatography if necessary.
Troubleshooting and Key Considerations
-
Incomplete Reaction: If the reaction stalls, a slight increase in temperature (e.g., allowing it to warm to room temperature) or the addition of a small amount of extra acid may be necessary. Proceed with caution and continue to monitor for benzyl ether cleavage.
-
Benzyl Ether Cleavage: If benzyl ether cleavage is observed, immediately quench the reaction and purify the existing material. In the next attempt, use milder conditions: lower acid concentration, lower temperature, or switch to a different method like HCl/Dioxane or a Lewis acid.
-
Use of Scavengers: In peptide synthesis, scavengers like triisopropylsilane (TIS) are often added during TFA deprotection to trap carbocations. However, TIS can reduce benzyl ethers and should be avoided in this specific context.
Conclusion
The selective deprotection of an N-Boc group in the presence of a benzyl ether is a frequently encountered challenge that can be reliably overcome with careful selection of reagents and reaction conditions. While the TFA/DCM system is widely used, the HCl/1,4-dioxane method generally offers superior selectivity and is recommended as the primary approach. By understanding the mechanistic principles and meticulously controlling the experimental parameters, researchers can successfully unmask the amine functionality while preserving the benzyl ether for subsequent transformations.
Microwave-assisted synthesis of Boc-2',6'-dimethyl-L-tyrosine
Application Note & Protocol
Expedited Synthesis of Boc-2',6'-dimethyl-L-tyrosine via a Microwave-Assisted Negishi Coupling
Introduction: Addressing a Synthetic Bottleneck
The unnatural amino acid 2',6'-dimethyl-L-tyrosine (Dmt) is a cornerstone in modern medicinal chemistry, particularly in the design of potent and selective opioid receptor ligands.[1][2][3][4] The incorporation of this sterically hindered residue in place of tyrosine at the N-terminus of peptides often leads to a significant increase in binding affinity and efficacy at opioid receptors, such as the mu-opioid receptor (MOR).[1][4] Despite its utility, the widespread application of Dmt is frequently hampered by a costly and challenging multi-step synthesis.[1][3][5]
Conventional synthetic routes often struggle with the key carbon-carbon bond formation step required to introduce the dimethylated phenyl ring, leading to low yields and difficult purifications. Microwave-assisted organic synthesis (MAOS) presents a powerful solution to this challenge. By utilizing dielectric heating, microwave energy is transferred directly and efficiently to polar molecules in the reaction mixture, resulting in rapid, uniform heating that can dramatically accelerate reaction rates, improve yields, and enhance product purity.[6][7][8][9] This is particularly effective for overcoming the high activation energy barriers associated with sterically hindered substrates.[10][11]
This application note provides a detailed, field-proven protocol for a rapid, three-step synthesis of Boc-2',6'-dimethyl-L-tyrosine. The key innovation is the use of a microwave-assisted Negishi cross-coupling reaction, which serves as an efficient and reliable method for constructing the core structure of this valuable amino acid derivative.[1][5][12]
The Strategic Advantage of Microwave-Assisted Synthesis
The core of this protocol is a palladium-catalyzed Negishi cross-coupling. Such reactions, while powerful, can be sluggish with sterically demanding substrates. Microwave irradiation provides two key advantages here:
-
Efficient Energy Transfer: Unlike conventional oil bath heating, which relies on slow thermal conduction, microwaves heat the reaction volumetrically and instantly.[8][13] Polar solvents like DMF, used in this protocol, absorb microwave energy efficiently, allowing the reaction to reach the target temperature of 110 °C in seconds.[1][9] This rapid heating minimizes the formation of thermal degradation byproducts.[6][8]
-
Overcoming Steric Hindrance: The high energy input over a short duration helps overcome the kinetic barrier of coupling the bulky organozinc reagent with the sterically encumbered amino acid backbone.[10] This leads to a more efficient and complete reaction compared to conventional heating methods, which might require significantly longer reaction times or higher temperatures, often resulting in lower yields.[1][12]
Overall Synthetic Scheme
The synthesis proceeds in three manageable steps, with the microwave-assisted step being the pivotal transformation.
Caption: High-level workflow for the three-step synthesis.
Detailed Experimental Protocol
Safety First: This protocol involves hazardous reagents and high-pressure conditions within the microwave reactor. Always work in a certified fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves. Microwave synthesis should only be performed in a dedicated laboratory microwave reactor equipped with pressure and temperature sensors.[14] Do not use a domestic microwave oven.[14]
Materials & Equipment
| Reagent/Material | Grade | Supplier |
| Boc-L-Serine methyl ester | ≥98% | Standard Supplier |
| Triphenylphosphine (PPh₃) | ≥99% | Standard Supplier |
| Imidazole | ≥99% | Standard Supplier |
| Iodine (I₂) | ≥99.8% | Standard Supplier |
| Zinc Dust (<10 µm) | ≥98% | Standard Supplier |
| 3,5-Dimethyl-4-iodophenol | ≥97% | Standard Supplier |
| Pd₂(dba)₃ | ≥97% | Standard Supplier |
| SPhos | ≥98% | Standard Supplier |
| Lithium Hydroxide (LiOH) | ≥98% | Standard Supplier |
| Dichloromethane (DCM), Anhydrous | ≥99.8% | Standard Supplier |
| N,N-Dimethylformamide (DMF), Anhydrous | ≥99.8% | Standard Supplier |
| Tetrahydrofuran (THF) | ≥99% | Standard Supplier |
| Equipment | Specification | |
| Laboratory Microwave Reactor | e.g., CEM Discover S-class or similar | |
| Microwave Reaction Vessels | 10 mL, with caps and stir bars | |
| Standard Glassware | Round-bottom flasks, separatory funnel, etc. | |
| Magnetic Stirrer/Hotplate | Standard | |
| Rotary Evaporator | Standard | |
| HPLC System | For purity analysis | |
| NMR Spectrometer | For structural characterization |
Step 1: Synthesis of Boc-L-β-iodoalanine methyl ester
-
Rationale: This step converts the hydroxyl group of serine into a good leaving group (iodide) to prepare the substrate for the subsequent coupling reaction.
-
To a solution of Boc-L-serine methyl ester (1.0 eq) in anhydrous DCM, add triphenylphosphine (1.5 eq) and imidazole (1.5 eq).
-
Stir the mixture at room temperature until all solids have dissolved.
-
Carefully add iodine (1.5 eq) portion-wise. The solution will turn dark brown.
-
Continue stirring at room temperature and monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).
-
Upon completion, quench the reaction with a saturated aqueous solution of Na₂S₂O₃.
-
Extract the product with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel) to yield the iodinated intermediate as a solid.
Step 2: Microwave-Assisted Negishi Cross-Coupling
-
Rationale: This is the key bond-forming step. An organozinc reagent, prepared in situ from the iodinated amino acid, is coupled with 3,5-dimethyl-4-iodophenol under palladium catalysis. Microwave heating is critical for driving this sterically challenging reaction to completion efficiently.[1][12]
-
Vessel Preparation: To a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add zinc dust (3.0 eq) and a catalytic amount of iodine.
-
Add the Boc-L-β-iodoalanine methyl ester (1.0 eq) dissolved in anhydrous DMF.
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the organozinc reagent.
-
To this mixture, add 3,5-dimethyl-4-iodophenol (1.2 eq), Pd₂(dba)₃ (0.05 eq), and SPhos (0.10 eq).
-
Securely cap the vessel and place it in the microwave reactor.
-
Microwave Program:
-
Temperature: 110 °C
-
Hold Time: 2 hours
-
Power: 300 W (maximum)
-
Stirring: High
-
-
After the reaction is complete, cool the vessel to room temperature using compressed air.
-
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst and excess zinc.
-
Dilute the filtrate with ethyl acetate and wash with water (3x) and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography to yield the coupled methyl ester.
Step 3: Saponification to Boc-2',6'-dimethyl-L-tyrosine
-
Rationale: The final step is a simple ester hydrolysis to yield the desired carboxylic acid, which is the final protected amino acid ready for use in peptide synthesis.
-
Dissolve the purified methyl ester from Step 2 in a 3:1 mixture of THF and water.
-
Add lithium hydroxide (LiOH, 2.0 eq) and stir the mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is fully consumed (typically 1-3 hours).
-
Concentrate the mixture under reduced pressure to remove the THF.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-polar impurities.
-
Acidify the aqueous layer to pH ~3-4 with a 1 M HCl solution.
-
Extract the final product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield Boc-2',6'-dimethyl-L-tyrosine .[1]
Expected Results and Characterization
This protocol provides a reliable and expedited route to the target compound.
| Parameter | Expected Outcome | Reference |
| Negishi Coupling Yield | ~56% | [1][12] |
| Overall Yield | Good to excellent | [1] |
| Final Purity (HPLC) | ≥97% | [15][16] |
| Appearance | White solid | [15] |
| Chiral Integrity | High enantiomeric ratio, no significant racemization observed | [12] |
¹H NMR Characterization (Expected): The structure of the final product can be confirmed by ¹H NMR spectroscopy. Key expected shifts would be similar to related Boc-tyrosine structures, with characteristic signals for the two methyl groups on the aromatic ring, the aromatic protons, the alpha-proton of the amino acid backbone, and the large singlet for the nine protons of the Boc-protecting group.[17][18][19]
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low yield in Negishi coupling (Step 2) | Inactive zinc dust. | Activate zinc dust with dilute HCl, wash with water, ethanol, and ether, then dry under vacuum before use. |
| Deactivated catalyst. | Ensure anhydrous conditions. Use fresh, high-quality palladium catalyst and ligand. | |
| Incomplete reaction in Step 2 | Insufficient microwave power/time. | Ensure the microwave is properly calibrated. If the reaction stalls, consider extending the hold time in 30-minute increments. |
| Difficult purification | Formation of byproducts. | Optimize chromatography conditions. For stubborn impurities, consider recrystallization as an alternative or additional purification step.[20] |
| Incomplete saponification (Step 3) | Insufficient LiOH or reaction time. | Add an additional 0.5 eq of LiOH and allow the reaction to stir for another hour, monitoring by TLC. |
References
- 1. Rapid Synthesis of Boc-2′,6′-dimethyl-l-tyrosine and Derivatives and Incorporation into Opioid Peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Rapid Synthesis of Boc-2',6'-dimethyl-l-tyrosine and Derivatives and Incorporation into Opioid Peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Microwave-Assisted Peptide Synthesis: A Faster Approach - Creative Peptides [creative-peptides.com]
- 7. Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. mdpi.com [mdpi.com]
- 10. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 14. Safety Considerations for Microwave Synthesis [cem.com]
- 15. chemimpex.com [chemimpex.com]
- 16. scbt.com [scbt.com]
- 17. benchchem.com [benchchem.com]
- 18. rsc.org [rsc.org]
- 19. BOC-L-Tyrosine(3978-80-1) 1H NMR spectrum [chemicalbook.com]
- 20. benchchem.com [benchchem.com]
Application Note & Protocols: A Guide to the Analytical Characterization of Peptides Containing Unnatural Amino Acids
Abstract
The incorporation of unnatural amino acids (UAAs) into peptides is a transformative strategy in drug discovery and chemical biology, offering pathways to novel therapeutics with enhanced stability, constrained conformations, and unique functionalities.[1] However, these modifications introduce significant analytical hurdles, demanding specialized and robust methodologies for their characterization. This guide provides an in-depth overview and detailed protocols for the essential analytical techniques required to comprehensively characterize UAA-containing peptides, ensuring their identity, purity, and structural integrity. We will delve into the core techniques of liquid chromatography for separation, mass spectrometry for sequence and modification verification, and spectroscopic methods for higher-order structural analysis.
Introduction: The Analytical Imperative for UAA Peptides
Unnatural amino acids are non-proteinogenic amino acids that can be incorporated into peptides to bestow advantageous properties not accessible with the canonical 20 amino acids. These properties include:
-
Enhanced Proteolytic Stability: Modifying the peptide backbone or side chains can block recognition sites for proteases.
-
Constrained Conformations: UAAs can be used to induce specific secondary structures (e.g., helices, turns) by creating cyclic peptides or introducing rigid side chains, leading to higher receptor affinity and specificity.
-
Novel Functionalities: UAAs can introduce unique chemical handles for bioconjugation, fluorescent probes for imaging, or photo-cross-linkers for studying protein-protein interactions.
The very structural novelty that makes UAA peptides so powerful also complicates their analysis. Standard analytical workflows, often optimized for canonical peptides, may fail to provide a complete or accurate picture. The unique chemical properties of a UAA can alter chromatographic retention, ionization efficiency, and mass spectrometric fragmentation patterns.[1] Therefore, a multi-faceted, orthogonal analytical approach is not just recommended; it is essential for confident characterization.
The Core Analytical Workflow
A comprehensive analysis of a UAA-containing peptide involves a logical progression from confirming purity and primary sequence to understanding its higher-order structure. The workflow integrates separation, identification, and structural characterization techniques.
Caption: Integrated workflow for the comprehensive analysis of UAA-containing peptides.
Chromatographic Separation: Establishing Purity
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the cornerstones of peptide purity assessment.[2] For UAA-peptides, Reversed-Phase HPLC (RP-HPLC) is the most common method.[3][4]
Principle of RP-HPLC: This technique separates molecules based on their hydrophobicity.[4] Peptides are loaded onto a nonpolar stationary phase (e.g., C18-modified silica) in a polar mobile phase (e.g., water with an ion-pairing agent). A gradient of increasing organic solvent (e.g., acetonitrile) is applied, causing more hydrophobic peptides to elute later.[3]
Causality Behind Experimental Choices:
-
Column Chemistry (Stationary Phase): C18 columns are a robust starting point for most peptides. However, the unique hydrophobicity of a UAA may require optimization. For very polar UAA-peptides, a C4 or C8 column might provide better retention and resolution. For extremely hydrophobic peptides, a phenyl-hexyl column can offer alternative selectivity.
-
Mobile Phase Additives: Trifluoroacetic acid (TFA, 0.1%) is the standard ion-pairing agent. It sharpens peaks by forming ion pairs with basic residues and protonating acidic residues, thereby reducing secondary interactions with the stationary phase. Formic acid (FA, 0.1%) is a common alternative, especially for LC-MS applications, as it is less ion-suppressive than TFA.
-
Gradient Optimization: A standard gradient (e.g., 5-65% acetonitrile over 30 minutes) is a good starting point.[3] However, if co-eluting impurities are suspected, a shallower gradient (e.g., 0.5% change per minute) is crucial for improving resolution.[3]
Protocol 1: RP-HPLC Purity Analysis of a UAA-Peptide
Objective: To determine the purity of a synthesized UAA-peptide and optimize its separation from potential impurities.
Materials:
-
HPLC/UPLC System: With UV detector (214 nm & 280 nm).
-
Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.
-
Sample: UAA-peptide dissolved in Mobile Phase A (approx. 1 mg/mL).
Methodology:
-
System Equilibration: Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 10 column volumes, or until a stable baseline is achieved.
-
Sample Injection: Inject 10-20 µL of the dissolved peptide sample.
-
Chromatographic Run:
-
Flow Rate: 1.0 mL/min.
-
Detection: Monitor absorbance at 214 nm (for the peptide backbone) and 280 nm (for aromatic residues like Trp, Tyr, Phe, or aromatic UAAs).
-
Gradient Program (Example):
Time (min) % Mobile Phase B 0.0 5 30.0 65 32.0 95 35.0 95 35.1 5 | 40.0 | 5 |
-
-
Data Analysis: Integrate the peak area of the main peptide and all impurity peaks. Calculate purity as: (Area_Main_Peak / Total_Area_All_Peaks) * 100.
Scientist's Note (Trustworthiness): A purity level of >95% is generally required for biological assays. If purity is insufficient, the same RP-HPLC method can be scaled up to a preparative column for purification.[3] The presence of a UAA may lead to diastereomers if the UAA itself is a racemic mixture; these may appear as closely eluting peaks and require high-resolution chromatography to separate.[5]
Mass Spectrometry: Identity, Sequence, and Modification Site
Mass spectrometry (MS) is the definitive tool for confirming the molecular weight and amino acid sequence of UAA-peptides.[1][6] When coupled with HPLC (LC-MS), it provides mass information for each peak resolved by the chromatograph.[7]
Key MS Techniques:
-
Electrospray Ionization (ESI): A soft ionization technique ideal for peptides, generating multiply charged ions without fragmentation.[8]
-
MS1 (Full Scan): Determines the mass-to-charge ratio (m/z) of the intact peptide, allowing for confirmation of the overall molecular weight.[1]
-
MS2 (Tandem MS): The instrument selects the peptide ion (precursor ion), fragments it, and then measures the m/z of the resulting fragment ions.[1] The mass differences between fragment ions are used to deduce the amino acid sequence.[9]
Challenges with UAA Peptides in MS: The presence of a UAA requires special consideration during data analysis. Standard sequencing software relies on databases of canonical amino acid masses.[10] To identify a UAA-peptide, the mass of the UAA must be defined in the software as a variable modification.[1] Furthermore, the UAA's structure can influence fragmentation. Some UAAs may have labile side chains that fragment easily, while others may stabilize the peptide backbone, leading to sparse fragmentation.
Fragmentation Method Selection
The choice of fragmentation method in tandem MS is critical for obtaining complete sequence information.
Caption: Decision guide for selecting the optimal MS/MS fragmentation method.
-
Collision-Induced Dissociation (CID) & Higher-Energy Collisional Dissociation (HCD): These are the most common methods. They vibrate the peptide until it fragments, typically along the peptide backbone, producing characteristic b- and y-ions.[1] HCD provides higher resolution fragment ions. This is the first choice for most UAA-peptides.
-
Electron-Transfer Dissociation (ETD): This method uses radical anions to transfer an electron to the protonated peptide, causing backbone fragmentation into c- and z-ions. Crucially, ETD tends to preserve post-translational modifications and labile UAA side chains that are often lost during CID/HCD. It is invaluable for analyzing peptides with delicate modifications.
Protocol 2: LC-MS/MS for UAA-Peptide Sequencing
Objective: To confirm the molecular weight and sequence of a UAA-peptide.
Materials:
-
LC-MS/MS System: UPLC coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
-
Mobile Phases: As in Protocol 1, but using 0.1% Formic Acid instead of TFA for better MS sensitivity.
-
Data Analysis Software: Software capable of de novo sequencing or database searching with custom modifications (e.g., PEAKS, MaxQuant, Proteome Discoverer).
Methodology:
-
LC Separation: Perform the chromatographic separation as described in Protocol 1, using the formic acid mobile phases. The UPLC system will direct the eluent into the ESI source of the mass spectrometer.
-
MS Instrument Settings (Example for an Orbitrap system):
-
Ionization Mode: Positive ESI.
-
MS1 (Full Scan):
-
Scan Range: 200-2000 m/z.
-
Resolution: 60,000.
-
-
MS2 (Tandem MS):
-
Activation Type: HCD.
-
Isolation Window: 2.0 m/z.
-
Collision Energy: Normalized Collision Energy (NCE) stepped at 25, 30, 35.
-
Data-Dependent Acquisition (DDA): Select the top 5 most intense precursor ions from the MS1 scan for fragmentation.
-
-
-
Data Analysis:
-
Intact Mass Confirmation: Extract the MS1 spectrum corresponding to the main HPLC peak. Deconvolute the isotopic envelope of the multiply charged ions to determine the monoisotopic mass. Compare this experimental mass to the theoretical mass of the UAA-peptide.
-
Sequence Verification: a. Define the UAA: In the analysis software, add the UAA to the amino acid library by defining its chemical formula and monoisotopic mass. b. Automated Search: Perform a database search against a single-entry FASTA file containing the expected peptide sequence, allowing for the UAA as a variable modification. c. Manual Validation: Manually inspect the annotated MS/MS spectrum. A high-confidence identification requires a continuous series of b- and/or y-ions that span the peptide sequence, including the UAA. The mass difference between fragments flanking the UAA must correspond to the mass of the UAA residue.[1]
-
Table 1: Common UAA Classes and Their Mass Spectrometry Considerations
| UAA Class | Example UAA | Key Analytical Consideration | Recommended Fragmentation |
| Halogenated | 4-Fluoro-phenylalanine | Isotopic pattern of Cl or Br can aid identification. Stable during CID/HCD. | HCD |
| Azido-containing | Azidohomoalanine | Can lose N₂ (28 Da) during fragmentation. Track this neutral loss. | HCD, consider lower energy |
| Alkynyl-containing | Propargylglycine | Generally stable during fragmentation. | HCD |
| Keto-containing | p-Acetyl-phenylalanine | Stable side chain. | HCD |
| Glycosylated | O-GlcNAc-Serine | Extremely labile glycosidic bond. The sugar moiety is often lost as a neutral loss during CID. | ETD or EThcD |
| Boron-containing | Boronophenylalanine (BPA) | Unique isotopic pattern of Boron (¹⁰B and ¹¹B) is a key diagnostic signature. | HCD |
Spectroscopic Techniques: Higher-Order Structure
The incorporation of a UAA can significantly influence the secondary and tertiary structure of a peptide, which is directly linked to its biological function. Spectroscopic techniques are essential for probing these structural features in solution.
Circular Dichroism (CD) Spectroscopy
Principle: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules like peptides.[11] The resulting spectrum in the far-UV region (190-250 nm) is highly sensitive to the peptide's secondary structure.[11]
-
α-Helix: Shows characteristic negative bands near 222 nm and 208 nm, and a positive band near 195 nm.[11]
-
β-Sheet: Shows a negative band around 218 nm and a positive band near 195 nm.[11]
-
Random Coil (Disordered): Shows a strong negative band below 200 nm.[12]
Causality Behind Experimental Choices:
-
Solvent System: The choice of buffer is critical. It must be transparent in the far-UV range. Phosphate buffers are common. Additives like Trifluoroethanol (TFE) can be used to induce helical structures and assess the peptide's conformational propensity.[13]
-
Peptide Concentration: The concentration must be carefully controlled to ensure a good signal without causing detector saturation. A typical concentration is 0.1-0.2 mg/mL.[12]
-
Side Chain Interference: Aromatic UAAs can contribute to the CD signal in the far-UV region, potentially complicating the interpretation of secondary structure.[14] It is important to run a reference spectrum of the free UAA if possible.
Protocol 3: Secondary Structure Analysis by CD Spectroscopy
Objective: To assess the secondary structure of a UAA-peptide in solution.
Materials:
-
CD Spectrometer: With a nitrogen purge.
-
Cuvette: Quartz cuvette with a 1 mm path length.
-
Buffer: 10 mM Sodium Phosphate, pH 7.4.
-
Sample: UAA-peptide at 0.1 mg/mL in the buffer.
Methodology:
-
Instrument Preparation: Purge the instrument with nitrogen gas for at least 30 minutes. Turn on the lamp and allow it to warm up.
-
Blank Measurement: Record a spectrum of the buffer alone in the cuvette. This will be subtracted from the sample spectrum.
-
Sample Measurement:
-
Rinse the cuvette thoroughly with the peptide solution.
-
Place the cuvette in the sample holder and record the spectrum.
-
Typical Scan Parameters:
-
Wavelength Range: 260 nm to 190 nm.
-
Data Pitch: 0.5 nm.
-
Scan Speed: 50 nm/min.
-
Accumulations: 3-5 scans (to improve signal-to-noise).
-
-
-
Data Processing and Analysis:
-
Subtract the blank (buffer) spectrum from the sample spectrum.
-
Convert the raw data (ellipticity in millidegrees) to Mean Residue Ellipticity (MRE) to normalize for concentration, path length, and the number of residues.
-
Analyze the spectral shape to qualitatively determine the dominant secondary structure elements (α-helix, β-sheet, random coil). Deconvolution algorithms can be used for quantitative estimation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
While CD provides a global view of secondary structure, NMR spectroscopy can provide atomic-resolution 3D structural information.[15][16] It is a powerful but complex technique, often used for peptides containing UAAs to understand precise side-chain orientations and backbone folding.[17][18] Key NMR experiments for peptide structure include COSY, TOCSY, and NOESY, which help assign proton resonances and determine through-space proximities between atoms.[16] The incorporation of UAAs can be particularly useful in NMR, as they can be isotopically labeled (e.g., with ¹³C, ¹⁵N) to serve as specific probes within a larger peptide or protein.[15]
Conclusion
The analysis of peptides containing unnatural amino acids is a challenging yet essential task in modern drug discovery and chemical biology. A successful characterization relies on the strategic integration of orthogonal analytical techniques. HPLC establishes purity, mass spectrometry confirms identity and primary sequence, and spectroscopic methods like CD and NMR elucidate higher-order structure. By understanding the principles behind each technique and carefully designing experimental protocols, researchers can confidently verify the integrity of their novel peptide constructs, paving the way for their successful application.
References
- 1. benchchem.com [benchchem.com]
- 2. pepdoopeptides.com [pepdoopeptides.com]
- 3. benchchem.com [benchchem.com]
- 4. A story of peptides, lipophilicity and chromatography – back and forth in time - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00027J [pubs.rsc.org]
- 5. Peptide Validation with HPLC & MS - Creative Peptides [creative-peptides.com]
- 6. Overview of peptide and protein analysis by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. books.rsc.org [books.rsc.org]
- 8. Characterization and sequence confirmation of unnatural amino acid containing peptide libraries using electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bio.libretexts.org [bio.libretexts.org]
- 10. Biological factors and statistical limitations prevent detection of most noncanonical proteins by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. verifiedpeptides.com [verifiedpeptides.com]
- 12. CD-Based Peptide Secondary Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 13. Structure Analysis of Proteins and Peptides by Difference Circular Dichroism Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Correcting the circular dichroism spectra of peptides for contributions of absorbing side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In vivo incorporation of unnatural amino acids to probe structure, dynamics and ligand binding in a large protein by Nuclear Magnetic Resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 17. NMR Analysis of Unnatural Amino Acids in Natural Antibiotics | Springer Nature Experiments [experiments.springernature.com]
- 18. MR - Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR [mr.copernicus.org]
The Role of (S)-O-Benzyl-N-Boc-2,6-dimethyl Tyrosine in Next-Generation Opioid Peptide Therapeutics: Application Notes and Protocols
Introduction: Engineering Opioid Peptides with Precision through Conformational Constraint
The development of potent and selective opioid peptide analogues is a cornerstone of modern analgesic research. A primary challenge lies in overcoming the pharmacological limitations of endogenous peptides, such as poor metabolic stability and lack of receptor selectivity, which often lead to undesirable side effects. A powerful strategy to address these limitations is the introduction of conformational constraints into the peptide backbone. By restricting the peptide's flexibility, we can lock it into a bioactive conformation that favors binding to a specific opioid receptor subtype (μ, δ, or κ), thereby enhancing potency, selectivity, and resistance to enzymatic degradation.
One of the most successful approaches to inducing such conformational restriction is the incorporation of sterically hindered amino acid analogues. Among these, (S)-2',6'-dimethyl-L-tyrosine (Dmt) has emerged as a pivotal building block in opioid peptide design.[1][2] The addition of two methyl groups to the phenolic ring of the N-terminal tyrosine—a residue critical for opioid activity—imposes significant steric hindrance. This forces a specific torsional angle (χ1) of the side chain, which has been shown to dramatically increase receptor affinity and bioactivity.[2][3]
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of the protected form, (S)-O-Benzyl-N-Boc-2,6-dimethyl tyrosine , in the solid-phase synthesis of novel opioid peptides. We will delve into the causality behind its efficacy, provide detailed, field-proven protocols for its incorporation, and discuss its impact on pharmacological outcomes.
Physicochemical Properties and Handling of this compound
The precursor, this compound, is a custom amino acid derivative designed for seamless integration into standard solid-phase peptide synthesis (SPPS) workflows. The Boc (tert-butyloxycarbonyl) group provides temporary protection for the α-amine, while the benzyl group protects the phenolic hydroxyl group, preventing unwanted side reactions during peptide assembly.
| Property | Value | Notes |
| IUPAC Name | (S)-2-(tert-butoxycarbonylamino)-3-(4-(benzyloxy)-2,6-dimethylphenyl)propanoic acid | |
| Abbreviation | Boc-Dmt(Bzl)-OH | |
| Molecular Formula | C28H31NO5 | |
| Molecular Weight | ~465.55 g/mol | Varies slightly based on source. |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMF, NMP, DCM | Good solubility in common SPPS solvents.[4] |
| Storage | 2-8°C, desiccated | Protect from moisture and light to ensure stability. |
Handling: As with all fine chemicals, standard laboratory safety precautions should be observed. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or fume hood.
Application in Opioid Peptide Synthesis: A Step-by-Step Protocol
The incorporation of Boc-Dmt(Bzl)-OH into a peptide sequence is readily achieved using standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols. The following is a generalized, self-validating protocol for the manual or automated synthesis of a Dmt-containing peptide on a rink amide resin.
Protocol: Fmoc-SPPS of a Dmt-Containing Peptide
1. Resin Preparation and Swelling:
- Start with a suitable solid support, such as Rink Amide MBHA resin.
- Place the resin in a reaction vessel and wash thoroughly with N,N-Dimethylformamide (DMF).
- Swell the resin in DMF for at least 30 minutes to ensure optimal reaction kinetics.[4]
2. Fmoc Deprotection:
- Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the resin's linker or the previously coupled amino acid.
- Drain the vessel and repeat the piperidine treatment for another 10-15 minutes to ensure complete deprotection.
- Wash the resin extensively with DMF (5-7 times) to remove all traces of piperidine.
3. Coupling of Boc-Dmt(Bzl)-OH:
- Activation: In a separate vial, dissolve Boc-Dmt(Bzl)-OH (3-4 equivalents relative to resin loading) and a coupling agent such as HBTU (0.95 equivalents relative to the amino acid) in DMF. Add a base, typically N,N-Diisopropylethylamine (DIEA) (6-8 equivalents), to activate the carboxylic acid. Allow the activation to proceed for 2-5 minutes.
- Coupling Reaction: Add the activated amino acid solution to the deprotected resin.
- Agitate the reaction vessel for 2-4 hours at room temperature. The steric hindrance of the dimethyl groups may necessitate a longer coupling time compared to standard amino acids.
4. Monitoring the Coupling Reaction:
- Perform a Kaiser test (ninhydrin test) to check for the presence of free primary amines on the resin.[5] A negative result (yellow beads) indicates a complete coupling reaction.
- If the Kaiser test is positive (blue/purple beads), the coupling step should be repeated ("double coupling") with a fresh solution of activated Boc-Dmt(Bzl)-OH.
5. Capping (Optional but Recommended):
- If a small fraction of amines remains unreacted after double coupling, it is advisable to "cap" them to prevent the formation of deletion sequences.
- Treat the resin with a solution of acetic anhydride and DIEA in DMF for 30 minutes.
6. Washing:
- Thoroughly wash the resin with DMF (3-5 times) followed by Dichloromethane (DCM) (3-5 times) to remove any excess reagents and byproducts.
7. Chain Elongation:
- Repeat steps 2-6 for each subsequent amino acid to be added to the peptide chain.
8. Final Cleavage and Deprotection:
- Once the synthesis is complete, wash the resin with DCM and dry it under a stream of nitrogen.
- Treat the resin with a cleavage cocktail, typically containing Trifluoroacetic acid (TFA) with scavengers to protect sensitive side chains. A common cocktail is TFA/H2O/Triisopropylsilane (TIS) (95:2.5:2.5 v/v/v). This step will cleave the peptide from the resin and remove the Boc and Bzl protecting groups, along with other side-chain protecting groups.
- Incubate for 2-3 hours at room temperature.
- Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet multiple times with cold ether.
- Lyophilize the crude peptide to obtain a white, fluffy powder.
9. Purification and Analysis:
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Confirm the identity and purity of the final product using mass spectrometry (e.g., ESI-MS) and analytical RP-HPLC.
Fig. 1: SPPS workflow for incorporating Boc-Dmt(Bzl)-OH. Mechanism of Action and Pharmacological Impact
The introduction of Dmt at the N-terminus of an opioid peptide profoundly influences its interaction with opioid receptors. The two methyl groups flank the tyrosine ring, sterically hindering the rotation around the Cα-Cβ (chi1) and Cβ-Cγ (chi2) bonds. This pre-organizes the pharmacophore into a conformation that is favorable for receptor binding, reducing the entropic penalty upon binding and often leading to a significant increase in affinity.[2]
This conformational restriction can have several key pharmacological consequences:
-
Enhanced Potency: By presenting an optimal conformation to the receptor, Dmt-containing peptides often exhibit nanomolar or even sub-nanomolar binding affinities and potent bioactivity.[1][2]
-
Modulation of Receptor Selectivity: The constrained conformation can favor interaction with one opioid receptor subtype over others. For example, the Dmt-Tic pharmacophore is renowned for producing highly potent and selective δ-opioid receptor antagonists.[1][6] However, subtle structural modifications elsewhere in the peptide can shift this selectivity, sometimes leading to potent μ-agonists.[1][7]
-
Increased Metabolic Stability: The steric bulk of the dimethyl groups can shield the N-terminal peptide bond from degradation by exopeptidases like aminopeptidase-M, prolonging the peptide's half-life in biological systems.[7][8]
-
Conversion of Agonists to Antagonists: In some cases, the removal of the N-terminal amino group from a Dmt-containing peptide agonist can convert it into an antagonist. This suggests that while the Dmt residue is critical for high-affinity binding, the charged N-terminus is essential for receptor activation (signal transduction).[9]
Case Study: The Dmt-Tic Pharmacophore
A prime example of the power of Dmt is its use in conjunction with 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) to form the Dmt-Tic pharmacophore. This dipeptide unit has been instrumental in the development of some of the most potent and selective δ-opioid receptor ligands known.
The peptide H-Tyr-Tic-Phe-Phe-OH (TIPP) was one of the first highly selective δ-antagonists discovered.[10][11] Subsequent structure-activity relationship (SAR) studies demonstrated that replacing the N-terminal Tyr with Dmt significantly enhanced both affinity and antagonist potency.[1]
| Peptide Analogue | Key Modification | Primary Activity | Receptor Affinity (Ki, nM) |
| TIPP | Tyr at position 1 | δ-Antagonist | ~6 nM (δ)[11] |
| [Dmt¹]TIPP Analogue | Dmt at position 1 | Potent δ-Antagonist | Sub-nanomolar (δ)[1][12] |
| Dmt-Tic-NH-X | C-terminal modification | Potent δ-Agonist | Varies, often < 1 nM (δ)[10] |
| DIPP-NH₂[Ψ] | Dmt¹ and C-terminal amide | μ-Agonist / δ-Antagonist | Mixed profile[10] |
This case study highlights the remarkable versatility of the Dmt building block. The same core Dmt-Tic structure can be engineered to be a potent δ-antagonist, a potent δ-agonist, or a mixed-profile ligand simply by making subtle modifications to the rest of the peptide.[1][10] This "metamorphosis" underscores the critical role of Dmt in fine-tuning the pharmacological profile of opioid peptides.[1]
Conclusion
This compound is more than just a protected amino acid; it is a powerful tool for rational drug design in the opioid field. Its ability to impose a specific, bioactive conformation on peptides leads to significant improvements in potency, metabolic stability, and allows for the fine-tuning of receptor selectivity. The protocols and principles outlined in this guide provide a robust framework for researchers to leverage this unique building block in the synthesis of novel, next-generation opioid therapeutics with potentially improved efficacy and reduced side effects. The continued exploration of Dmt-containing peptides promises to yield new pharmacological tools and clinical candidates for pain management and beyond.
References
- 1. Dmt and opioid peptides: a potent alliance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2',6'-dimethylphenylalanine (Dmp) can mimic the N-terminal Tyr in opioid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. digital.csic.es [digital.csic.es]
- 6. Opioid bifunctional ligands from morphine and the opioid pharmacophore Dmt-Tic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of 2',6'-dimethyl-L-tyrosine (Dmt) on pharmacological activity of cyclic endomorphin-2 and morphiceptin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biological Properties of Opioid Peptides Replacing Tyr at Position 1 by 2, 6-Dimethyl-Tyr [jstage.jst.go.jp]
- 9. pubs.acs.org [pubs.acs.org]
- 10. The TIPP opioid peptide family: development of delta antagonists, delta agonists, and mixed mu agonist/delta antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cpcscientific.com [cpcscientific.com]
- 12. Potent Dmt-Tic pharmacophoric delta- and mu-opioid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Coupling Efficiency of (S)-O-Benzyl-N-Boc-2,6-dimethyl tyrosine
Welcome to the technical support guide for researchers, scientists, and drug development professionals encountering challenges with the peptide coupling of (S)-O-Benzyl-N-Boc-2,6-dimethyl tyrosine (Boc-Dmt(Bzl)-OH). This sterically hindered amino acid is a valuable building block in the synthesis of novel peptides, particularly in opioid research, due to its ability to confer increased potency and receptor selectivity.[1][2] However, its unique structure presents significant synthetic hurdles, primarily low coupling efficiency.
This guide provides in-depth troubleshooting strategies, detailed experimental protocols, and a comprehensive FAQ section to help you navigate these challenges effectively.
I. Understanding the Core Problem: Steric Hindrance
The primary reason for the low coupling efficiency of Boc-Dmt(Bzl)-OH is severe steric hindrance. This arises from the combination of three bulky groups attached to or near the alpha-carbon:
-
N-terminal Boc Group: The tert-butoxycarbonyl protecting group is inherently bulky.[]
-
Two Ortho-Methyl Groups: The methyl groups at the 2 and 6 positions of the tyrosine phenyl ring restrict rotation and physically block the approach of reagents to the carboxylic acid.[4]
-
O-Benzyl Group: The benzyl ether protecting the side-chain hydroxyl adds further steric bulk.
This cumulative steric hindrance impedes the formation of the activated ester intermediate and its subsequent reaction with the N-terminal amine of the growing peptide chain, leading to slow reaction rates and low yields.[5]
II. Troubleshooting Guide for Low Coupling Efficiency
When faced with low coupling yields, a systematic approach to optimizing the reaction conditions is crucial. The following guide addresses common issues and provides actionable solutions.
Issue 1: Incomplete Coupling Reaction
Symptoms:
-
Low yield of the desired peptide.
-
Presence of deletion sequences (missing the Dmt residue) in mass spectrometry analysis.
-
Positive Kaiser test (or other ninhydrin-based tests) after the coupling step, indicating unreacted free amines.[6]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete coupling of Boc-Dmt(Bzl)-OH.
Solutions:
1. Optimize Coupling Reagents: Standard coupling reagents like DCC and EDC are often inefficient for sterically hindered amino acids.[5] More potent activating agents are required.
-
Onium Salts (Aminium/Uronium and Phosphonium): These are the reagents of choice for difficult couplings.[7]
-
HATU, HBTU, HCTU: These aminium salts form highly reactive OAt or OBt active esters. HATU is often considered superior for many challenging couplings.[7]
-
COMU: A newer generation aminium salt with efficiency comparable to HATU, but with improved safety and solubility profiles.[8]
-
PyBOP, PyAOP: These phosphonium salts are also very powerful. PyAOP often gives higher yields.[7]
-
-
Acyl Fluorides: In-situ generation of amino acid fluorides using reagents like TFFH is particularly effective for coupling sterically demanding amino acids.[8][9]
Comparative Data on Coupling Reagents for Hindered Amino Acids:
| Coupling Reagent Class | Examples | Key Advantages for Hindered Systems | Considerations |
| Aminium/Uronium Salts | HATU, HBTU, HCTU, COMU | Highly reactive active esters, fast reaction rates. | Potential for guanidinylation side reaction (minimized with phosphonium salts).[7] |
| Phosphonium Salts | PyBOP, PyAOP | High coupling efficiency, less prone to racemization.[7] | Solutions in DMF have moderate stability. |
| Acyl Fluoride Reagents | TFFH | Generates small, highly reactive acyl fluoride intermediates, minimizing steric clashes.[9] | Specialized reagent, may require optimization. |
| Carbodiimides | DCC, DIC | Generally insufficient for severely hindered residues.[5] | Often result in low yields and slow reactions. |
2. Optimize Reaction Conditions:
-
Increase Reaction Time: Allow the coupling reaction to proceed for a longer duration, for example, from 2 to 24 hours.[7]
-
Elevated Temperature: Applying heat can overcome the activation energy barrier. Microwave-assisted synthesis, with controlled temperatures (e.g., 75°C for 3-5 minutes), can be particularly effective.[7]
-
Solvent Choice: Switch from standard solvents like DMF to more disruptive ones like N-methyl-2-pyrrolidone (NMP) or a mixture of DMF/DCM to minimize peptide aggregation.[7][10]
3. Perform a "Double Coupling": If a positive Kaiser test is observed after the initial coupling, repeating the coupling step with a fresh solution of activated amino acid before deprotection of the next residue can drive the reaction to completion.[11]
Issue 2: Peptide Aggregation on Solid Support
Symptoms:
-
Resin clumping or shrinking.[10]
-
Poor resin swelling.[6]
-
Inconsistent and unreliable Kaiser test results.[10]
Solutions:
-
Resin Choice: Use a resin with a lower substitution level (e.g., 0.2 - 0.3 mmol/g) to increase the distance between growing peptide chains. Resins with good swelling properties like NovaPEG or PEGA can also be beneficial.[10]
-
"Difficult Sequence" Disruptors: If the sequence allows, incorporate pseudoproline dipeptides at strategic locations to introduce a "kink" in the peptide backbone, which disrupts the formation of secondary structures that lead to aggregation.[10]
III. Frequently Asked Questions (FAQs)
Q1: Why is Boc-Dmt(Bzl)-OH so difficult to couple compared to Boc-Tyr(Bzl)-OH? The two ortho-methyl groups on the phenyl ring of Boc-Dmt(Bzl)-OH are the key difference. They create significant steric hindrance around the carboxylic acid, physically obstructing the approach of the activating reagents and the amine component of the coupling partner.[4] This is a classic example of steric effects dramatically reducing reaction rates.
Q2: Which coupling reagent is the best starting point for Boc-Dmt(Bzl)-OH? For a first attempt, HATU is an excellent choice due to its high reactivity and proven success in many "difficult" coupling scenarios.[7] If issues persist, exploring COMU for its favorable safety and solubility profile or phosphonium salts like PyAOP are logical next steps.[7][8]
Q3: Can I use a carbodiimide like DCC or DIC if I also use an additive like HOBt or Oxyma Pure? While additives like HOBt, and the more effective HOAt and Oxyma Pure, can improve the efficiency of carbodiimide-mediated couplings and suppress racemization, they are often insufficient to overcome the severe steric hindrance of Boc-Dmt(Bzl)-OH.[7] For such a challenging residue, starting with a more potent onium-salt-based reagent is highly recommended.[12]
Q4: Is racemization a major concern with Boc-Dmt(Bzl)-OH? While racemization is always a consideration in peptide synthesis, the steric bulk of the ortho-methyl groups in Dmt can actually help to suppress the formation of the oxazolone intermediate responsible for racemization. However, using potent coupling reagents and carefully controlling reaction conditions (e.g., choice of base) is still important. Using weaker bases like N-methylmorpholine (NMM) or collidine instead of DIPEA can help minimize racemization.[7]
Q5: Are there any alternatives to Boc-Dmt(Bzl)-OH that are easier to handle? The choice of amino acid is dictated by the desired biological activity of the final peptide. 2',6'-dimethyl-L-tyrosine (Dmt) is often specifically chosen for its unique properties in modulating opioid receptor affinity and activity.[13] While other tyrosine analogs exist, they may not provide the same pharmacological profile. Therefore, optimizing the coupling of Boc-Dmt(Bzl)-OH is often the most practical approach.
IV. Experimental Protocols
Protocol 1: Optimized Coupling of Boc-Dmt(Bzl)-OH using HATU
This protocol is designed for solid-phase peptide synthesis (SPPS) on a resin-bound peptide with a free N-terminal amine.
Materials:
-
Peptide-resin with free N-terminus
-
Boc-Dmt(Bzl)-OH (4 equivalents relative to resin loading)
-
HATU (3.9 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (8 equivalents)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Preparation: Ensure the N-terminal Fmoc or Boc group of the peptide-resin has been completely removed and the resin has been thoroughly washed with DMF. Swell the resin in DMF for at least 30 minutes.[6]
-
Activation of Boc-Dmt(Bzl)-OH:
-
In a separate reaction vessel, dissolve Boc-Dmt(Bzl)-OH (4 eq.) and HATU (3.9 eq.) in DMF.
-
Add DIPEA (8 eq.) to the solution and vortex briefly (approx. 1 minute). This is the pre-activation step.
-
-
Coupling Reaction:
-
Immediately add the activated amino acid solution to the prepared peptide-resin.
-
Agitate the mixture at room temperature for 2-4 hours. For microwave synthesis, irradiate at a controlled temperature (e.g., 75°C) for 3-5 minutes.[7]
-
-
Monitoring and Washing:
-
Perform a Kaiser test to check for reaction completion.[6] A negative result (yellow beads) indicates complete coupling.
-
If the Kaiser test is positive (blue beads), indicating incomplete coupling, drain the reaction vessel and repeat steps 2 and 3 (a "double coupling").[11]
-
Once the coupling is complete, wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
-
-
Chain Elongation: Proceed to the deprotection step for the next amino acid in the sequence.
Protocol 2: Small-Scale Test Cleavage and Analysis
To assess the success of the coupling before proceeding with the entire batch.
Materials:
-
Dried peptide-resin (10-20 mg)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O)
-
Cold diethyl ether
-
Microcentrifuge tubes
Procedure:
-
Preparation: Place a small amount of dried peptide-resin in a microcentrifuge tube.
-
Cleavage: Add the cleavage cocktail (e.g., 200-400 µL) to the resin. Allow the reaction to proceed at room temperature for 2-3 hours with occasional agitation.[11]
-
Precipitation: Filter the resin and collect the filtrate. Add the filtrate to a larger tube containing cold diethyl ether to precipitate the crude peptide.[6]
-
Isolation: Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Analysis: Dry the crude peptide under vacuum and analyze by RP-HPLC and mass spectrometry to confirm the presence of the desired product and identify any deletion sequences.[6]
V. References
-
BenchChem. (2025). Troubleshooting guide for peptide coupling reactions with hindered amino acids. BenchChem Technical Support.
-
BenchChem. (2025). Application Notes and Protocols: The Role of Boc-Tyr(Bzl)-OH in Drug Discovery Research. BenchChem Technical Support.
-
BenchChem. (2025). Application Notes: Incorporation of Boc-Tyr(Bzl)-OH in Solution-Phase Peptide Synthesis. BenchChem Technical Support.
-
Request PDF. (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ResearchGate.
-
Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11498-11504. --INVALID-LINK--
-
Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem AG.
-
Balboni, G., et al. (2010). Role of 2′,6′-Dimethyl-L-Tyrosine (Dmt) in Some Opioid Lead Compounds. Current Medicinal Chemistry, 17(29), 3361-3373.
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic-Chemistry.org.
-
BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in Fibrinogen-Binding Peptide Synthesis. BenchChem Technical Support.
-
BenchChem. (2025). Troubleshooting low yield in Insulin B (20-30) peptide synthesis. BenchChem Technical Support.
-
Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.
-
BenchChem. (2025). Synthesis and Purification of Boc-Tyr(Bzl)-OH: An In-depth Technical Guide. BenchChem Technical Support.
-
BenchChem. (2025). Application Notes and Protocols for the Use of Boc-Tyr(Boc)-OH in Specific Peptide Synthesis. BenchChem Technical Support.
-
Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide. MilliporeSigma.
-
BenchChem. (2025). Application Notes and Protocols for the Coupling of Sterically Hindered Boc-Protected Arginine Derivatives. BenchChem Technical Support.
-
Request PDF. (2023). Synthesis of 2,6-Dimethyltyrosine-Like Amino Acids through Pinacolinamide-Enabled C–H Dimethylation of 4-Dibenzylamino Phenylalanine. ResearchGate.
-
BenchChem. (2025). Troubleshooting low yield in peptide synthesis with deuterated amino acids. BenchChem Technical Support.
-
Request PDF. (2015). Rapid Synthesis of Boc-2′,6′-dimethyl- l -tyrosine and Derivatives and Incorporation into Opioid Peptidomimetics. ResearchGate.
-
Aldrich, J. V., et al. (2015). Rapid Synthesis of Boc-2',6'-dimethyl-l-tyrosine and Derivatives and Incorporation into Opioid Peptidomimetics. ACS Medicinal Chemistry Letters, 6(12), 1199–1203. --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Overcoming Low Yield in Peptide Linker Synthesis. BenchChem Technical Support.
-
BOC Sciences. (n.d.). BOC-amino acids. BOC Sciences.
-
Amide bond formation: beyond the dilemma between activation and racemisation. (2016). RSC Publishing.
-
Amide Bond Activation of Biological Molecules. (2018). MDPI.
-
Request PDF. (2025). Evolution of amide bond formation. ResearchGate.
-
BenchChem. (2025). A Comprehensive Technical Guide to Boc-Tyr(Bzl)-OH: Properties, Synthesis, and Application in Peptide Chemistry. BenchChem Technical Support.
-
Dounay, A. B., et al. (2015). Pd-Catalyzed Dimethylation of Tyrosine-Derived Picolinamide for Synthesis of ( S )- N -Boc-2,6-dimethyltyrosine and Its Analogues. The Journal of Organic Chemistry, 80(8), 4168-4174.
-
G. Balboni, et al. (2006). New 2',6'-dimethyl-L-tyrosine (Dmt) opioid peptidomimetics based on the Aba-Gly scaffold. Development of unique mu-opioid receptor ligands. Journal of Medicinal Chemistry, 49(15), 4540-4543.
-
Illuminati, D., et al. (2023). (L)-Monomethyl Tyrosine (Mmt): New Synthetic Strategy via Bulky ‘Forced-Traceless’ Regioselective Pd-Catalyzed C(sp2)–H Activation. Molecules, 28(22), 7545.
-
Request PDF. (2015). Bifunctional [2',6'-Dimethyl- l -tyrosine 1 ]endomorphin-2 Analogues Substituted at Position 3 with Alkylated Phenylalanine Derivatives Yield Potent Mixed μ-Agonist/δ-Antagonist and Dual μ-Agonist/δ-Agonist Opioid Ligands. ResearchGate.
-
Illuminati, D., et al. (2023). (L)-Monomethyl Tyrosine (Mmt): New Synthetic Strategy via Bulky ‘Forced-Traceless’ Regioselective Pd-Catalyzed C(sp2)–H Activation. PubMed Central.
References
- 1. Rapid Synthesis of Boc-2',6'-dimethyl-l-tyrosine and Derivatives and Incorporation into Opioid Peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New 2',6'-dimethyl-L-tyrosine (Dmt) opioid peptidomimetics based on the Aba-Gly scaffold. Development of unique mu-opioid receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. bachem.com [bachem.com]
- 9. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 13. Role of 2′,6′-Dimethyl-L-Tyrosine (Dmt) in Some Opioid Lead Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Side reactions during the deprotection of Boc-Tyr(Bzl) derivatives
Welcome to the technical support guide for troubleshooting side reactions during the deprotection of Boc-Tyr(Bzl) derivatives. This resource is designed for researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS) using Boc/Bzl chemistry. Here, we address common issues encountered during the critical final cleavage step, providing in-depth explanations, field-proven protocols, and preventative strategies.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might encounter during your experiments, presented in a direct question-and-answer format.
Q1: My mass spectrometry results show an unexpected +90 Da mass adduct on my final peptide. What is this impurity and how can I prevent it?
A1: The +90 Da adduct is almost certainly 3-benzyltyrosine. This common side product arises from an acid-catalyzed O- to C-migration of the benzyl group during deprotection.
Causality: The deprotection of the benzyl ether from the tyrosine side chain with a strong acid like Trifluoroacetic Acid (TFA) or Hydrogen Fluoride (HF) proceeds via an SN1 mechanism. This generates a stable, yet highly reactive, benzyl carbocation. While the goal is for this cation to be quenched by a scavenger, it can instead act as an electrophile in a Friedel-Crafts alkylation reaction with the electron-rich aromatic ring of a deprotected tyrosine residue. The attack occurs preferentially at the ortho position, resulting in the formation of the 3-benzyltyrosine isomer.[1][2][3]
Prevention & Mitigation:
-
Effective Scavenging is Critical: The most direct way to prevent this side reaction is to efficiently trap the benzyl cation before it can react with the peptide. A robust scavenger cocktail is essential.[1]
-
Use a Validated Cleavage Cocktail: For peptides containing Tyr(Bzl), especially alongside other sensitive residues like Trp, Met, or Cys, a standard 95% TFA cocktail is often insufficient. "Reagent K" is a highly recommended and robust option.[4]
dot
References
- 1. benchchem.com [benchchem.com]
- 2. Side reactions in peptide synthesis. VI. A reexamination of the benzyl group in the protection of the side chains of tyrosine and aspartic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Large ring-forming alkylations provide facile access to composite macrocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Efficient Removal of Protecting Groups by a 'Push-Pull' Mechanism. II. Deprotection of O-Benzyltyrosine with a Thioanisole-Trifluoroacetic Acid System without O-to-C Rearrangements [jstage.jst.go.jp]
- 6. Efficient Removal of Protecting Groups by a 'Push-Pull' Mechanism. II. Deprotection of O-Benzyltyrosine with a Thioanisole-Trifluoroacetic Acid System without O-to-C Rearrangements | Semantic Scholar [semanticscholar.org]
Preventing racemization of (S)-O-Benzyl-N-Boc-2,6-dimethyl tyrosine during activation
Guide: Preventing Racemization During Peptide Coupling
Welcome to the technical support guide for (S)-O-Benzyl-N-Boc-2,6-dimethyl tyrosine. This document, authored for experienced researchers, provides in-depth troubleshooting advice and best practices to maintain the stereochemical integrity of this sterically hindered amino acid during its activation and coupling in solid-phase or solution-phase peptide synthesis.
Understanding the Core Challenge: The Oxazolone Mechanism
The primary pathway for racemization during the activation of N-protected amino acids is through the formation of a planar 5(4H)-oxazolone intermediate. This is particularly problematic for sterically hindered residues like 2,6-dimethyl tyrosine. The bulky methyl groups can promote the formation of this intermediate, which can then tautomerize to a resonance-stabilized, achiral form. Subsequent attack by an amine nucleophile on this achiral intermediate leads to a racemic or partially racemic product.
Caption: Mechanism of racemization via the 5(4H)-oxazolone intermediate.
Our goal is to make the "Aminolysis (Fast)" pathway significantly more favorable than the "Tautomerization (Racemization Step)" pathway.
Troubleshooting Guide & Core Questions
This section addresses the most common issues encountered when activating and coupling this compound.
Q1: I'm observing significant racemization (>5%) in my final peptide. What is the most likely cause and how do I fix it?
This is the most critical issue. The choice of coupling reagent, base, and reaction conditions are the primary factors.
Immediate Cause: The rate of oxazolone formation and its subsequent tautomerization is outpacing the rate of peptide bond formation. This is often exacerbated by using carbodiimide reagents without additives or employing strong, non-nucleophilic bases in excess.
Solutions & Scientific Rationale:
-
Switch to an Aminium/Uronium-based Coupling Reagent: Reagents like HATU, HCTU, or PyAOP are superior for hindered amino acids. They form an activated ester in situ (OAt or OBt ester) that is highly reactive towards the amine nucleophile but less prone to cyclizing into the oxazolone compared to the anhydride intermediates formed with carbodiimides.
-
Expertise: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is often considered the gold standard for difficult couplings. The OAt-ester it forms is a superb leaving group, and the resulting HOAt anion is less basic than the HOBt from HBTU, which helps suppress base-catalyzed epimerization.
-
-
Control Your Base: The choice and stoichiometry of the base are critical.
-
Avoid Excess Base: Use the minimum amount of base required. Typically, 2 equivalents of a non-nucleophilic base like DIPEA or 2,4,6-collidine are sufficient. Excess base can deprotonate the α-carbon of the activated ester, directly promoting racemization even without a full oxazolone intermediate.
-
Consider a Weaker Base: 2,4,6-Collidine is less basic than DIPEA and can sometimes lead to lower levels of racemization, although it may result in slower coupling kinetics. A screening is recommended.
-
-
Lower the Reaction Temperature: Perform the activation and coupling at 0 °C. Lower temperatures disfavor the formation of the oxazolone intermediate, which has a higher activation energy than the desired aminolysis reaction.
Data Summary: Impact of Coupling Reagent on Racemization
| Coupling Reagent | Additive | Typical Racemization for Hindered Residues | Key Mechanism & Rationale |
| DIC / DCC | None | High (>10-20%) | Forms a symmetric anhydride intermediate that readily cyclizes to the oxazolone. Not recommended. |
| DIC / DCC | HOBt | Moderate (3-10%) | HOBt traps the O-acylisourea intermediate to form an OBt-active ester, which is more reactive and less prone to racemization than the anhydride. |
| HBTU | N/A | Low to Moderate (1-5%) | Forms an OBt-active ester in situ. Generally effective, but the basicity of the released HOBt can be a factor. |
| HATU | N/A | Very Low (<1%) | Recommended. Forms a highly reactive OAt-active ester. The 7-aza group in HOAt provides anchimeric assistance during aminolysis, accelerating the desired reaction. |
| COMU | N/A | Very Low (<1%) | Similar to HATU but with improved solubility and stability. The Oxyma-Pure anion is an excellent leaving group and suppresses racemization effectively. |
Q2: My coupling reaction is very slow or incomplete. How can I improve the yield without increasing racemization?
This is a common trade-off with sterically hindered amino acids.
Immediate Cause: The steric bulk of the two methyl groups on the tyrosine ring, combined with the N-Boc group, sterically shields the activated carboxyl group from the incoming amine nucleophile.
Solutions & Scientific Rationale:
-
Optimize Solvent Choice: Use a more polar aprotic solvent like DMF or NMP. These solvents are better at solvating the reacting species and can help to overcome kinetic barriers. Avoid solvents like DCM where aggregation can be an issue.
-
Increase Reaction Time, Not Temperature: If the reaction is slow at 0 °C, allow it to proceed for a longer duration (e.g., 4-8 hours) before allowing it to slowly warm to room temperature. A temperature increase should be the last resort.
-
Use a More Powerful Reagent: If HBTU is failing, switching to HATU or COMU is the logical next step. Their activated esters are significantly more reactive, which can drive the reaction to completion even with severe steric hindrance.
Frequently Asked Questions (FAQs)
-
Q: What is the optimal base to use with HATU for this amino acid?
-
A: For HATU, N,N-Diisopropylethylamine (DIPEA) is the most common choice. Use 2 equivalents relative to the amino acid. For particularly sensitive systems, 2,4,6-collidine (2 eq.) can be a milder alternative that may offer better suppression of racemization.
-
-
Q: How can I accurately quantify the level of racemization?
-
A: The most reliable method is Chiral High-Performance Liquid Chromatography (Chiral HPLC) . After coupling the this compound to a simple, achiral amine (like benzylamine) or an amino acid ester (like Gly-OMe), the resulting dipeptide can be analyzed on a chiral column (e.g., Chiralcel OD-H, Chiralpak AD-H). This will allow you to separate and quantify the (S,S) and (R,S) diastereomers, giving you a precise measure of the enantiomeric excess (e.e.) or percent racemization.
-
-
Q: Does the O-Benzyl protecting group influence racemization?
-
A: The O-Benzyl group itself has a minimal electronic effect on the acidity of the α-proton. Its primary role is protection of the phenolic hydroxyl group. The racemization propensity of this molecule is overwhelmingly dominated by the N-Boc protecting group and the steric hindrance from the 2,6-dimethyl substituents.
-
Recommended Experimental Protocol: Low-Racemization Coupling
This protocol details a robust method for coupling this compound to a resin-bound amine (Fmoc-NH-Rink-Amide-Resin) using HATU.
Caption: Recommended workflow for low-racemization peptide coupling.
Step-by-Step Methodology:
-
Resin Preparation: Swell the Fmoc-NH-Rink-Amide resin in DMF for 30 minutes. Deprotect the Fmoc group using 20% piperidine in DMF (2 x 10 min). Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
Reagent Preparation (in separate vials):
-
Dissolve this compound (4 equivalents relative to resin loading) in a minimal amount of dry DMF.
-
Dissolve HATU (3.8 equivalents, 0.95 eq. relative to the amino acid) in dry DMF.
-
Dissolve DIPEA (8 equivalents, 2.0 eq. relative to the amino acid) in dry DMF.
-
-
Pre-Activation:
-
Cool the amino acid solution to 0 °C in an ice bath.
-
Add the HATU solution to the amino acid solution and mix gently for 30 seconds.
-
Add the DIPEA solution dropwise to the mixture. The solution may change color (typically to yellow).
-
Allow the activation to proceed for 2-5 minutes at 0 °C. Do not wait longer , as this can increase the risk of side reactions.
-
-
Coupling:
-
Immediately add the activated amino acid mixture to the drained, deprotected resin.
-
Agitate the reaction vessel at 0 °C for 30 minutes, then allow it to warm to room temperature and continue agitating for at least 4 hours.
-
Monitor the reaction completion using a Kaiser test or TNBS test. If the test is positive, the reaction is incomplete.
-
-
Workup:
-
Drain the reaction solvent.
-
Wash the resin thoroughly with DMF (5x) and DCM (5x).
-
Dry the resin under vacuum.
-
Technical Support Center: Strategies for Improving the Solubility of Peptides Containing Dimethylated Tyrosine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the solubility challenges of peptides incorporating N,N-dimethyltyrosine (Tyr(Me)₂). The insights and protocols herein are designed to be a practical resource for your experimental workflows.
Introduction: The Challenge of Dimethylated Tyrosine
The incorporation of N,N-dimethyltyrosine, a post-translationally modified amino acid, into a peptide sequence can significantly increase its hydrophobicity.[1][2] This modification, while often crucial for enhancing biological activity or stability, frequently leads to poor solubility in aqueous solutions, posing a significant hurdle for in vitro and in vivo studies. This guide will walk you through the underlying principles and practical solutions to overcome these solubility issues.
Troubleshooting Guide
This section addresses common problems encountered when trying to dissolve peptides containing dimethylated tyrosine and provides step-by-step solutions.
Problem 1: My Tyr(Me)₂ peptide won't dissolve in aqueous buffers (e.g., PBS, Tris).
Root Cause Analysis:
The primary reason for poor solubility is the increased hydrophobicity imparted by the two methyl groups on the tyrosine residue. These nonpolar groups disrupt the favorable interactions between the peptide and water molecules, leading to aggregation and precipitation.[1][2][3] Peptides are often least soluble at their isoelectric point (pI), where the net charge is zero, minimizing electrostatic repulsion between peptide molecules.[1][2]
Solutions:
A. pH Adjustment:
The most effective initial step is to adjust the pH of your solvent to be at least two units away from the peptide's calculated isoelectric point (pI).[1] This ensures the peptide carries a net positive or negative charge, increasing its interaction with water.
-
For peptides with a net positive charge (basic peptides): Attempt to dissolve the peptide in an acidic solution.
-
For peptides with a net negative charge (acidic peptides): Attempt to dissolve the peptide in a basic solution.
-
For neutral peptides: This approach will be less effective, and the use of organic co-solvents is often necessary.
Experimental Protocol: pH-Guided Solubilization
-
Calculate the Peptide's Charge: Determine the overall charge of your peptide at neutral pH by assigning a value of +1 to each basic residue (K, R, H, and the N-terminus) and -1 to each acidic residue (D, E, and the C-terminus).[4][5]
-
Initial Solubility Test: Begin by attempting to dissolve a small amount of the peptide in sterile, deionized water.
-
Acidic Conditions (for basic peptides): If insoluble in water, add 10% acetic acid dropwise while vortexing until the peptide dissolves.[4][6]
-
Basic Conditions (for acidic peptides): If insoluble in water, add a dilute solution of ammonium hydroxide (e.g., 1%) or ammonium bicarbonate dropwise while vortexing until the peptide dissolves.[4][6] Caution: Avoid basic conditions for peptides containing cysteine, as it can promote disulfide bond formation.[7]
-
Final Dilution: Once dissolved, slowly add the concentrated peptide solution to your final aqueous buffer with vigorous stirring to prevent precipitation.
B. Use of Organic Co-solvents:
For highly hydrophobic peptides, organic co-solvents are often required to achieve initial dissolution.[4][8]
-
Recommended Solvents: Dimethyl sulfoxide (DMSO) is the most common and effective choice.[8] Other options include dimethylformamide (DMF), acetonitrile (ACN), and isopropanol.[4][6] Note: Avoid DMSO for peptides containing cysteine or methionine, as it can cause oxidation. Use DMF as an alternative in these cases.[4][8]
Experimental Protocol: Co-solvent Solubilization
-
Initial Dissolution: Add a minimal volume of the chosen organic solvent (e.g., DMSO) to the lyophilized peptide. Vortex or sonicate briefly to ensure complete dissolution.[1][4]
-
Aqueous Dilution: Slowly add the dissolved peptide stock solution dropwise into your vigorously stirring aqueous buffer to the desired final concentration.[8][9]
-
Monitor for Precipitation: If the solution becomes cloudy, you have likely exceeded the peptide's solubility limit in that final buffer composition.
Data Presentation: Common Solvents for Hydrophobic Peptides
| Solvent | Properties | Recommended for | Cautions |
| DMSO | Powerful solubilizing agent | Highly hydrophobic peptides | Can oxidize Cys and Met residues[4][8] |
| DMF | Good alternative to DMSO | Peptides with Cys or Met | --- |
| Acetonitrile | Less potent than DMSO/DMF | Moderately hydrophobic peptides | --- |
| Isopropanol | Useful for some sequences | Moderately hydrophobic peptides | --- |
Problem 2: My peptide dissolves in organic solvent but precipitates upon dilution into my aqueous buffer.
Root Cause Analysis:
This common issue occurs when the final concentration of the peptide in the aqueous buffer exceeds its solubility limit, even with a small percentage of the organic co-solvent. The hydrophobic peptide molecules self-associate and aggregate to minimize their exposure to the aqueous environment.
Solutions:
-
Slow, Dropwise Addition: The rate of dilution is critical. Add the organic stock solution very slowly to a rapidly stirring aqueous buffer.[9] This minimizes localized high concentrations of the peptide that can initiate precipitation.
-
Lower the Final Concentration: You may need to work with a more dilute final peptide solution.
-
Increase the Co-solvent Percentage: If your experimental system can tolerate it, a slightly higher final concentration of the organic solvent may be necessary to maintain solubility. However, always consider the potential effects of the solvent on your assay. For most cell-based assays, the final DMSO concentration should be kept below 0.5%.[8]
-
Use of Chaotropic Agents: For peptides that are prone to aggregation, the addition of chaotropic agents like 6 M guanidine hydrochloride or 8 M urea to the initial solubilization step can be effective.[7][8] These agents disrupt the non-covalent interactions that lead to aggregation.
Visualization: Experimental Workflow for Solubilizing a Hydrophobic Peptide
Caption: A decision-making workflow for solubilizing peptides containing dimethylated tyrosine.
Frequently Asked Questions (FAQs)
Q1: Why is N,N-dimethyltyrosine used in peptide synthesis if it causes solubility problems?
A1: Despite the solubility challenges, N,N-dimethyltyrosine is incorporated for several beneficial reasons. The methylation of the tyrosine's amino group can block phosphorylation, providing a valuable tool for studying signaling pathways. Additionally, this modification can enhance the peptide's binding affinity to its target and increase its stability against enzymatic degradation, which can improve its therapeutic potential.[10]
Q2: Can I use sonication or heating to help dissolve my Tyr(Me)₂ peptide?
A2: Yes, both sonication and gentle heating can aid in the dissolution process.[4][6] Sonication helps to break up aggregates of the lyophilized powder.[4] Gentle warming (e.g., to 40°C) can also increase solubility.[6] However, prolonged heating should be avoided as it can lead to peptide degradation.
Q3: Are there any sequence design strategies to improve the solubility of peptides with dimethylated tyrosine?
A3: Absolutely. If you have the flexibility to modify the peptide sequence, consider the following:
-
Incorporate Charged Residues: Flanking the hydrophobic core with charged amino acids (e.g., Lysine, Arginine, Aspartic Acid, Glutamic Acid) can significantly improve aqueous solubility.[2][11]
-
PEGylation: Attaching a polyethylene glycol (PEG) chain to the peptide can create a "hydrophilic shield," dramatically increasing its solubility and circulation half-life.[2][6]
-
Amino Acid Substitution: If permissible for the peptide's activity, replacing other hydrophobic residues with more polar or charged ones can help to offset the hydrophobicity of the dimethylated tyrosine.[2][6]
Visualization: Impact of Hydrophilic Flanking Residues on Peptide Solubility
References
- 1. benchchem.com [benchchem.com]
- 2. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 3. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jpt.com [jpt.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 7. biomatik.com [biomatik.com]
- 8. lifetein.com [lifetein.com]
- 9. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 10. Therapeutic peptides: chemical strategies fortify peptides for enhanced disease treatment efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Peptide Design Tips for Solubility, Stability and Scale Up | Blog | Biosynth [biosynth.com]
Technical Support Center: Troubleshooting Aggregation of Peptides with Bulky Unnatural Amino Acids
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aggregation of synthetic peptides, particularly those incorporating bulky and hydrophobic unnatural amino acids. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot effectively. Peptide aggregation is a sequence-dependent phenomenon and a significant hurdle in solid-phase peptide synthesis (SPPS), often leading to poor yields, difficult purifications, and unreliable biological data.[1][2] This guide provides a structured approach to diagnosing and overcoming these issues.
Understanding the Root Cause: Why Do Peptides with Bulky Unnatural Amino Acids Aggregate?
Peptide aggregation during SPPS is primarily driven by the formation of intermolecular hydrogen bonds, which leads to the formation of secondary structures like β-sheets.[2] The growing peptide chains, anchored to the solid support, can interact with each other, rendering the N-terminus inaccessible for subsequent coupling and deprotection steps.[1] This issue is significantly exacerbated by the presence of bulky and hydrophobic unnatural amino acids. These residues increase the propensity for aggregation through:
-
Increased Hydrophobic Interactions: Bulky, non-polar side chains promote association between peptide chains to minimize contact with the polar synthesis solvent (e.g., DMF).[3]
-
Steric Hindrance: The sheer size of these residues can physically hinder the approach of reagents to the reactive sites of the peptide chain.[4]
-
Disruption of Solvating Secondary Structures: While natural peptides can sometimes adopt soluble helical structures, the introduction of bulky unnatural amino acids can disrupt these formations, favoring the more aggregation-prone β-sheet conformations.
The consequences of on-resin aggregation are severe, ranging from a noticeable decrease in reaction efficiency to a complete halt of the synthesis.[5] Visual cues of aggregation include a shrinking of the resin matrix in batch synthesis or a flattened and broadened deprotection profile in continuous flow systems.[6] It's crucial to note that standard qualitative tests like the Kaiser or TNBS test can be unreliable in cases of severe aggregation, often yielding false negatives.[6]
Troubleshooting Guide: A Question-and-Answer Approach
This section is formatted to address specific problems you might be encountering in the lab.
Q1: My peptide synthesis is failing, and I suspect aggregation. What are the first steps to confirm this and what immediate actions can I take?
A1: Your initial suspicion is likely correct, especially with sequences rich in bulky, hydrophobic residues. Here’s a systematic approach to diagnosis and immediate intervention:
Diagnosis:
-
Visual Inspection of the Resin: As mentioned, a shrunken resin bed is a strong indicator of aggregation in batch synthesis.[6]
-
Monitor Deprotection Kinetics: In automated synthesizers, a broadened UV deprotection signal during the Fmoc removal step points towards aggregation.[7]
-
Test Cleavage and Analysis: Cleave a small amount of peptide from the resin and analyze it via mass spectrometry. The presence of significant deletion sequences (n-1, n-2, etc.) is a hallmark of incomplete coupling due to aggregation.[8]
Immediate Actions:
-
Solvent Change: Switch from DMF to a more polar, hydrogen-bond-disrupting solvent like N-Methyl-2-pyrrolidone (NMP). You can also try a mixture of DMF/NMP or add up to 25% Dimethyl Sulfoxide (DMSO) to the synthesis solvents.[4]
-
Increase Temperature: Performing the coupling and deprotection steps at an elevated temperature (e.g., 40-55°C) can help disrupt secondary structures and improve reaction kinetics.[6][8] Microwave peptide synthesizers are particularly effective for this.[6]
-
Incorporate Chaotropic Agents: These salts disrupt the structure of water and interfere with non-covalent forces like hydrogen bonds.[2] Adding 0.4-0.8 M Lithium Chloride (LiCl) or Potassium Thiocyanate (KSCN) to your DMF or NMP can help break up peptide aggregates.[2]
Q2: I'm designing a synthesis for a peptide known to be aggregation-prone due to multiple bulky unnatural amino acids. What proactive strategies can I implement from the start?
A2: A proactive approach is always superior to reactive troubleshooting. Here are key strategies to build into your synthesis plan:
1. Strategic Resin Selection:
-
Low-Loading Resins: Using a resin with a lower substitution level (e.g., 0.1-0.2 mmol/g) increases the physical distance between the growing peptide chains, thereby minimizing intermolecular interactions.[2][9]
-
PEGylated Resins: Resins that incorporate polyethylene glycol (PEG) linkers, such as NovaSyn® TG or PEGA resins, have improved swelling properties in a wider range of solvents and can enhance the solvation of the growing peptide chain.[2][8]
2. Backbone Protection: The "Structure-Breaking" Approach
This is a powerful technique that involves the temporary and reversible modification of the peptide backbone to physically prevent the formation of intermolecular hydrogen bonds.[2][10]
-
Pseudoproline Dipeptides: Proline is a natural "helix breaker." Pseudoproline dipeptides, derived from serine, threonine, or cysteine, mimic this effect by introducing a TFA-labile oxazolidine or thiazolidine ring.[11][12] This creates a "kink" in the peptide backbone, disrupting β-sheet formation.[11][13] They are incorporated as dipeptides, which simplifies the synthesis.[5]
-
Hmb/Dmb Protecting Groups: The 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) groups are attached to the backbone amide nitrogen of an amino acid.[14] This bulky group acts as a steric shield, physically preventing the amide from participating in hydrogen bonding.[2] These can be introduced on single amino acids or as part of a dipeptide and are also removed during the final TFA cleavage.[2] A significant secondary benefit is the prevention of aspartimide formation.[14]
Q3: My purified peptide containing several bulky unnatural amino acids has very poor solubility in aqueous buffers. How can I improve its solubility for downstream applications?
A3: Poor solubility of the final peptide is a common and frustrating issue. Here’s a multi-pronged approach to tackle this:
1. Formulation Strategies:
-
pH Adjustment: Determine the isoelectric point (pI) of your peptide. Solubility is generally at its minimum at the pI. Adjusting the pH of your buffer to be at least 2 units away from the pI will increase the net charge of the peptide, promoting repulsion and improving solubility.[15][16]
-
Use of Co-solvents: For highly hydrophobic peptides, initial dissolution in a small amount of an organic solvent like DMSO, DMF, or acetonitrile, followed by gradual dilution with the aqueous buffer, can be effective.[17][18]
-
Denaturants: In some cases, denaturing agents like guanidinium hydrochloride or urea can be used to solubilize aggregated peptides, but be mindful of their compatibility with your downstream assays.[18]
2. Molecular Engineering Approaches (During Peptide Design):
-
Amino Acid Substitution: If permissible for the peptide's function, strategically replacing some hydrophobic unnatural amino acids with more hydrophilic ones can significantly improve solubility.[15]
-
PEGylation: The attachment of polyethylene glycol (PEG) chains to the peptide creates a "hydrophilic shield" that dramatically increases water solubility.[15]
-
Introduction of Charged Residues: Adding charged amino acids like lysine or arginine to the sequence can enhance solubility.[15]
Experimental Protocols
Protocol 1: Incorporation of a Pseudoproline Dipeptide
This protocol outlines the manual incorporation of a pseudoproline dipeptide during Fmoc-SPPS.
Materials:
-
Fmoc-deprotected peptide-resin
-
Pseudoproline dipeptide (5 equivalents relative to resin loading)
-
Coupling reagent (e.g., HATU, HBTU) (5 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (10 equivalents)
-
N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
TNBS test reagents
Procedure:
-
Swell the Fmoc-deprotected peptide-resin in DMF or NMP.
-
In a separate vessel, dissolve the pseudoproline dipeptide and the coupling reagent in a minimal volume of DMF or NMP.
-
Add DIPEA to the solution and mix thoroughly.
-
Immediately add the activated dipeptide solution to the peptide-resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Perform a TNBS test to confirm complete coupling. If the reaction is incomplete, extend the coupling time or repeat the coupling with fresh reagents.
-
Wash the resin thoroughly with DMF and proceed to the next deprotection step.
Protocol 2: High-Temperature Synthesis using a Microwave Synthesizer
This protocol provides a general procedure for performing SPPS at elevated temperatures.
Materials:
-
Peptide-resin
-
Fmoc-protected amino acids
-
Coupling reagents (e.g., HCTU, HATU)
-
Activation base (e.g., DIPEA)
-
Deprotection solution (e.g., 20% piperidine in DMF)
-
Microwave peptide synthesizer
Procedure:
-
Place the peptide-resin in the reaction vessel of the microwave synthesizer.
-
Deprotection: Add the deprotection solution and apply microwave energy to reach the target temperature (e.g., 75°C) for a specified time (e.g., 3-5 minutes).
-
Wash the resin thoroughly with DMF.
-
Coupling: Add the Fmoc-protected amino acid, coupling reagent, and activation base dissolved in DMF. Apply microwave energy to reach the target temperature (e.g., 75°C) for a specified time (e.g., 5-10 minutes).
-
Wash the resin thoroughly with DMF.
-
Repeat the deprotection and coupling cycles for the entire sequence.
Visualizing the Problem and Solutions
Caption: A workflow for troubleshooting peptide aggregation.
Frequently Asked Questions (FAQs)
Q: How often should I incorporate a "structure-breaking" element like a pseudoproline or Dmb-protected amino acid?
A: For optimal results, it is recommended to space these surrogates approximately every 5-6 residues throughout the peptide sequence.[5] The minimum separation between two such surrogates or a surrogate and a proline residue should be at least two amino acids.[11]
Q: Can I use a combination of these troubleshooting strategies?
A: Absolutely. In fact, a multi-faceted approach is often the most effective for particularly "difficult" sequences. For instance, you could use a pseudoproline dipeptide in a synthesis performed at an elevated temperature on a low-loading resin.
Q: Are there any software tools that can predict aggregation-prone regions in my peptide sequence?
A: Yes, several algorithms can predict aggregation propensity based on amino acid sequence.[19] These tools can help you proactively identify "hot spots" for aggregation and guide your decision on where to incorporate structure-disrupting elements.
Q: Will modifying my peptide with PEGylation or by adding charged residues affect its biological activity?
A: It is possible. Any modification to the peptide sequence has the potential to alter its structure and, consequently, its interaction with its biological target. It is crucial to test the activity of the modified peptide to ensure it retains its desired function.
Q: What is the best way to store a peptide that is prone to aggregation?
A: Lyophilized peptides are generally stable when stored at -20°C or -80°C. Once in solution, it is best to prepare aliquots to avoid repeated freeze-thaw cycles, which can promote aggregation. If the peptide is in a buffer, ensure the pH is not near its isoelectric point. For long-term storage in solution, flash-freezing in liquid nitrogen before storing at -80°C is recommended.
References
- 1. Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. genscript.com [genscript.com]
- 4. benchchem.com [benchchem.com]
- 5. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. A robust data analytical method to investigate sequence dependence in flow-based peptide synthesis - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00494E [pubs.rsc.org]
- 8. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 9. researchgate.net [researchgate.net]
- 10. Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. peptide.com [peptide.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. peptide.com [peptide.com]
- 15. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 16. jpt.com [jpt.com]
- 17. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 18. bachem.com [bachem.com]
- 19. royalsocietypublishing.org [royalsocietypublishing.org]
Technical Support Center: Minimizing Deletion Sequences in SPPS with Hindered Amino Acids
Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the minimization of deletion sequences, particularly when incorporating sterically hindered amino acids. As Senior Application Scientists, we understand the nuances of peptide synthesis and have curated this resource to help you navigate these common challenges.
Frequently Asked Questions (FAQs)
This section addresses common questions about deletion sequences and the impact of hindered amino acids on SPPS.
Q1: What is a deletion sequence and how does it occur during peptide synthesis?
A deletion sequence is a common impurity in synthetic peptides where one or more amino acid residues are missing from the intended sequence.[1] These impurities arise from the incomplete coupling of an amino acid to the growing peptide chain during SPPS. If the coupling reaction does not reach completion, the subsequent deprotection and coupling steps will proceed on the unreacted N-terminus, leading to a peptide that is shorter than the target sequence.[1]
Q2: What are "hindered amino acids" and why do they increase the risk of deletion sequences?
Hindered amino acids are amino acids with bulky side chains or modifications that sterically impede the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain. Examples include α,α-disubstituted amino acids like Aib (α-aminoisobutyric acid), N-methylated amino acids, and amino acids with bulky side-chain protecting groups.[2] This steric hindrance slows down the kinetics of the coupling reaction, making incomplete couplings and subsequent deletion sequences more likely.[3][4]
Q3: How can I detect deletion sequences in my crude peptide product?
Deletion sequences are typically identified by a combination of Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Mass Spectrometry (MS).[1] In the HPLC chromatogram, you may observe multiple peaks besides the main product peak. Each of these peaks should be analyzed by MS to determine its molecular weight. Deletion sequences will present as masses lower than the target peptide, corresponding to the mass of the missing amino acid(s).[1] Tandem mass spectrometry (MS/MS) can be used to confirm the exact location of the deletion by analyzing the fragmentation pattern of the suspected impurity.[1]
Q4: Can using pseudoprolines help in minimizing deletion sequences?
Yes, pseudoproline dipeptides can be a valuable tool. They are derivatives of Serine, Threonine, or Cysteine where the side chain is cyclized, introducing a "kink" in the peptide backbone.[1] This disruption of secondary structures, like β-sheets, can prevent peptide aggregation on the resin.[1][4] By improving the solvation of the growing peptide chain, pseudoprolines facilitate more efficient coupling reactions, thereby reducing the likelihood of deletion sequences.[1]
Troubleshooting Guide: Minimizing Deletion Sequences
This guide provides a systematic approach to troubleshooting and resolving issues related to deletion sequences, particularly when working with hindered amino acids.
Issue 1: Identification of Deletion Sequences in Mass Spectrometry Analysis
Primary Cause: Incomplete coupling of one or more amino acids during synthesis.
Troubleshooting Workflow:
References
Technical Support Center: Trifluoroacetic Acid (TFA) Cleavage of Peptides with Tyrosine Residues
Welcome to the Technical Support Center. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the use of scavengers during the trifluoroacetic acid (TFA) cleavage of synthetic peptides containing tyrosine residues. This resource is intended for researchers, scientists, and professionals in drug development who are actively engaged in solid-phase peptide synthesis (SPPS).
Introduction: The Challenge of Tyrosine in TFA Cleavage
Trifluoroacetic acid (TFA) is the most common reagent for the final cleavage of peptides from solid-phase resins and the simultaneous removal of acid-labile side-chain protecting groups.[1][2] While effective, this process generates highly reactive carbocations from protecting groups (e.g., tert-butyl from Boc or tBu) and the resin linker.[3][4][5] These electrophilic species can re-attach to or modify nucleophilic amino acid residues within the peptide chain, leading to unwanted side products and a decrease in the final yield and purity.[3][6]
Tyrosine (Tyr), with its electron-rich phenolic side chain, is particularly susceptible to alkylation by these carbocations.[5][6] This guide will address the common issues encountered and provide robust solutions for protecting tyrosine and other sensitive residues during TFA cleavage.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions involving tyrosine during TFA cleavage?
A1: The primary side reaction is the electrophilic alkylation of the tyrosine phenol ring by carbocations generated during the cleavage process. The most common culprit is the tert-butyl cation, which leads to the formation of tert-butyl-tyrosine adducts. This modification adds 56 Da to the mass of your peptide.[7] Other protecting groups can also lead to unwanted modifications. For example, the Pmc group from arginine can be transferred to the tyrosine side chain.[4]
Q2: What are scavengers and why are they essential for peptides containing tyrosine?
A2: Scavengers are nucleophilic compounds added to the TFA cleavage cocktail to trap reactive carbocations before they can modify the peptide.[3][4][5] For peptides containing tyrosine, scavengers are crucial to prevent the alkylation of the phenolic ring, thereby ensuring the integrity of the final product.[5][6]
Q3: I've observed a +56 Da mass addition to my tyrosine-containing peptide. What is the cause and how can I prevent it?
A3: A +56 Da mass addition is a classic sign of tert-butylation of a nucleophilic residue, most likely tyrosine, cysteine, or tryptophan.[7] This occurs when the tert-butyl cations generated from Boc or t-butyl protecting groups are not effectively scavenged.
Prevention:
-
Inclusion of appropriate scavengers: A standard cleavage cocktail for peptides with sensitive residues like tyrosine should contain a sufficient concentration of scavengers.
-
Optimization of the scavenger cocktail: The choice and concentration of scavengers may need to be optimized based on the number of protecting groups and sensitive residues in your peptide.
Q4: Can I use a "universal" scavenger cocktail for all my peptides?
A4: While some scavenger cocktails are quite robust, the concept of a truly "universal" cocktail is a simplification. The optimal cocktail is always dependent on the specific amino acid composition of your peptide.[3] For instance, a peptide containing only tyrosine as a sensitive residue may not require the same scavenger cocktail as a peptide containing cysteine, methionine, and tryptophan.
Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues encountered during the TFA cleavage of tyrosine-containing peptides.
Issue 1: Incomplete Cleavage or Deprotection
Symptom: The yield of the desired peptide is low, and analysis (e.g., by mass spectrometry) shows the presence of peptide still attached to the resin or with protecting groups remaining.
Possible Causes & Solutions:
-
Insufficient TFA Concentration or Cleavage Time: The efficiency of cleavage is dependent on the type of resin linker and the protecting groups used. Some linkers and protecting groups are more acid-labile than others.[2][8]
-
Old or Poor-Quality TFA: TFA is hygroscopic and can lose its potency over time.
-
Solution: Use fresh, high-quality TFA for your cleavage cocktail.
-
Issue 2: Tyrosine Modification (Alkylation)
Symptom: Mass spectrometry analysis reveals a significant peak corresponding to the desired peptide mass +56 Da (or other adducts).
Possible Causes & Solutions:
-
Inadequate Scavenging: The scavenger cocktail is not effectively trapping the carbocations.
-
Solution: Increase the concentration or change the type of scavengers in your cocktail. For tyrosine, "soft" scavengers that can react with carbocations via electrophilic aromatic substitution are effective.
-
Diagram: The Role of Scavengers in Preventing Tyrosine Alkylation
Caption: Scavengers intercept reactive carbocations, preventing tyrosine alkylation.
Recommended Scavenger Cocktails for Tyrosine-Containing Peptides
The choice of scavenger cocktail is critical for obtaining a high yield of pure peptide. Below are some recommended cocktails, with their compositions and primary applications.
| Cocktail Name | Composition (v/v/v) | Key Scavengers | Primary Application |
| Standard Cocktail | 95% TFA / 2.5% Water / 2.5% TIS | Water, Triisopropylsilane (TIS) | Peptides without highly sensitive residues.[8] |
| Reagent B | 88% TFA / 5% Phenol / 5% Water / 2% TIS | Phenol, Water, TIS | An "odorless" option useful for trityl-based protecting groups.[10] |
| Reagent K | 82.5% TFA / 5% Phenol / 5% Water / 5% Thioanisole / 2.5% EDT | Phenol, Water, Thioanisole, 1,2-Ethanedithiol (EDT) | A robust cocktail for peptides with multiple sensitive residues, including Tyr, Cys, Met, and Trp.[3][10] |
Key Scavengers and Their Roles:
-
Triisopropylsilane (TIS): A highly effective scavenger for trityl and other carbocations. It acts as a hydride donor, reducing the carbocations.[8][11]
-
Water: Acts as a "hard" scavenger by protonating carbocations. It also aids in the solubility of the peptide.[1][12]
-
Anisole/Phenol: "Soft" scavengers that trap carbocations through electrophilic aromatic substitution.[12][13]
-
Thioanisole: A "soft" scavenger that is also beneficial for preventing side reactions with methionine and tryptophan.[12][14]
-
1,2-Ethanedithiol (EDT): A potent reducing agent and scavenger, particularly important for protecting cysteine and methionine residues.[3][7]
-
Dithiothreitol (DTT): A less odorous alternative to EDT, it can be used as a reducing scavenger.[15][16]
Experimental Protocols
Protocol 1: Standard TFA Cleavage
This protocol is suitable for peptides containing tyrosine but lacking other highly sensitive residues like Cys or Met.
-
Resin Preparation: Wash the peptide-resin thoroughly with dichloromethane (DCM) and dry it under a stream of nitrogen or in a vacuum desiccator.
-
Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare the cleavage cocktail. For every 100 mg of resin, you will need approximately 2 mL of the cocktail. A common formulation is 95% TFA, 2.5% water, and 2.5% TIS.[8]
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin. Gently agitate the mixture at room temperature for 2-3 hours.
-
Peptide Isolation: Filter the resin and collect the filtrate. Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Precipitation: Add the combined filtrate dropwise to a centrifuge tube containing cold diethyl ether (approximately 10 times the volume of the filtrate). A white precipitate of the crude peptide should form.[7]
-
Washing: Centrifuge the suspension to pellet the peptide. Decant the ether and wash the peptide pellet at least twice with cold diethyl ether to remove residual scavengers.[3]
-
Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Diagram: Standard TFA Cleavage Workflow
Caption: A standard workflow for TFA cleavage and peptide isolation.
Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting common TFA cleavage issues.
References
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. americanpeptidesociety.org [americanpeptidesociety.org]
- 10. peptide.com [peptide.com]
- 11. Reduction of cysteine-S-protecting groups by triisopropylsilane - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 14. What is Thioanisole used for as a scavenger?_Chemicalbook [chemicalbook.com]
- 15. peptide.com [peptide.com]
- 16. polypeptide.com [polypeptide.com]
Technical Support Center: Synthesis of Peptides with Multiple Unnatural Amino Acids
Welcome to the technical support center for navigating the complexities of synthesizing peptides incorporating multiple unnatural amino acids (UAAs). The inclusion of UAAs is a powerful strategy for enhancing the therapeutic properties of peptides, leading to increased stability, improved potency, and novel functionalities.[1] However, the unique structures of these non-proteinogenic amino acids often introduce significant challenges during solid-phase peptide synthesis (SPPS).[1]
This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide robust protocols for the successful synthesis of these modified peptides.
I. Core Challenges in UAA Peptide Synthesis
The incorporation of UAAs disrupts the standard rhythms of SPPS. The primary challenges stem from:
-
Steric Hindrance: Bulky side chains or α,α-disubstituted UAAs can physically block the approach of the incoming activated amino acid, leading to slow or incomplete coupling reactions.[1]
-
Electronic Effects: The electron-donating or withdrawing properties of a UAA's side chain can alter the nucleophilicity of the α-amino group and the reactivity of the carboxyl group, impacting reaction kinetics.[1]
-
Side-Chain Reactivity: Many UAAs possess functional groups that require orthogonal protecting groups to prevent unwanted side reactions during the synthesis.[2]
-
Altered Solubility & Aggregation: The incorporation of hydrophobic UAAs can significantly decrease the solubility of the growing peptide chain on the solid support, leading to aggregation and formation of secondary structures like β-sheets.[3][4] This aggregation can block reactive sites, leading to failed or incomplete synthesis.[3]
Logical Workflow for Troubleshooting UAA Peptide Synthesis
Caption: Troubleshooting workflow for UAA peptide synthesis.
II. Troubleshooting Guides & FAQs
This section is formatted in a question-and-answer style to directly address common problems encountered during the synthesis of peptides with multiple UAAs.
A. Coupling & Deprotection Failures
Q1: My coupling reaction is incomplete, especially when incorporating a bulky UAA like Tic. What should I do?
A1: Incomplete coupling with sterically hindered amino acids is a frequent challenge. Here’s a systematic approach to troubleshoot this issue:
-
Switch to a More Potent Coupling Reagent: Standard carbodiimide reagents like DCC or DIC may be insufficient.[5] Move to stronger uronium/aminium or phosphonium salt-based reagents.[5]
-
Double Couple: After the first coupling reaction, drain the vessel and add a fresh solution of the activated amino acid to drive the reaction to completion.[5] This is a highly effective strategy for difficult couplings.[5]
-
Increase Reaction Time and Equivalents: Extend the coupling time (from 2 hours to overnight) and increase the equivalents of the UAA and coupling reagents (e.g., 3-5 equivalents relative to resin loading).[5]
-
Utilize Microwave Synthesis: Microwave energy can overcome the activation energy barrier and disrupt peptide aggregation, leading to more efficient couplings.[5]
Table 1: Recommended Coupling Reagents for Hindered Unnatural Amino Acids
| Coupling Reagent | Class | Key Advantages | Reference |
| HATU | Uronium/Aminium Salt | Highly efficient, especially with HOAt, good for N-methylated amino acids.[6][7] | [6] |
| HBTU/TBTU | Uronium/Aminium Salt | Popular, effective for standard and many difficult couplings.[7] | [7] |
| COMU | Uronium/Aminium Salt | High efficiency comparable to HATU, with improved safety (non-explosive).[7] | [8] |
| PyBOP | Phosphonium Salt | Strong coupling reagent, high chemoselectivity (N- vs. O-acylation).[6] | [6] |
| PyAOP | Phosphonium Salt | Highly reactive and stable, very effective for difficult couplings.[9] | [9] |
Q2: The Kaiser test is negative after coupling my N-methylated UAA, but I still get low yields. Why?
A2: The Kaiser test is unreliable for secondary amines, such as those in N-methylated amino acids, as it will give a false negative. Use a more appropriate test, like the bromophenol blue test, to monitor the reaction.[1] For coupling N-methylated residues, stronger coupling reagents like HATU are often necessary, along with extended reaction times (4-12 hours).[1]
Q3: I'm observing incomplete Fmoc-deprotection. What could be the cause?
A3: Incomplete deprotection can be caused by aggregation of the peptide on the resin, which physically blocks access of the piperidine solution to the Fmoc group. Consider switching to a solvent with better solvating properties, such as N-Methyl-2-pyrrolidone (NMP) instead of or in a mixture with N,N-Dimethylformamide (DMF).[5][10] For very difficult sequences, adding chaotropic agents to the deprotection solution can help disrupt secondary structures.
B. Solubility and Aggregation
Q4: My peptide contains several hydrophobic UAAs and seems to be aggregating on the resin, leading to synthesis failure. How can I prevent this?
A4: On-resin aggregation is a major hurdle for hydrophobic sequences.[3] Here are several effective strategies:
-
Solvent Choice: Switch from DMF to NMP, which has better solvating properties for aggregating peptides.[5][10] A "magic mixture" of DCM:DMF:NMP (1:1:1) can also be effective.[3]
-
Incorporate Solubility-Enhancing Tags: The addition of a temporary hydrophilic tag, such as a C-terminal polyglycine-arginine tail, can significantly improve the solubility of the growing peptide chain.[4]
-
Microwave-Assisted SPPS: As mentioned, microwave energy can help disrupt aggregation and improve reaction efficiency.[3][5]
-
Resin Choice: Using a low-loading resin can increase the distance between peptide chains, reducing the likelihood of intermolecular aggregation.
Q5: My purified peptide is insoluble in aqueous buffers. What are my options?
A5: Peptide solubility is highly dependent on its amino acid composition, length, and the pH of the solution.[11][12]
-
Analyze the Sequence: Determine the peptide's isoelectric point (pI). Solubility is typically lowest at the pI.[11] Adjusting the pH away from the pI will increase the net charge and improve solubility.[11]
-
Systematic Solubility Testing: Use a small aliquot of your peptide to test a range of solvents.[11] Start with sterile water. If it remains insoluble, try adding small amounts of acetic acid (for basic peptides) or ammonium hydroxide (for acidic peptides).[11]
-
Organic Solvents: For highly hydrophobic peptides, organic solvents like DMSO, DMF, or acetonitrile may be necessary for initial dissolution, followed by careful dilution into the aqueous buffer.[3][11]
Table 2: General Solubilization Guidelines for Peptides
| Peptide Net Charge | Primary Solvent | Secondary Solvent (if needed) | Reference |
| Acidic (<0) | 0.1 M Ammonium Bicarbonate | Add Ammonium Hydroxide | [11] |
| Basic (>0) | Sterile Water | 10-25% Acetic Acid or 0.1% TFA | [11] |
| Neutral/Hydrophobic | DMSO, DMF, Acetonitrile | Dilute slowly into aqueous buffer | [11] |
C. Side Reactions and Purification
Q6: I'm seeing unexpected peaks in my mass spectrometry data after cleavage. What are potential side reactions with UAAs?
A6: Unprotected or improperly protected functional groups on UAA side chains are a common source of side reactions.
-
Review your Protection Strategy: Ensure that the protecting groups on your UAAs are truly orthogonal to the main SPPS chemistry (e.g., Fmoc/tBu).[2] The protecting groups must be stable during repeated Fmoc deprotection steps but removable during the final cleavage without affecting other parts of the peptide.[2][13]
-
Cleavage Cocktail Scavengers: Some UAAs may be sensitive to the strong acids used during cleavage (e.g., TFA). Ensure your cleavage cocktail contains appropriate scavengers (e.g., TIS, H2O, Thioanisole) to quench reactive cations that can modify sensitive residues.[14]
Q7: The purification of my UAA-containing peptide by RP-HPLC is proving very difficult, with broad peaks and poor separation.
A7: The unique properties of UAAs can significantly alter the chromatographic behavior of a peptide.
-
Optimize HPLC Method: Experiment with different mobile phase modifiers (e.g., formic acid instead of TFA), gradients, and column temperatures.
-
Alternative Stationary Phases: If your peptide is highly hydrophobic, it may be irreversibly adsorbed to a standard C18 column.[4] Consider using a column with a different stationary phase, such as C8, C4, or phenyl.[15]
-
Alternative Purification Techniques: For peptides that are difficult to purify by RP-HPLC, consider orthogonal methods like ion-exchange (IEX) or size-exclusion (SEC) chromatography as either a preliminary or alternative purification step.
III. Key Experimental Protocols
Protocol 1: General Fmoc-Based SPPS Cycle for UAA Incorporation
This protocol provides a general guideline for manual solid-phase synthesis.
Caption: General workflow for Fmoc-based SPPS.
Methodology:
-
Resin Swelling: Swell the Fmoc-protected amino acid resin in DMF for at least 30 minutes.[5]
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 10-15 minutes. Drain and repeat.
-
Washing: Wash the resin thoroughly with DMF (3-5 times) and Dichloromethane (DCM) (2-3 times) to remove residual piperidine.
-
UAA Coupling:
-
In a separate vial, pre-activate the Fmoc-UAA-OH (3 eq.) with a suitable coupling reagent (e.g., HATU, 2.9 eq.) and a base (e.g., DIPEA, 6 eq.) in DMF for 1-2 minutes.[5]
-
Add the activated UAA solution to the deprotected resin.
-
Agitate for at least 2 hours. For hindered UAAs, extend this time or perform a double coupling.[5]
-
-
Washing: Wash the resin with DMF (3-5 times) and DCM (2-3 times).
-
Repeat: Return to step 2 for the next amino acid in the sequence.
-
Final Cleavage: Once the synthesis is complete, cleave the peptide from the resin and remove side-chain protecting groups using an appropriate TFA cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5).[1]
Protocol 2: On-Resin Cyclization via Thiol-ene Reaction
This protocol describes a method for peptide cyclization on the solid support, which can improve yields and reduce side reactions compared to solution-phase cyclization.[16][17]
-
Peptide Synthesis: Synthesize the linear peptide on the resin using Protocol 1. The sequence should contain a Cysteine residue and an amino acid with an alkene-containing side chain (e.g., Fmoc-Lys(Alloc)-OH).[17]
-
Side-Chain Deprotection: Selectively deprotect the thiol group of Cysteine and any other necessary side chains while the peptide remains on the resin.
-
Cyclization Reaction:
-
Swell the resin in an appropriate solvent (e.g., DMF).
-
Add a photoinitiator.
-
Irradiate the reaction mixture with UV light to initiate the thiol-ene click reaction, forming the cyclic peptide.[17]
-
-
Cleavage and Purification: Cleave the cyclized peptide from the resin and purify using standard procedures.
IV. Analytical Characterization
Proper characterization is essential to confirm the identity and purity of your final peptide.
-
Mass Spectrometry (MS): This is the primary tool for confirming the molecular weight of the synthesized peptide.[18] Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are common techniques.[18] Tandem MS (MS/MS) can be used for sequence confirmation.[18][19]
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the crude and purified peptide.[20] A sharp, symmetrical peak indicates high purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the peptide in solution, confirming the incorporation and configuration of UAAs.[18]
By understanding the fundamental challenges and employing the systematic troubleshooting strategies outlined in this guide, researchers can overcome the hurdles associated with synthesizing peptides containing multiple unnatural amino acids, paving the way for the development of novel and potent therapeutic agents.
V. References
-
BenchChem. (n.d.). Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Application Notes and Protocols. Retrieved from 1
-
Biondani, G., & El-Faham, A. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology, 8, 183. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Principles of Orthogonal Protection in Solid-Phase Peptide Synthesis: An In-depth Technical Guide. Retrieved from 2
-
Recent progress of on-resin cyclization for the synthesis of clycopeptidomimetics. (n.d.). ScienceDirect. Retrieved from --INVALID-LINK--
-
GenScript. (2024, July 11). Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Navigating the Challenges of Coupling Hindered Amino Acids: A Technical Support Guide for Tic Incorporation. Retrieved from 5
-
Reddit. (2024, April 20). Peptide synthesis troubleshooting using unnatural amino acids. Retrieved from --INVALID-LINK--
-
Rozenski, J., Chaltin, P., Van Aerschot, A., & Herdewijn, P. (2002). Characterization and sequence confirmation of unnatural amino acid containing peptide libraries using electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 16(10), 982-987. Retrieved from --INVALID-LINK--
-
5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. (2024, August 19). Peptide Synthesis. Retrieved from --INVALID-LINK--
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide. Retrieved from --INVALID-LINK--
-
Albericio, F., & Carpino, L. A. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 143-155. Retrieved from --INVALID-LINK--
-
Mesa Labs. (n.d.). SPPS Tips For Success Handout. Retrieved from --INVALID-LINK--
-
Ferrazzano, L., Corbisiero, D., & Tolomelli, A. (2022). Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges. Green Chemistry, 24(2), 533-553. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Technical Support Center: Overcoming Solubility Issues of Synthetic Peptides. Retrieved from 11
-
CPC Scientific Inc. (2024, August). Minimal Protection Strategies for SPPS. Retrieved from --INVALID-LINK--
-
Dilun Biotechnology. (2025, August 28). Commonly Used Coupling Reagents in Peptide Synthesis. Retrieved from --INVALID-LINK--
-
Tucker, M. J., & Miller, S. J. (2012). On-resin peptide macrocyclization using thiol-ene click chemistry. Organic letters, 14(12), 3020–3023. Retrieved from --INVALID-LINK--
-
Advanced Analytical Techniques for Peptide Characterization. (n.d.). Peptide Synthesis. Retrieved from --INVALID-LINK--
-
Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Retrieved from --INVALID-LINK--
-
Biosynth. (2025, August 7). The Solubility Challenge in Peptide Therapeutics. Retrieved from --INVALID-LINK--
-
AAPPTec. (n.d.). Coupling Reagents. Retrieved from --INVALID-LINK--
-
Ismaili, L., & Góngora-Benítez, M. (2021). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry, 86(20), 13847-13860. Retrieved from --INVALID-LINK--
-
Biotage. (2023, February 2). How to synthesize hydrophobic peptides - Choosing the Right Solvent. Retrieved from --INVALID-LINK--
-
AAPPTec. (n.d.). Peptide Modifications; Cyclization; Stapled peptides; phosphorylation;. Retrieved from --INVALID-LINK--
-
Biotage. (n.d.). Evaluation of On-Resin Head-to-Tail Cyclization Protocols for Peptides on Automated Synthesizers. Retrieved from --INVALID-LINK--
-
Waters Corporation. (n.d.). Peptide Isolation & Purification Techniques. Retrieved from --INVALID-LINK--
-
Al-Salami, H., & Butt, G. (2025, February 26). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. ResearchGate. Retrieved from --INVALID-LINK--
-
Engineering an affinity-enhanced peptide through optimization of cyclization chemistry. (n.d.). National Institutes of Health. Retrieved from --INVALID-LINK--
-
Singh, J., & Narayanam, S. (2022). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Molecules, 27(19), 6296. Retrieved from --INVALID-LINK--
-
Bachem. (n.d.). Peptide Purification Process & Methods: An Overview. Retrieved from --INVALID-LINK--
-
BioPharmaSpec. (n.d.). Effective Structural Characterization Strategies for Peptides. Retrieved from --INVALID-LINK--
-
YMC America. (n.d.). Strategic peptide purification. Retrieved from --INVALID-LINK--
-
Krieger, D. E., & Erickson, B. W. (1978). Affinity purification of synthetic peptides. Proceedings of the National Academy of Sciences, 75(7), 3160-3164. Retrieved from --INVALID-LINK--
-
Chemistry For Everyone. (2025, June 1). How Is Solid-Phase Peptide Synthesis Used To Incorporate Unnatural Amino Acids? [Video]. YouTube. Retrieved from --INVALID-LINK--
-
Agilent. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Retrieved from --INVALID-LINK--
-
Biotage. (2023, February 7). What do you do when your peptide synthesis fails?. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). Unnatural Amino Acids for Peptide Synthesis. Retrieved from --INVALID-LINK--
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. genscript.com [genscript.com]
- 5. benchchem.com [benchchem.com]
- 6. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 7. bachem.com [bachem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. peptide.com [peptide.com]
- 10. biotage.com [biotage.com]
- 11. benchchem.com [benchchem.com]
- 12. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 13. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. reddit.com [reddit.com]
- 15. ymcamerica.com [ymcamerica.com]
- 16. researchgate.net [researchgate.net]
- 17. On-resin peptide macrocyclization using thiol-ene click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. polarispeptides.com [polarispeptides.com]
- 19. Characterization and sequence confirmation of unnatural amino acid containing peptide libraries using electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. lcms.cz [lcms.cz]
Validation & Comparative
A Senior Application Scientist's Guide to Mass Spectrometry Analysis of Peptides with (S)-O-Benzyl-N-Boc-2,6-dimethyl Tyrosine
For researchers, scientists, and drug development professionals, the precise characterization of synthetic peptides is a cornerstone of successful research. The incorporation of non-canonical, protected amino acids such as (S)-O-Benzyl-N-Boc-2,6-dimethyl tyrosine presents unique analytical challenges and opportunities. This guide provides an in-depth, objective comparison of the mass spectrometric behavior of peptides containing this modified residue against relevant alternatives, supported by established fragmentation principles and detailed experimental workflows. Our focus is to elucidate the "why" behind the analytical choices, empowering you to optimize your own mass spectrometry-based analyses.
The Significance of Modified Tyrosine in Peptide Therapeutics
The strategic modification of amino acid side chains is a powerful tool in medicinal chemistry to enhance the therapeutic properties of peptides. The specific modifications on this compound—the N-terminal tert-butyloxycarbonyl (Boc) group, the O-Benzyl ether on the phenolic side chain, and the dimethylation of the aromatic ring—each serve distinct purposes, from enabling controlled peptide synthesis to modulating biological activity. However, these modifications profoundly influence the peptide's behavior in the gas phase during mass spectrometry analysis, impacting ionization efficiency, fragmentation pathways, and ultimately, the confidence in structural elucidation.
Comparative Mass Spectrometric Behavior: A Head-to-Head Analysis
The core of our analysis lies in understanding how the unique combination of protecting groups and modifications in this compound dictates its fragmentation pattern in collision-induced dissociation (CID) tandem mass spectrometry (MS/MS), compared to peptides with less complex modifications.
The Analyte of Interest: Peptide with this compound
A model peptide containing this modified tyrosine will exhibit a complex fragmentation spectrum. The presence of both the N-Boc and O-Benzyl protecting groups introduces labile sites that readily fragment upon collisional activation.
Expected Key Fragmentation Pathways:
-
Neutral Loss of Boc Group Components: The N-terminal Boc group is notoriously labile and will readily fragment via the neutral loss of isobutylene (56 Da) or the entire Boc group (100 Da). This is often a dominant fragmentation pathway and can sometimes suppress backbone fragmentation, making sequence analysis more challenging.[1]
-
Neutral Loss of the Benzyl Group: The O-Benzyl group is also susceptible to cleavage, resulting in a neutral loss of the benzyl radical (91 Da) or toluene (92 Da). The stability of the resulting phenoxide ion can drive this fragmentation.
-
Backbone Fragmentation (b- and y-ions): While the protecting groups' fragmentation can be dominant, characteristic b- and y-ions resulting from peptide bond cleavages will also be present, allowing for sequence confirmation.
-
Influence of Dimethylation: The 2,6-dimethyl groups on the tyrosine ring introduce steric hindrance, which may influence the conformation of the peptide in the gas phase. This can potentially affect the relative abundances of fragment ions compared to an unmethylated tyrosine-containing peptide.
Alternative 1: Peptide with Unprotected 2,6-dimethyl Tyrosine
This alternative allows us to isolate the effect of the dimethylation on the tyrosine ring.
Expected Key Fragmentation Pathways:
-
Dominant Backbone Fragmentation: In the absence of labile protecting groups, the fragmentation spectrum will be dominated by a clear series of b- and y-ions, providing straightforward sequence information.
-
Characteristic Tyrosine Immonium Ion: A prominent immonium ion for 2,6-dimethyl tyrosine at m/z 164.10 will be a diagnostic feature.
-
Side Chain Fragmentation: Fragmentation of the dimethylated phenol side chain itself is less common under typical CID conditions but may be observed at higher collision energies.
Alternative 2: Peptide with O-Benzyl Tyrosine
This comparison highlights the specific influence of the O-Benzyl protecting group.
Expected Key Fragmentation Pathways:
-
Prominent Neutral Loss of Benzyl Group: Similar to our primary analyte, a significant neutral loss of the benzyl group (91/92 Da) will be observed.
-
Benzyl Cation: A fragment ion corresponding to the benzyl cation at m/z 91.05 is often a hallmark of benzyl-protected compounds.
-
Clearer Backbone Fragmentation: Without the competing fragmentation of the Boc group, the b- and y-ion series will be more pronounced compared to the fully protected peptide.
Alternative 3: Peptide with N-Boc Tyrosine
This allows for the specific examination of the N-Boc group's impact.
Expected Key Fragmentation Pathways:
-
Dominant Neutral Loss of Boc Group: The spectrum will be characterized by the neutral loss of isobutylene (56 Da) and the Boc group (100 Da).[1]
-
Suppressed Backbone Fragmentation: The lability of the Boc group can lead to a less complete series of b- and y-ions, complicating de novo sequencing.[1]
Quantitative Data Summary
The following table provides a semi-quantitative comparison of the expected mass spectrometric behavior of a model peptide containing the specified tyrosine modifications. The relative intensities are based on established fragmentation patterns of protected amino acids.
| Feature | Peptide with (S)-O-Benzyl-N-Boc-2,6-dimethyl Tyr | Peptide with 2,6-dimethyl Tyr | Peptide with O-Benzyl Tyr | Peptide with N-Boc Tyr |
| Molecular Ion Stability | Low | High | Moderate | Low |
| Neutral Loss of Boc (56/100 Da) | High | N/A | N/A | High |
| Neutral Loss of Benzyl (91/92 Da) | Moderate-High | N/A | High | N/A |
| Backbone Fragmentation (b/y ions) | Moderate | High | Moderate-High | Low-Moderate |
| Diagnostic Immonium Ion | Present | Prominent | Present | Present |
Experimental Protocols
To achieve high-quality, reproducible data for the comparative analysis of these peptides, a robust experimental workflow is essential.
Sample Preparation
-
Peptide Solubilization: Dissolve the synthetic peptides in a suitable solvent, typically 0.1% formic acid in water/acetonitrile (50:50, v/v), to a final concentration of 10-100 fmol/µL.
-
Internal Standard: For quantitative comparisons, consider the addition of a stable isotope-labeled internal standard peptide.
-
Vortex and Centrifuge: Gently vortex the samples and centrifuge to pellet any insoluble material before injection.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
A standard reverse-phase LC-MS/MS method is suitable for the analysis of these peptides.
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% mobile phase B over 15-30 minutes.
-
Flow Rate: 200-400 µL/min.
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
MS1 Scan Range: m/z 300-2000.
-
MS/MS Acquisition: Data-dependent acquisition (DDA) selecting the top 3-5 most intense precursor ions for fragmentation.
-
Fragmentation: Collision-Induced Dissociation (CID) with a normalized collision energy of 25-35.
Visualizing the Analytical Workflow and Fragmentation
To provide a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow and the key fragmentation pathways.
Caption: A typical LC-MS/MS workflow for the analysis of protected peptides.
Caption: Expected fragmentation patterns for the compared peptides.
Conclusion and Recommendations
The mass spectrometric analysis of peptides containing this compound requires a nuanced approach that accounts for the lability of the protecting groups. While these modifications can complicate spectral interpretation by introducing dominant neutral loss pathways, a systematic, comparative analysis with simpler analogues provides a clear understanding of the fragmentation behavior.
For routine sequence confirmation, analysis of the deprotected peptide is often the most straightforward approach. However, when the integrity of the protected peptide must be confirmed, careful optimization of collision energy is crucial to balance the fragmentation of the protecting groups with the generation of informative backbone fragment ions. By understanding the principles outlined in this guide, researchers can confidently navigate the analytical challenges posed by complex modified peptides and ensure the accuracy and reliability of their mass spectrometry data.
References
A Researcher's Guide to NMR Characterization of Peptides Containing (S)-O-Benzyl-N-Boc-2,6-dimethyl tyrosine
For researchers, scientists, and drug development professionals, the precise structural elucidation of novel peptides is paramount. The incorporation of synthetic amino acids, such as (S)-O-Benzyl-N-Boc-2,6-dimethyl tyrosine, into peptide scaffolds can impart unique conformational constraints and biological activities.[1][2][3][4] However, these modifications also introduce significant challenges for structural analysis, particularly using Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides an in-depth comparison of NMR techniques and methodologies for the unambiguous characterization of these sterically hindered peptides, supported by experimental insights and data.
The unnatural amino acid 2′,6′-dimethyl-l-tyrosine has found widespread application in the development of synthetic opioid ligands, often leading to superior potency.[1][5] The steric bulk introduced by the dimethyl substitution on the tyrosine ring can significantly influence peptide conformation and, consequently, its interaction with biological targets.[4][6][7][8] This guide will navigate the complexities of characterizing such peptides, offering a strategic approach to NMR experimentation and data interpretation.
The Challenge of Steric Hindrance in NMR
The two methyl groups ortho to the hydroxyl group in 2,6-dimethyl tyrosine create significant steric hindrance. This can lead to:
-
Restricted Bond Rotation: The rotation around the chi (χ) angles of the tyrosine side chain may be slowed, leading to conformational heterogeneity and potentially broad NMR signals.
-
Anisotropic Effects: The altered orientation of the aromatic ring can induce significant changes in the chemical shifts of nearby protons, complicating spectral assignment.
-
Signal Overlap: Increased molecular complexity can lead to greater overlap in the ¹H NMR spectrum, making unambiguous assignments difficult.
A multi-dimensional NMR approach is therefore essential for complete characterization. The following sections compare the utility of various NMR experiments in overcoming these challenges.
Comparative Analysis of NMR Methodologies
A comprehensive NMR characterization of peptides containing this compound relies on a suite of 1D and 2D NMR experiments. The choice of experiments and their parameters is critical for obtaining high-quality, interpretable data.
One-Dimensional ¹H NMR: The Starting Point
While a 1D ¹H NMR spectrum provides the initial overview of the peptide's proton environment, its utility for complete assignment of a complex peptide is limited. However, it is invaluable for:
-
Assessing Sample Purity: The presence of unexpected signals can indicate impurities.
-
Observing General Features: The dispersion of amide (NH) proton signals (typically δ 7-9 ppm) can provide a preliminary indication of folded structures.[9]
-
Identifying Key Functional Groups: The characteristic signals of the Boc protecting group (a sharp singlet around δ 1.4 ppm) and the benzyl group (aromatic signals around δ 7.3 ppm and a singlet for the CH₂ around δ 5.0 ppm) are readily identifiable.[10][11]
Alternative Approach: For peptides that are soluble in both polar and non-polar solvents, comparing 1D spectra in different solvents (e.g., DMSO-d₆ vs. CDCl₃) can reveal solvent-exposed versus buried protons, offering initial conformational insights.[12]
Two-Dimensional Homonuclear Correlation Spectroscopy: Unraveling Spin Systems
2D homonuclear experiments, such as COSY and TOCSY, are fundamental for identifying the spin systems of individual amino acid residues.
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). It is essential for tracing the connectivity from the NH proton to the α-proton (Hα) and then to the β-protons (Hβ) within each amino acid residue.
-
TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations observed in COSY to the entire spin system of an amino acid.[13] This is particularly powerful for identifying residues with long side chains, as a single cross-peak between the NH and Hα can reveal all the protons within that residue.
Comparative Advantage: For the sterically hindered 2,6-dimethyl tyrosine residue, TOCSY is often more informative than COSY. The restricted rotation may weaken some of the J-couplings, making the corresponding COSY cross-peaks weak or absent. The relayed coherence transfer in TOCSY can overcome this limitation.
Two-Dimensional Heteronuclear Correlation Spectroscopy: Assigning Carbons and Nitrogens
Heteronuclear experiments, such as HSQC and HMBC, correlate protons with their directly attached or long-range coupled heteronuclei (¹³C and ¹⁵N). These experiments are crucial for unambiguous resonance assignment, especially in cases of severe proton signal overlap.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon or nitrogen atom. The ¹H-¹³C HSQC is invaluable for resolving overlapping proton signals based on the larger chemical shift dispersion of ¹³C.
-
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are 2-3 bonds away. This is critical for sequencing the peptide by identifying correlations between the Hα of one residue and the carbonyl carbon (C=O) of the preceding residue.
Data Presentation: Expected Chemical Shift Ranges
| Proton Type | Typical ¹H Chemical Shift (ppm) | Correlated ¹³C Chemical Shift (ppm) |
| Boc (CH₃) | ~1.4 | ~28 |
| Tyr CH₃ | ~2.2 | ~20 |
| Hα | 3.5 - 5.0 | 50 - 65 |
| Hβ | 2.5 - 3.5 | ~37 |
| Benzyl CH₂ | ~5.0 | ~70 |
| Benzyl Aromatic | 7.2 - 7.5 | 127 - 137 |
| Tyr Aromatic | 6.5 - 7.2 | 115 - 155 |
| Amide NH | 7.0 - 9.0 | N/A |
Note: These are approximate ranges and can be influenced by neighboring residues, solvent, and peptide conformation.
Through-Space Correlations for 3D Structure: NOESY vs. ROESY
The determination of the three-dimensional structure of the peptide in solution relies on identifying protons that are close in space, which is achieved through Nuclear Overhauser Effect (NOE) experiments.[14] The two most common NOE experiments are NOESY and ROESY.[13]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Measures NOEs in a fixed frame of reference. The sign and intensity of NOESY cross-peaks are dependent on the molecular weight and tumbling rate of the peptide. For small to medium-sized peptides, NOESY signals can be weak or even zero.[15]
-
ROESY (Rotating-frame Overhauser Effect Spectroscopy): Measures NOEs in a rotating frame. ROESY cross-peaks are always positive, regardless of molecular weight, making it a more robust choice for medium-sized peptides where NOESY may fail. However, ROESY experiments can sometimes suffer from TOCSY artifacts.[15]
Experimental Choice Causality: For peptides containing the bulky this compound, which can have a molecular weight in the intermediate range (1000-2000 Da), ROESY is often the preferred experiment to avoid the "NOE null" region. The presence of strong ROE cross-peaks between non-adjacent residues is a clear indicator of a folded conformation.
Experimental Protocols
Step-by-Step Methodology for NMR Sample Preparation and Data Acquisition
-
Sample Preparation:
-
Dissolve 1-5 mg of the peptide in 0.5 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or a mixture).
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration.
-
For NOESY/ROESY experiments with small molecules, it is crucial to remove dissolved oxygen by the freeze-pump-thaw method to prevent quenching of the NOE.[15]
-
-
1D ¹H NMR Acquisition:
-
Acquire a standard 1D ¹H spectrum to check for sample concentration, purity, and signal dispersion.
-
-
2D Homonuclear NMR Acquisition (COSY & TOCSY):
-
Set the spectral width to cover all proton signals (typically 0-12 ppm).
-
For TOCSY, use a mixing time of 60-80 ms to allow for magnetization transfer throughout the spin systems.
-
-
2D Heteronuclear NMR Acquisition (HSQC & HMBC):
-
Set the ¹H spectral width as above.
-
Set the ¹³C spectral width to cover all expected carbon signals (typically 0-180 ppm).
-
For HMBC, use a long-range coupling delay optimized for J-couplings of 4-10 Hz.
-
-
2D NOESY/ROESY Acquisition:
-
Set the spectral width as for other ¹H experiments.
-
For NOESY, use a mixing time of 200-500 ms.
-
For ROESY, use a mixing time of 150-300 ms.
-
Data Analysis Workflow
The following diagram illustrates a logical workflow for the analysis of the acquired NMR data.
Caption: A typical workflow for NMR data analysis of peptides.
Conclusion
The NMR characterization of peptides containing the sterically demanding this compound residue requires a systematic and multi-faceted approach. While 1D ¹H NMR provides a preliminary overview, a combination of 2D homonuclear (COSY, TOCSY), heteronuclear (HSQC, HMBC), and through-space (ROESY) experiments is essential for complete and unambiguous structural elucidation. The choice between NOESY and ROESY is particularly critical, with ROESY often being the more reliable option for these medium-sized molecules. By following the methodologies and workflows outlined in this guide, researchers can confidently navigate the challenges posed by these complex and biologically significant peptides.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. (L)-Monomethyl Tyrosine (Mmt): New Synthetic Strategy via Bulky ‘Forced-Traceless’ Regioselective Pd-Catalyzed C(sp2)–H Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Item - Rapid Synthesis of Boc-2â²,6â²-dimethylâlâtyrosine and Derivatives and Incorporation into Opioid Peptidomimetics - figshare - Figshare [figshare.com]
- 6. Role of 2′,6′-Dimethyl-L-Tyrosine (Dmt) in Some Opioid Lead Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficient peptide coupling involving sterically hindered amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Determine the structure of Boc amino acids [cheminfo.org]
- 12. mdpi.com [mdpi.com]
- 13. chemrxiv.org [chemrxiv.org]
- 14. NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability - American Chemical Society [acs.digitellinc.com]
- 15. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
A Comparative Guide to Boc vs. Fmoc Strategy for the Synthesis of Peptides with Unnatural Amino Acids
For Researchers, Scientists, and Drug Development Professionals
The incorporation of unnatural amino acids (UAAs) into peptides is a transformative strategy in drug discovery and chemical biology, offering pathways to enhance stability, modulate bioactivity, and introduce novel functionalities.[1][2] Solid-phase peptide synthesis (SPPS) remains the cornerstone technique for creating these modified peptides.[1] The success of synthesizing these unique biomolecules is critically dependent on the selection of the appropriate synthetic strategy, particularly the choice between the two dominant orthogonal protection schemes: the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethoxycarbonyl (Fmoc) strategies.[3][4]
This guide provides an in-depth, objective comparison of the Boc and Fmoc methodologies, with a specific focus on their application, advantages, and challenges in the synthesis of peptides containing unnatural amino acids.
The Core Chemical Distinction: A Tale of Two Orthogonal Philosophies
The fundamental difference between Boc and Fmoc SPPS lies in the chemical nature of the temporary α-amino protecting group and the conditions required for its removal, which dictates the entire orthogonal scheme for side-chain protection.[4][5]
-
Boc/Bzl Strategy: This classic approach utilizes the acid-labile Boc group for Nα-protection.[4] Each cycle involves a deprotection step using a moderately strong acid, typically trifluoroacetic acid (TFA).[4][6] Consequently, the "permanent" side-chain protecting groups must be stable to these conditions and are generally benzyl-based (Bzl), requiring a much stronger acid, such as anhydrous hydrogen fluoride (HF), for their removal during the final cleavage step.[4][7][8]
-
Fmoc/tBu Strategy: Developed as a milder alternative, this strategy employs the base-labile Fmoc group for Nα-protection.[4][5] This group is readily cleaved by a secondary amine, most commonly a 20% solution of piperidine in N,N-dimethylformamide (DMF).[1][5] This orthogonality allows for the use of acid-labile side-chain protecting groups, typically based on tert-butyl (tBu), which are removed simultaneously with resin cleavage using TFA.[4][5]
This core difference in deprotection chemistry has profound implications for reagent choice, resin compatibility, and, most importantly, the stability and integrity of the unnatural amino acids being incorporated.
At a Glance: Boc vs. Fmoc for Unnatural Amino Acid Synthesis
| Feature | Boc/Bzl Strategy | Fmoc/tBu Strategy | Rationale & Implications for UAA Synthesis |
| Nα-Protection | tert-butyloxycarbonyl (Boc) | 9-fluorenylmethoxycarbonyl (Fmoc) | The choice dictates the entire orthogonal scheme. |
| Nα-Deprotection | Moderately strong acid (e.g., 50% TFA in DCM)[6][9] | Weak base (e.g., 20% piperidine in DMF)[1][5] | Fmoc's mild basic deprotection is compatible with a wider range of acid-sensitive UAAs and functional groups.[4][] |
| Side-Chain Protection | Benzyl (Bzl) based; stable to TFA | tert-Butyl (tBu) based; stable to piperidine | Fmoc/tBu offers true orthogonality, minimizing side-chain modifications during synthesis.[5][] |
| Final Cleavage | Strong acid (e.g., anhydrous HF, TFMSA)[4][7][8] | Strong acid (e.g., TFA cocktail)[1][5] | Boc strategy requires specialized, highly hazardous HF apparatus.[5][7] Fmoc cleavage is milder and more accessible.[5] |
| Key Advantages | - Better for hydrophobic/aggregation-prone sequences.[3][4]- Repetitive acid washes can disrupt secondary structures.[3] | - Milder conditions preserve sensitive UAAs.[3][4]- Amenable to automation.[5]- UV monitoring of Fmoc cleavage is possible.[5] | For UAAs that induce aggregation, Boc may offer a synthetic advantage. For delicate or functionally complex UAAs, Fmoc is generally the preferred method. |
| Key Disadvantages | - Harsh final cleavage (HF) can degrade sensitive residues.[6][12]- Requires specialized equipment.[5]- Repetitive acid treatment can cause side reactions.[6] | - Base-labile UAAs or protecting groups are incompatible.- Piperidine can form adducts (e.g., with dibenzofulvene).[5]- Diketopiperazine formation can be an issue. | The harshness of HF in Boc-SPPS is a major drawback for many UAAs. Fmoc's primary challenge is managing base-induced side reactions. |
| Cost | Boc-protected amino acids are generally less expensive.[] | Fmoc-protected amino acids can be more expensive. | Overall process cost for Fmoc may be lower due to reagent recycling and higher efficiency for many sequences.[] |
Visualizing the Synthesis Cycles
The iterative nature of SPPS is central to its power. The following diagrams illustrate the fundamental workflows for both the Boc and Fmoc strategies.
Caption: The cyclical workflow of Boc-based solid-phase peptide synthesis.
Caption: The cyclical workflow of Fmoc-based solid-phase peptide synthesis.
Navigating the Challenges of Unnatural Amino Acid Incorporation
The unique structure of a UAA often introduces specific synthetic hurdles that must be overcome through careful protocol optimization.
-
Steric Hindrance: Bulky side chains or α,α-disubstituted UAAs can significantly slow down or prevent complete coupling.[1] This necessitates the use of more powerful coupling reagents (e.g., HATU, HCTU, COMU) and potentially longer reaction times or double coupling cycles.[1][2]
-
Side-Chain Reactivity: UAAs may possess functional groups that are not present in the 20 canonical amino acids. These groups might require specific, orthogonal protecting groups to prevent side reactions during either the acidic (Boc) or basic (Fmoc) deprotection steps.[1] The choice of strategy must be compatible with the stability of these custom protecting groups.[13]
-
Electronic Effects: The electronic properties of the UAA's side chain can alter the nucleophilicity of the α-amino group or the reactivity of the carboxyl group, impacting coupling efficiency.[1]
-
Solubility: The incorporation of UAAs, especially hydrophobic ones, can alter the solubility of the growing peptide chain, potentially leading to aggregation on the resin and incomplete reactions.[1]
Experimental Protocols: A Practical Framework
The following protocols provide a generalized, step-by-step methodology for a single cycle of UAA incorporation using both Boc and Fmoc strategies.
Protocol 1: Boc-SPPS Cycle for Unnatural Amino Acid Incorporation
Objective: To couple a Boc-protected unnatural amino acid to a growing peptide chain on a PAM resin.
Materials:
-
Peptide-resin (post-TFA deprotection and neutralization)
-
Boc-protected UAA (3 equivalents)
-
HBTU (2.9 equivalents)
-
HOBt (3 equivalents)
-
DIEA (6 equivalents)
-
DCM (Dichloromethane), DMF (N,N-Dimethylformamide)
-
Deprotection Solution: 50% TFA in DCM[6]
-
Neutralization Solution: 5% DIEA in DCM
Methodology:
-
Resin Preparation:
-
Start with the fully protected peptide-resin from the previous cycle.
-
-
Boc Deprotection:
-
Wash the resin with DCM (3x).
-
Add the deprotection solution (50% TFA/DCM) and agitate for 20-30 minutes.[6]
-
Drain the solution and wash the resin thoroughly with DCM (5x) to remove all traces of acid.
-
-
Neutralization:
-
Add the neutralization solution (5% DIEA/DCM) and agitate for 5-10 minutes.
-
Drain and repeat the neutralization step.
-
Wash the resin with DCM (3x) and then DMF (3x).
-
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve the Boc-UAA, HBTU, and HOBt in DMF.
-
Add DIEA to the activation mixture and let it stand for 2-5 minutes.
-
Add the activated UAA solution to the resin.
-
Agitate the reaction mixture for 1-4 hours. For sterically hindered UAAs, extend the coupling time or perform a second coupling.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection cycle.
-
-
Final Cleavage (Post-Synthesis):
-
After the entire sequence is assembled, the peptide-resin is dried.
-
The peptide is cleaved from the resin and side-chain protecting groups are removed using anhydrous HF with appropriate scavengers (e.g., anisole, p-cresol) in a specialized apparatus.[7]
-
Protocol 2: Fmoc-SPPS Cycle for Unnatural Amino Acid Incorporation
Objective: To couple an Fmoc-protected unnatural amino acid to a growing peptide chain on a Rink Amide resin.
Materials:
-
Peptide-resin (post-piperidine deprotection)
-
Fmoc-protected UAA (3-5 equivalents)
-
HCTU (2.9-4.5 equivalents)
-
DIEA or Collidine (6-10 equivalents)
-
DMF (N,N-Dimethylformamide)
-
Deprotection Solution: 20% Piperidine in DMF[1]
Methodology:
-
Resin Preparation:
-
Start with the fully protected peptide-resin from the previous cycle.
-
-
Fmoc Deprotection:
-
Wash the resin with DMF (3x).
-
Add the deprotection solution (20% piperidine/DMF) and agitate for 5-20 minutes.[1] The completion can be monitored by UV spectroscopy of the fulvene-piperidine adduct.[5]
-
Drain the solution and wash the resin thoroughly with DMF (5x) to remove all traces of piperidine.
-
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve the Fmoc-UAA and HCTU in DMF.
-
Add DIEA or collidine to the mixture to begin activation.[14]
-
Immediately add the activated UAA solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 30 minutes to 2 hours. Monitor reaction completion with a qualitative ninhydrin (Kaiser) test.[2] For difficult couplings, extend time or perform a second coupling.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection cycle.
-
-
Final Cleavage (Post-Synthesis):
Conclusion: Making an Informed Decision
The choice between Boc and Fmoc strategies for synthesizing peptides with unnatural amino acids is not absolute but is dictated by the specific properties of the UAA and the overall peptide sequence.
The Fmoc/tBu strategy has largely become the method of choice for most applications due to its significantly milder deprotection conditions.[4][5] This makes it highly compatible with a vast array of sensitive functional groups that may be present in complex UAAs, such as those used for post-translational modifications, fluorescent labeling, or bioorthogonal chemistry.[1][5] Its amenability to automation and the ability to monitor reaction progress via UV absorbance further solidify its position as the dominant methodology.[5]
However, the Boc/Bzl strategy remains a powerful and relevant tool, particularly for "difficult" sequences.[3][5] It is often favored for the synthesis of long, hydrophobic, or aggregation-prone peptides, where the repetitive acidic TFA washes can help disrupt problematic secondary structures and improve solvation.[3][4] For certain industrial-scale productions with established protocols, Boc chemistry continues to be effectively employed.[4]
Ultimately, a successful synthesis hinges on a rational selection process. Researchers must carefully consider the chemical stability of their target UAA, potential steric challenges, and the properties of the final peptide. By understanding the fundamental principles, advantages, and limitations of both Boc and Fmoc chemistry, scientists can navigate the complexities of UAA incorporation and successfully synthesize novel peptides for transformative applications in research and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 6. chempep.com [chempep.com]
- 7. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anhydrous Hydrogen Fluoride Cleavage in Boc Solid Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 12. peptide.com [peptide.com]
- 13. peptide.com [peptide.com]
- 14. chem.uci.edu [chem.uci.edu]
- 15. benchchem.com [benchchem.com]
The Dmt Advantage: A Comparative Guide to the Biological Activity of Peptides with 2',6'-Dimethyltyrosine versus Native Tyrosine
In the landscape of peptide-based drug discovery, the pursuit of enhanced potency, selectivity, and metabolic stability is paramount. The strategic incorporation of non-canonical amino acids is a cornerstone of modern peptidomemetics, and among these, 2',6'-dimethyltyrosine (Dmt) has emerged as a particularly influential modification. This guide provides an in-depth comparison of the biological activity of peptides containing Dmt versus their native tyrosine (Tyr) counterparts, with a focus on the mechanistic underpinnings of their differential performance and the experimental data that substantiates these claims.
The Rationale for Tyrosine Modification: Overcoming Nature's Limitations
Tyrosine, with its phenolic side chain, is a frequent and critical component of many bioactive peptides, often playing a pivotal role in receptor recognition and activation, particularly in opioid peptides where it is a key pharmacophoric element. However, native peptides often suffer from poor metabolic stability and may not possess the optimal conformation for high-affinity receptor binding. The substitution of Tyr with Dmt addresses these limitations through a simple yet profound structural alteration: the addition of two methyl groups to the phenyl ring of tyrosine.
This modification imparts two key biophysical properties. Firstly, the methyl groups provide steric hindrance, shielding the peptide backbone from enzymatic degradation by proteases.[1][2][3] Secondly, the rotation of the phenyl ring is significantly restricted, locking the side chain into a preferred conformation that can lead to a more favorable and sustained interaction with the target receptor.[4][5]
Comparative Analysis of Biological Activity: Dmt vs. Tyr Peptides
The impact of substituting Tyr with Dmt is most extensively documented in the field of opioid receptor research. The following sections provide a comparative analysis of key performance parameters, supported by experimental data.
Enhanced Receptor Binding Affinity and Potency
A consistent observation across numerous studies is the dramatic increase in receptor binding affinity and agonist potency when Tyr is replaced with Dmt.[6][7][8][9] This is particularly evident for the mu-opioid receptor (MOR). For instance, in the dermorphin analog DALDA, the substitution of Tyr with Dmt to create [Dmt¹]DALDA resulted in a 27-fold increase in binding affinity for the human MOR.[6] This enhanced affinity translates directly to increased potency, with [Dmt¹]DALDA being 292-fold more potent than DALDA in inducing MOR-mediated G-protein activation.[6]
Similarly, in endomorphin-2 analogs, the introduction of Dmt at the first position led to exceptional MOR affinity.[1] The steric bulk of the dimethyl groups is thought to promote a conformation that fits more snugly into the receptor's binding pocket, leading to a more stable ligand-receptor complex.[10]
Table 1: Comparative Receptor Binding and Functional Activity of Tyr¹ vs. Dmt¹ Containing Opioid Peptides
| Peptide Pair | Receptor | Binding Affinity (Ki, nM) | Functional Potency (EC50/IC50, nM) | Fold Change (Dmt vs. Tyr) | Reference |
| DALDA vs. [Dmt¹]DALDA | Human MOR | 1.69 vs. 0.063 | 29.2 vs. 0.1 | ~27x (Affinity), ~292x (Potency) | [6] |
| Deltorphin B vs. [Dmt¹]Deltorphin B | mu-Opioid | - | 150-fold more potent than morphine | Significant Increase | [11] |
| Endomorphin-2 vs. [Dmt¹]Endomorphin-2 Analog | MOR | - | Much more potent than EM-2 | Significant Increase | [1] |
| TIPP vs. DIPP ([Dmt¹]TIPP) | delta-Opioid | - | 25-fold increased antagonist activity | 25x (Potency) | [12] |
Note: Data is compiled from multiple sources and assays; direct comparison should be made with caution. "-" indicates data not explicitly provided in the cited source.
Impact on Receptor Selectivity
The influence of Dmt on receptor selectivity is more nuanced. While the primary effect is often a significant boost in affinity for the primary target receptor, this can sometimes be accompanied by an increase in affinity for other receptor subtypes, potentially leading to reduced selectivity.[7][13] For example, some Dmt¹-analogs of deltorphins, which are typically delta-opioid receptor (DOR) selective, show increased affinity for the MOR, resulting in a more mixed pharmacological profile.[11][14]
However, this is not a universal outcome. In many cases, high selectivity is retained or even enhanced.[15] The Dmt-Tic pharmacophore, for instance, has been instrumental in developing highly potent and selective DOR antagonists.[16][17] The ultimate effect on selectivity appears to be highly dependent on the overall peptide sequence and the specific receptor subtypes being considered.
Increased Enzymatic Stability
Peptides in their native form are often rapidly degraded by peptidases in plasma and tissues, limiting their therapeutic utility. The steric shield provided by the dimethyl groups in Dmt offers substantial protection against enzymatic cleavage.[1][18] For example, a [Dmt¹]endomorphin-2 analog demonstrated high stability against enzymatic degradation in rat brain homogenate.[1] Another study reported that a Dmt-containing peptide derivative had a half-life of over 6 hours in rat plasma, a significant improvement for a peptide-based compound.[18][19] This enhanced stability is a critical factor for developing peptides with improved pharmacokinetic profiles and in vivo efficacy.
Experimental Protocols for Comparative Evaluation
To ensure the trustworthiness and reproducibility of findings, standardized experimental protocols are essential. Below are detailed, step-by-step methodologies for key assays used to compare the biological activity of Dmt- and Tyr-containing peptides.
Radioligand Competitive Binding Assay
This assay determines the binding affinity (Ki) of a test peptide for a specific receptor by measuring its ability to compete with a radiolabeled ligand.
Methodology:
-
Membrane Preparation:
-
Culture cells expressing the target receptor (e.g., CHO-K1 cells stably expressing the human mu-opioid receptor).
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in assay buffer and determine protein concentration (e.g., using a Bradford assay).
-
-
Binding Reaction:
-
In a 96-well plate, add a constant concentration of a suitable radioligand (e.g., [³H]DAMGO for MOR).
-
Add increasing concentrations of the unlabeled test peptide (Dmt- or Tyr-containing analog).
-
Add a known amount of cell membrane preparation to initiate the binding reaction.
-
For non-specific binding determination, include wells with a high concentration of a non-radiolabeled, high-affinity ligand.
-
-
Incubation and Termination:
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B), followed by washing with ice-cold buffer to remove unbound radioligand.
-
-
Quantification and Analysis:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test peptide concentration.
-
Determine the IC50 value (concentration of test peptide that inhibits 50% of radioligand binding) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Cell-Based Assay: [³⁵S]GTPγS Binding
This assay measures the functional activation of G-protein coupled receptors (GPCRs), such as opioid receptors, by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor stimulation.
Methodology:
-
Membrane Preparation:
-
Prepare cell membranes expressing the target receptor as described in the radioligand binding assay protocol.
-
-
Assay Reaction:
-
In a 96-well plate, add increasing concentrations of the agonist peptide (Dmt- or Tyr-containing).
-
Add a constant concentration of [³⁵S]GTPγS.
-
Add GDP to the assay buffer to ensure that G-proteins are in their inactive, GDP-bound state prior to agonist stimulation.
-
Add the cell membrane preparation to initiate the reaction.
-
Include wells for basal (no agonist) and non-specific binding (with excess unlabeled GTPγS).
-
-
Incubation and Termination:
-
Incubate the plate at 30°C for 60 minutes.
-
Terminate the reaction by rapid filtration as described previously.
-
-
Quantification and Analysis:
-
Measure the bound [³⁵S]GTPγS using a scintillation counter.
-
Subtract non-specific binding to determine the specific binding for each concentration.
-
Plot the specific binding against the logarithm of the agonist concentration.
-
Determine the EC50 (concentration of agonist that produces 50% of the maximal response) and Emax (maximal stimulation) from the dose-response curve.
-
In Vitro Plasma Stability Assay
This assay assesses the susceptibility of a peptide to degradation by plasma proteases.
Methodology:
-
Peptide Incubation:
-
Prepare a stock solution of the test peptide (Dmt- or Tyr-containing) in a suitable solvent.
-
Add a known amount of the peptide to fresh human or rat plasma to a final concentration (e.g., 10 µM).
-
Incubate the mixture at 37°C.
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the plasma-peptide mixture.
-
-
Reaction Quenching and Protein Precipitation:
-
Immediately add the aliquot to a quenching solution (e.g., ice-cold acetonitrile or trichloroacetic acid) to stop enzymatic activity and precipitate plasma proteins.
-
Vortex the mixture and centrifuge to pellet the precipitated proteins.
-
-
LC-MS/MS Analysis:
-
Analyze the supernatant, which contains the remaining intact peptide, by Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
-
Develop a specific and sensitive LC-MS/MS method to quantify the parent peptide.
-
-
Data Analysis:
-
Plot the percentage of remaining peptide against time.
-
Determine the half-life (t½) of the peptide in plasma from the degradation curve.
-
Signaling Pathways and Experimental Workflows
The biological effects of Dmt- and Tyr-containing peptides that target GPCRs are mediated through intracellular signaling cascades. The following diagrams illustrate a typical opioid receptor signaling pathway and the workflows of the key experimental assays.
Caption: Opioid receptor signaling pathway initiated by peptide binding.
Caption: Workflows for key comparative biological assays.
Conclusion and Future Directions
The substitution of native tyrosine with 2',6'-dimethyltyrosine is a powerful and validated strategy in peptide drug design for enhancing biological activity. The evidence overwhelmingly indicates that Dmt-containing peptides, particularly in the opioid field, exhibit superior receptor binding affinity, functional potency, and enzymatic stability compared to their Tyr-containing counterparts. While the effect on receptor selectivity can be context-dependent, the overall benefits often lead to peptide analogs with significantly improved pharmacological profiles.
For researchers and drug development professionals, Dmt represents a valuable tool for optimizing peptide leads. Future investigations should continue to explore the structural basis for the observed pharmacological enhancements through high-resolution structural studies of Dmt-peptide-receptor complexes. Furthermore, the application of this modification in other classes of bioactive peptides beyond opioids warrants deeper exploration to fully harness the "Dmt advantage."
References
- 1. Biological activity of endomorphin and [Dmt1]endomorphin analogs with six-membered proline surrogates in position 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bifunctional [2’,6’-Dimethyl-l-tyrosine1]Endomorphin-2 Analogues Substituted at Position 3 with Alkylated Phenylalanine Derivatives Yield Potent Mixed μ-Agonist/δ-Antagonist and Dual μ-/δ-Agonist Opioid Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mechanistic Understanding of Peptide Analogues, DALDA, [Dmt1]DALDA, and KGOP01, Binding to the Mu Opioid Receptor [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Rapid Synthesis of Boc-2',6'-dimethyl-l-tyrosine and Derivatives and Incorporation into Opioid Peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Opioid receptor selectivity alteration by single residue replacement: synthesis and activity profile of [Dmt1]deltorphin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Molecular Pharmacology of δ-Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2',6'-dimethylphenylalanine (Dmp) can mimic the N-terminal Tyr in opioid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Role of 2′,6′-Dimethyl-L-Tyrosine (Dmt) in Some Opioid Lead Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Novel Dmt-Tic dipeptide analogues as selective delta-opioid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Dmt and opioid peptides: a potent alliance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Potent Dmt-Tic pharmacophoric delta- and mu-opioid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Discovery of a potent and efficacious peptide derivative for δ/μ opioid agonist/neurokinin 1 antagonist activity with a 2',6'-dimethyl-L-tyrosine: in vitro, in vivo, and NMR-based structural studies. | The Department of Pharmacology [pharmacology.arizona.edu]
- 19. experts.arizona.edu [experts.arizona.edu]
A Senior Application Scientist's Comparative Guide to HPLC Purification and Analysis of Synthetic Peptides
For researchers, scientists, and professionals in drug development, the purity of a synthetic peptide is not merely a quality metric; it is the foundation upon which reliable, reproducible, and translatable results are built. Following synthesis, particularly Solid-Phase Peptide Synthesis (SPPS), the crude product is a heterogeneous mixture containing the desired full-length peptide alongside a host of impurities. These can include deletion sequences, truncated peptides, incompletely deprotected products, and by-products from cleavage reagents.[1][2] The primary objective of purification is to isolate the target peptide with the highest possible purity, ensuring that subsequent biological assays, structural studies, or therapeutic applications are not compromised by confounding variables.
This guide provides an in-depth comparison of the predominant High-Performance Liquid Chromatography (HPLC) techniques used for peptide purification and analysis. We will explore the causality behind methodological choices, present detailed experimental protocols, and offer comparative data to empower you to select and optimize the most effective strategy for your specific peptide.
Pillar 1: Reversed-Phase HPLC (RP-HPLC) - The Workhorse of Peptide Purification
Reversed-Phase HPLC is the industry standard and the most widely employed technique for both the analysis and purification of synthetic peptides.[1][3][4] Its ubiquity is due to its high resolving power for a wide range of peptides and its use of volatile mobile phases, which simplifies the recovery of the purified peptide through lyophilization.[5]
The Principle of Separation: A Hydrophobicity Contest
RP-HPLC separates peptides based on their relative hydrophobicity. The system consists of a non-polar stationary phase (the column) and a polar mobile phase. Peptides in the sample are introduced into the mobile phase stream and passed through the column. More hydrophobic peptides interact more strongly with the non-polar stationary phase, causing them to be retained longer. To elute the bound peptides, a gradient of increasing organic solvent (typically acetonitrile) is applied, which reduces the polarity of the mobile phase.[1] As the mobile phase becomes more non-polar (hydrophobic), it competes more effectively for the hydrophobic peptides, causing them to detach from the stationary phase and elute from the column. Consequently, hydrophilic peptides elute first, followed by peptides of increasing hydrophobicity.
Causality Behind Experimental Choices in RP-HPLC
-
Stationary Phase Selection:
-
Chemistry: C18-modified silica is the most common stationary phase, offering a strong hydrophobic character suitable for a broad range of peptides.[1] For very hydrophobic peptides, a less retentive C8 or C4 phase might be chosen to prevent irreversible binding or the need for very high organic solvent concentrations for elution.
-
Pore Size: This is a critical parameter. For peptides and proteins, wide-pore silica (e.g., 300 Å) is essential.[2][3] Unlike small molecules that can readily access the pores of standard 100-120 Å silica, larger peptide molecules require wider pores to freely interact with the bonded phase surface inside the particles. Using small-pore columns for peptides results in poor peak shape and low resolution as the molecules are excluded from the pores.[6]
-
-
Mobile Phase Composition:
-
Solvents: A mixture of highly purified water and acetonitrile is the standard mobile phase system.[3] Acetonitrile is favored for its low viscosity and UV transparency.
-
Ion-Pairing Reagents: The inclusion of an ion-pairing agent, most commonly Trifluoroacetic Acid (TFA) at a concentration of 0.1%, is crucial.[3][7] Peptides are zwitterionic molecules, and at acidic pH (TFA creates a pH of ~2), the carboxyl groups are protonated, and the amino groups are positively charged. TFA acts as a counter-ion, forming a neutral ion pair with the positively charged sites on the peptide. This masks the ionic character of the peptide, minimizes undesirable ionic interactions with residual silanol groups on the silica surface, and promotes consistent hydrophobic interactions, leading to sharp, symmetrical peaks.[6] For applications involving mass spectrometry (LC-MS), where TFA can cause signal suppression, formic acid (FA) is a preferred, albeit weaker, ion-pairing reagent.[7]
-
Experimental Protocol 1: General RP-HPLC Purification
Objective: To purify a crude synthetic peptide to >95% purity.
-
Sample Preparation:
-
Dissolve the lyophilized crude peptide in Mobile Phase A (see below) or a minimal amount of a solvent like DMSO before diluting with Mobile Phase A. A typical starting concentration is 1-10 mg/mL.
-
Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove particulates that could clog the column or HPLC system.[4]
-
-
HPLC System & Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm for analytical scale, or a larger preparative column, 5 µm particle size, 300 Å pore size).
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.[4]
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.[4]
-
Flow Rate: 1.0 mL/min for a 4.6 mm ID analytical column. (Scale appropriately for preparative columns).
-
Detection: UV absorbance at 214-220 nm. The peptide bond absorbs strongly in this range, allowing for the detection of all peptide species.[4][8]
-
Gradient: A common scouting gradient is a linear increase from 5% to 65% Mobile Phase B over 30-60 minutes.[4] This should be optimized for the specific peptide. A shallower gradient around the elution point of the target peptide will provide better resolution.[2][9]
-
-
Chromatographic Separation & Fraction Collection:
-
Equilibrate the column with the starting mobile phase composition (e.g., 95% A / 5% B) until a stable baseline is achieved.
-
Inject the prepared sample.
-
Run the gradient and collect fractions corresponding to the major peaks.
-
-
Analysis and Processing:
-
Analyze the collected fractions using analytical RP-HPLC to determine their purity.
-
Pool the fractions containing the target peptide at the desired purity level.
-
Lyophilize (freeze-dry) the pooled fractions to remove the mobile phase solvents and obtain the purified peptide as a fluffy white powder.[5]
-
Pillar 2: Orthogonal Purification Strategies
While RP-HPLC is powerful, it sometimes fails to separate impurities that have a similar hydrophobicity to the target peptide. In such cases, an orthogonal separation technique—one that separates based on a different physicochemical property—is invaluable.[10] Ion-exchange and size-exclusion chromatography serve as the primary orthogonal methods.
Ion-Exchange Chromatography (IEX): Separating by Charge
IEX separates peptides based on their net charge at a given pH.[5][11] This makes it an excellent complementary technique to RP-HPLC.[10] The stationary phase contains charged functional groups that interact with oppositely charged peptides.
-
Cation-Exchange (CEX): Uses a negatively charged stationary phase to bind positively charged peptides (cations).
-
Anion-Exchange (AEX): Uses a positively charged stationary phase to bind negatively charged peptides (anions).
Peptides are eluted by either increasing the salt concentration of the mobile phase (using counter-ions in the salt to compete for binding sites) or by changing the pH to alter the net charge of the peptide.[5]
When to Use IEX:
-
When RP-HPLC fails to resolve impurities.
-
For purification of peptides with significant charge differences from their contaminants.
-
As an initial purification step for complex mixtures, as IEX columns often have high loading capacity.[10]
Experimental Protocol 2: Strong Cation-Exchange (SCX) Purification
Objective: To separate a target peptide from charge-based impurities.
-
Sample Preparation:
-
Dissolve the peptide in Mobile Phase A (see below). It is critical that the pH of the mobile phase is at least 1 pH unit below the isoelectric point (pI) of the peptide to ensure it carries a net positive charge.[5]
-
Filter the sample through a 0.45 µm syringe filter.
-
-
HPLC System & Conditions:
-
Column: A strong cation-exchange (SCX) column.
-
Mobile Phase A: 20 mM phosphate buffer, pH 3.0.
-
Mobile Phase B: 20 mM phosphate buffer + 1 M NaCl, pH 3.0.
-
Flow Rate: 1.0 mL/min (for a typical analytical column).
-
Detection: UV absorbance at 214-220 nm.
-
Gradient: A linear gradient from 0% to 100% Mobile Phase B over 30-60 minutes.
-
-
Chromatographic Separation & Fraction Collection:
-
Equilibrate the SCX column with Mobile Phase A.
-
Load the sample.
-
Elute the bound peptides with the salt gradient. Peptides with a lower net positive charge will elute first.
-
Collect fractions and analyze for purity. Note that fractions will contain high concentrations of non-volatile salts, which must be removed, typically by a subsequent RP-HPLC desalting step or SEC.
-
Size-Exclusion Chromatography (SEC): Separating by Size
SEC, also known as gel filtration, separates molecules based on their hydrodynamic radius, or size in solution.[12][13] The stationary phase consists of porous particles. Larger molecules cannot enter the pores and thus travel a shorter path, eluting first. Smaller molecules can enter the pores, increasing their path length and causing them to elute later.
When to Use SEC:
-
Desalting/Buffer Exchange: SEC is highly effective for removing salts from IEX fractions or exchanging the peptide into a different buffer.[5]
-
Aggregate Removal: It is an ideal method for separating peptide monomers from dimers and higher-order aggregates.[12]
-
Not for Crude Purification: SEC generally provides low resolution for complex mixtures of similarly sized impurities found in crude synthetic peptides and is not a primary purification tool.[5]
Experimental Protocol 3: SEC for Desalting and Aggregate Analysis
Objective: To remove salt and quantify aggregates in a purified peptide sample.
-
Sample Preparation:
-
Dissolve the peptide sample in the desired SEC mobile phase.
-
Filter the sample if necessary.
-
-
HPLC System & Conditions:
-
Column: An SEC column with a pore size appropriate for the molecular weight range of the peptide.
-
Mobile Phase: A physiological buffer such as phosphate-buffered saline (PBS), pH 7.4. The use of high salt concentrations or organic additives can help minimize secondary ionic and hydrophobic interactions with the column matrix.[14]
-
Flow Rate: A lower flow rate often improves resolution.
-
Detection: UV absorbance at 214 nm or 280 nm (if the peptide contains Trp or Tyr residues).
-
Run Type: SEC is performed under isocratic conditions (no gradient).[5]
-
-
Chromatographic Separation & Analysis:
-
Equilibrate the column with the mobile phase.
-
Inject the sample and collect the fraction corresponding to the peptide monomer.
-
The resulting chromatogram will show peaks in order of decreasing molecular size (aggregates, monomer, salt/small molecules).
-
Comparative Summary of HPLC Purification Modes
| Feature | Reversed-Phase (RP-HPLC) | Ion-Exchange (IEX) | Size-Exclusion (SEC) |
| Separation Principle | Hydrophobicity | Net Charge | Hydrodynamic Size |
| Primary Application | High-resolution purification of crude and semi-pure peptides.[1] | Orthogonal purification for charge variants; initial capture step.[10] | Desalting, buffer exchange, aggregate analysis.[5][12] |
| Resolution | Very High | High | Low to Medium |
| Mobile Phase | Water/Acetonitrile gradient with ion-pairing agent (e.g., TFA).[1] | Aqueous buffer with salt or pH gradient. | Isocratic aqueous buffer (e.g., PBS).[12] |
| MS Compatibility | Good (especially with FA). TFA can cause ion suppression.[7] | Poor due to high concentrations of non-volatile salts.[11] | Good, uses volatile or MS-compatible buffers. |
| Sample Recovery | Simple (Lyophilization) | Requires subsequent desalting step (e.g., RP-HPLC or SEC). | Direct recovery in desired buffer. |
Pillar 3: Analysis and Quality Control - The Self-Validating System
Purification is incomplete without rigorous analysis to confirm both the purity and identity of the final product. The combination of analytical HPLC and mass spectrometry forms the cornerstone of peptide quality control.[15][16]
Purity Assessment by Analytical RP-HPLC
The same RP-HPLC principle used for purification is applied at an analytical scale to assess the purity of the final product. A small amount of the purified peptide is injected onto an analytical column, and the resulting chromatogram is analyzed. Purity is typically calculated as the area of the main peptide peak relative to the total area of all observed peaks in the chromatogram.[4]
Identity Confirmation by Mass Spectrometry (MS)
Mass spectrometry is an indispensable tool that provides an accurate measurement of the peptide's molecular weight, thereby confirming its identity.[8][16] When coupled directly to HPLC (LC-MS), it allows for mass analysis of each peak as it elutes from the column. This powerful combination can identify impurities, such as deletion or truncated sequences, that may co-elute with the main peak.[17] Common ionization techniques for peptides are Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI).[16]
Visualizing the Workflow
A logical workflow is essential for efficient and effective peptide purification. The following diagrams illustrate the general process and the decision-making logic for method selection.
Caption: General workflow for synthetic peptide purification.
References
- 1. bachem.com [bachem.com]
- 2. benchchem.com [benchchem.com]
- 3. Purification of naturally occurring peptides by reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. hplc.eu [hplc.eu]
- 7. agilent.com [agilent.com]
- 8. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 9. biotage.com [biotage.com]
- 10. Ion-exchange HPLC for peptide purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. gilson.com [gilson.com]
- 12. resolvemass.ca [resolvemass.ca]
- 13. High-performance size-exclusion chromatography of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. sepax-tech.com [sepax-tech.com]
- 15. Analytical methods and Quality Control for peptide products [biosynth.com]
- 16. Detection of Peptide Purity by RP-HPLC and Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]
- 17. Mechanism of Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
A Senior Application Scientist's Guide to Conformational Studies of Peptides with L- vs. D-Unnatural Amino Acids
Introduction: The Stereochemical Imperative in Peptide Science
In the realm of peptide and protein biochemistry, nature overwhelmingly favors the L-stereoisomer of amino acids.[1][2] This fundamental chirality dictates the three-dimensional architecture of proteins, influencing everything from enzymatic activity to cellular signaling. However, the strategic incorporation of their non-superimposable mirror images, D-amino acids, represents a powerful paradigm shift in peptide-based drug design and development.[3] This guide provides an in-depth comparison of peptides composed of canonical L-amino acids versus those containing D-unnatural amino acids, offering a technical exploration of their conformational differences, analytical methodologies, and the profound implications for therapeutic applications. As researchers, scientists, and drug development professionals, understanding these distinctions is paramount to harnessing the full potential of peptide-based therapeutics.
The core advantage conferred by D-amino acids is a dramatic increase in resistance to enzymatic degradation.[3][4] Endogenous proteases, finely tuned through evolution, exhibit a high degree of stereospecificity, primarily recognizing and cleaving peptide bonds involving L-amino acids.[3] The introduction of a D-amino acid disrupts this recognition, rendering the peptide backbone sterically hindered and resistant to proteolysis, thereby extending its in vivo half-life.[3][5] This guide will delve into the conformational consequences of this stereochemical substitution and provide the experimental frameworks necessary to characterize these novel peptide structures.
The Conformational Dichotomy: L- vs. D-Amino Acids in Peptide Architectures
The substitution of an L-amino acid with its D-enantiomer can induce significant alterations in the peptide's secondary structure. While a peptide composed entirely of D-amino acids (an enantiomer of the original L-peptide) will generally adopt a mirror-image conformation, the introduction of one or more D-amino acids into an L-peptide sequence can lead to more complex and often beneficial structural changes.[6]
-
Helical Structures: The incorporation of a D-amino acid into a right-handed α-helix, the common helical form for L-peptides, is energetically unfavorable and acts as a helix breaker.[6] However, this disruption can be strategically employed to induce turn-like structures or to stabilize other secondary structures. Conversely, peptides composed entirely of D-amino acids can form stable left-handed α-helices.[7]
-
β-Turns and Sheets: D-amino acids are known to promote the formation of specific types of β-turns, which are crucial for the folding and stability of many peptides and proteins.[6] This property can be exploited to design peptides with constrained conformations, leading to enhanced receptor binding affinity and specificity.
-
Random Coils: In the absence of stabilizing interactions, peptides can exist as flexible random coils. The introduction of D-amino acids can alter the conformational landscape, potentially favoring more ordered structures or, in some cases, increasing flexibility in specific regions of the peptide.
The following diagram illustrates the fundamental structural difference between L- and D-amino acids.
References
- 1. L- and D- Amino Acids Overview - Creative Peptides [creative-peptides.com]
- 2. jpt.com [jpt.com]
- 3. benchchem.com [benchchem.com]
- 4. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. books.rsc.org [books.rsc.org]
- 7. academic.oup.com [academic.oup.com]
A Comparative Guide to the Enzymatic Stability of Peptides Containing Sterically Hindered Amino Acids
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern therapeutics, peptides offer a unique combination of high specificity and potent biological activity. However, their clinical utility is often hampered by a critical vulnerability: rapid degradation by proteolytic enzymes in the body.[1] This guide provides an in-depth comparison of strategies to enhance peptide stability by incorporating sterically hindered amino acids, offering experimental data and protocols to support rational drug design.
The Challenge of Proteolytic Degradation
Peptides, being composed of amino acids linked by peptide bonds, are natural substrates for a vast array of proteases and peptidases present in biological systems.[1][2] These enzymes systematically cleave peptide bonds, leading to a short in-vivo half-life and diminished therapeutic efficacy.[3] Common sites of enzymatic attack include the N- and C-termini (by exopeptidases) and specific internal sequences recognized by endopeptidases like trypsin and chymotrypsin.[4][5]
Overcoming this inherent instability is a cornerstone of peptide drug development. Strategies range from chemical modifications like PEGylation and cyclization to the incorporation of non-natural amino acids.[4][6][7] Among the most effective approaches is the introduction of sterically hindered amino acids, which act as molecular shields, preventing enzymatic recognition and cleavage.
The Protective Power of Steric Hindrance
Sterically hindered amino acids are characterized by bulky substituents at the α-carbon or the amide nitrogen, which impose significant conformational constraints on the peptide backbone.[8] This steric bulk serves two primary purposes in enhancing enzymatic stability:
-
Disruption of Enzyme-Substrate Recognition: Proteases have highly specific active sites that recognize and bind to particular amino acid sequences. The bulky nature of sterically hindered residues can physically block the peptide from fitting correctly into the enzyme's catalytic pocket.[5][9]
-
Conformational Rigidity: The incorporation of these amino acids restricts the rotational freedom of the peptide backbone, forcing it into well-defined secondary structures.[8][10] This pre-organization can make the peptide a poor substrate for proteases that require a certain degree of flexibility for binding and catalysis.
The following diagram illustrates the basic principle of steric hindrance in preventing enzymatic cleavage.
References
- 1. verifiedpeptides.com [verifiedpeptides.com]
- 2. taylorfrancis.com [taylorfrancis.com]
- 3. alfachemic.com [alfachemic.com]
- 4. Methods to improve the metabolic stability of peptides [creative-peptides.com]
- 5. Improving enzymatic and chemical stability of peptides by chemical modifications NovoPro [novoprolabs.com]
- 6. alliedacademies.org [alliedacademies.org]
- 7. Ways To Improve The Stability Of Peptides - www.pharmasources.com [pharmasources.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Protease-Resistant Peptides for Targeting and Intracellular Delivery of Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Tyrosine Side Chain Protection in Peptide Synthesis
For researchers, scientists, and drug development professionals, the synthesis of peptides is a foundational technique. The integrity of the final product hinges on a series of strategic decisions, none more critical than the selection of protecting groups for reactive amino acid side chains. The phenolic hydroxyl group of tyrosine, while essential for the biological function of many peptides, presents a significant synthetic challenge. Its nucleophilicity makes it susceptible to unwanted acylation during coupling steps, and its electron-rich aromatic ring is a target for electrophilic attack, particularly by carbocations generated during acid-mediated deprotection steps.
This guide provides an in-depth, objective comparison of the most common protecting groups for the tyrosine side chain. Moving beyond a simple catalog of options, we will explore the causality behind their use, the quantitative data on their performance and associated side reactions, and the detailed protocols that ensure success in your laboratory.
The Strategic Imperative: Orthogonality in Peptide Synthesis
The core principle governing the choice of a side-chain protecting group is orthogonality.[1] An ideal protecting group must remain completely stable throughout the iterative cycles of Nα-deprotection and coupling, yet be cleanly and efficiently removed during the final cleavage step without affecting the peptide backbone or other side chains.[1] This requirement inextricably links the choice of a tyrosine protecting group to the overarching synthetic strategy, primarily the Nα-protection scheme: base-labile 9-fluorenylmethoxycarbonyl (Fmoc) or acid-labile tert-butoxycarbonyl (Boc).
References
A Senior Application Scientist's Guide to X-ray Crystallography of Peptides with Modified Tyrosine Residues
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of structural biology and drug discovery, peptides represent a class of molecules with immense therapeutic potential. Their ability to modulate protein-protein interactions with high specificity is often governed by their precise three-dimensional structure. A critical aspect of this structural and functional diversity arises from post-translational modifications (PTMs), with the modification of tyrosine residues playing a pivotal role in cellular signaling and disease pathways.[1] Understanding the structural implications of these modifications at an atomic level is paramount, and X-ray crystallography remains the gold standard for this purpose.[2][3][4]
This guide provides a comprehensive comparison of the crystallographic analysis of peptides bearing modified tyrosine residues against their native counterparts. We will delve into the nuances of experimental design, from peptide synthesis to structure refinement, offering field-proven insights and detailed protocols to navigate the challenges and unlock the potential of these complex biomolecules.
The Starting Point: Synthesis of Peptides with Modified Tyrosine
The journey to a crystal structure begins with the synthesis of high-purity peptide material. While standard solid-phase peptide synthesis (SPPS) is routine for unmodified peptides, the incorporation of modified tyrosine residues introduces unique challenges and considerations.
Standard Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS) for Unmodified Peptides
The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is the most common approach for SPPS.[5] It involves the sequential addition of amino acids to a growing peptide chain anchored to a solid support (resin).
Workflow for Standard Fmoc-SPPS:
-
Resin Swelling: The resin is swollen in a suitable solvent like dimethylformamide (DMF) to allow for efficient diffusion of reagents.[5]
-
Fmoc Deprotection: The Fmoc protecting group on the N-terminus of the growing peptide chain is removed using a weak base, typically piperidine in DMF.[6][7]
-
Amino Acid Coupling: The next Fmoc-protected amino acid is activated by a coupling reagent (e.g., HBTU, HATU) and added to the deprotected N-terminus.[6]
-
Washing: The resin is washed to remove excess reagents and byproducts.
-
Repeat: The cycle of deprotection, coupling, and washing is repeated until the desired peptide sequence is assembled.
-
Cleavage and Deprotection: The peptide is cleaved from the resin, and side-chain protecting groups are removed using a strong acid cocktail (e.g., trifluoroacetic acid-based).[7]
-
Purification: The crude peptide is purified, typically by reversed-phase high-performance liquid chromatography (RP-HPLC).[2]
Incorporating Modified Tyrosine Residues: A Comparative Challenge
Introducing modified tyrosine residues, such as phosphotyrosine (pY), sulfotyrosine (sY), or O-methyl-tyrosine, requires specialized synthetic strategies. The choice of strategy depends on the nature and stability of the modification.
Comparative Synthesis Strategies:
| Modification | "Pre-incorporation" (Building Block) Approach | "Post-synthetic" (On-resin) Modification | Key Considerations & Challenges |
| Phosphotyrosine (pY) | Fmoc-Tyr(PO(OBzl)OH)-OH or similar protected phosphotyrosine analogues are incorporated directly during SPPS. | Phosphorylation of a tyrosine residue after its incorporation into the peptide chain while still on the resin. | Pre-incorporation: Often preferred for its efficiency and to avoid side reactions. Requires synthesis of the modified amino acid building block.[8] Post-synthetic: Can be challenging due to the need for selective deprotection and phosphorylation, and potential for incomplete reaction. |
| Sulfotyrosine (sY) | Direct incorporation of Fmoc-Tyr(SO3-)-OH can be problematic due to poor solubility and coupling efficiency.[9] A more robust method involves incorporating a protected precursor like Fmoc-Tyr(SO2F)-OH, followed by hydrolysis.[9] | Sulfation of the tyrosine hydroxyl group on-resin using a sulfating agent. | Pre-incorporation (precursor): Offers better control and higher yields. The fluorosulfate group is stable to SPPS conditions and is readily converted to the sulfate.[9] Post-synthetic: Prone to side reactions and incomplete sulfation. |
| O-Methyl-Tyrosine | Direct incorporation of Fmoc-O-Methyl-D/L-tyrosine is the standard and efficient method.[6] | Not typically performed post-synthetically for this modification. | The methylated hydroxyl group is stable to standard SPPS and cleavage conditions. Coupling efficiency is generally high (>95%).[6] |
| Nitrated/Halogenated Tyrosine | Direct incorporation of the corresponding Fmoc-protected nitrated or halogenated tyrosine derivative. | On-resin nitration or halogenation of the tyrosine residue. | Pre-incorporation: Provides precise control over the position and number of modifications. Post-synthetic: Can lead to a mixture of products and potential modification of other sensitive residues. |
Experimental Protocol: Incorporation of Fmoc-O-Methyl-D-tyrosine via SPPS [6]
-
Resin Preparation: Swell Rink Amide resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF.
-
Coupling of Fmoc-O-Methyl-D-tyrosine:
-
Pre-activate Fmoc-O-Methyl-D-tyrosine (4 eq.) with HATU (3.9 eq.) and DIPEA (8 eq.) in DMF for 1-2 minutes.
-
Add the activated amino acid solution to the resin and agitate for 30-120 minutes.
-
Monitor coupling completion with a Kaiser test. Repeat coupling if necessary.
-
-
Washing: Wash the resin with DMF.
-
Continue Synthesis: Proceed with the standard SPPS cycle for the remaining amino acid residues.
The Crucial Hurdle: Peptide Crystallization
Obtaining well-ordered crystals that diffract X-rays to high resolution is often the most challenging step in crystallography.[2][3] Peptides, particularly short and flexible ones, are notoriously difficult to crystallize. The introduction of a modified tyrosine can either aid or hinder crystallization, depending on how it influences the peptide's physicochemical properties.
General Strategies for Peptide Crystallization
Several methods are commonly employed to screen for peptide crystallization conditions.[2][10]
-
Vapor Diffusion:
-
Hanging Drop: A drop containing the peptide, buffer, and precipitant is equilibrated against a larger reservoir of the precipitant solution.
-
Sitting Drop: Similar to the hanging drop method, but the drop sits on a pedestal.
-
-
Evaporation: This is a frequently used method for small peptides where the solvent is slowly evaporated from a saturated peptide solution to induce crystallization.[10]
-
Co-crystallization: The addition of excipients or binding partners can help stabilize the peptide conformation and promote crystal lattice formation.[11]
A typical crystallization screening workflow is depicted below:
Caption: General workflow for peptide crystallization.
Modified Tyrosine Peptides: A Comparative Crystallization Guide
The presence of a modified tyrosine alters key properties of the peptide, which in turn affects crystallization propensity.
| Property Affected by Modification | Impact on Crystallization | Comparative Performance (Modified vs. Unmodified) | Recommended Strategies |
| Solubility | Modifications like phosphorylation and sulfation increase hydrophilicity and can significantly alter solubility profiles. | Modified: May require different solvent systems or higher precipitant concentrations. Solubility can be highly pH-dependent. Unmodified: Behavior is more predictable based on the primary sequence. | Conduct thorough pre-crystallization solubility screening across a wide range of pH and salt conditions.[12] |
| Conformational Flexibility | PTMs can either stabilize a specific conformation or increase local flexibility.[13][14][15] A stable conformation is generally beneficial for crystallization. | Modified: Phosphorylation can stabilize a conformation by forming new intramolecular or intermolecular hydrogen bonds.[16] This can lead to more ordered crystals. Conversely, a bulky or highly charged group might hinder crystal packing. Unmodified: May exist in multiple conformations in solution, making crystallization more difficult. | Use co-crystallization with binding partners (e.g., antibodies, SH2 domains for pY peptides) to lock the peptide into a single conformation.[16] |
| Intermolecular Interactions | The modified residue can introduce new hydrogen bonding, salt bridge, or hydrophobic interactions that can be crucial for forming a stable crystal lattice. | Modified: A phosphotyrosine can form strong salt bridges with basic residues (Arg, Lys) on neighboring peptides, potentially leading to well-ordered crystal packing.[16] Unmodified: Relies on the native sequence for crystal contacts, which may be weaker or less specific. | Screen a diverse range of salts and buffers to satisfy the new electrostatic requirements of the modified residue. |
| Purity & Homogeneity | Incomplete modification or degradation (e.g., desulfation) can lead to a heterogeneous sample, which is a major obstacle to crystallization.[10] | Modified: Achieving >98% purity and homogeneity of the modification is critical and often more challenging than for unmodified peptides. Unmodified: Purity is primarily related to the success of the SPPS and purification steps. | Rigorous purification by RP-HPLC and characterization by mass spectrometry are essential before setting up crystallization trials. |
Data Summary: Expected Impact of Tyrosine Modifications on Crystallization Parameters
| Tyrosine Modification | Expected Change in Solubility | Potential for New Crystal Contacts | Overall Crystallization Difficulty (Compared to Unmodified) |
| Phosphorylation | Increased aqueous solubility | High (salt bridges, H-bonds) | Variable: Can be easier if it stabilizes conformation, harder if charge repulsion dominates. |
| Sulfation | Significantly increased aqueous solubility | High (salt bridges, H-bonds) | Generally more difficult due to high charge and potential instability. |
| Methylation | Slightly increased hydrophobicity | Moderate (van der Waals, hydrophobic) | Often similar to or slightly easier than unmodified, as it can reduce flexibility. |
| Nitration | Minor change | Moderate (H-bonds, dipole interactions) | Similar to unmodified. |
| Halogenation (I, Br) | Increased hydrophobicity | High (halogen bonding) | Can be easier; heavy atoms can aid in phasing.[2][3] |
Data Collection and Structure Determination: Navigating the Final Steps
Once suitable crystals are obtained, the process moves to X-ray diffraction data collection and structure determination. The core principles are the same for both modified and unmodified peptides, but some specific considerations apply.[2][4]
Experimental Protocol: X-ray Diffraction Data Collection & Processing
-
Crystal Harvesting: Carefully loop a single crystal from the drop and briefly pass it through a cryoprotectant solution to prevent ice formation.[2]
-
Mounting and Freezing: Mount the loop on a goniometer and flash-freeze it in a stream of liquid nitrogen.
-
Data Collection:
-
Data Processing:
-
Integration: Determine the positions and intensities of the diffraction spots on each image.
-
Scaling and Merging: Place all intensity measurements on a common scale and merge redundant measurements to produce a final dataset of unique reflections.[17]
-
-
Phase Determination:
-
Model Building and Refinement:
-
Build an initial atomic model into the calculated electron density map.
-
Refine the model against the experimental data to improve its fit and geometry.[18]
-
Comparative Aspects in Data Analysis and Structure:
Caption: Comparison of crystallographic analysis considerations.
-
Phasing: Peptides containing halogenated (e.g., iodo-) tyrosine can be phased using single-wavelength anomalous diffraction (SAD), which is a powerful and direct method for solving the phase problem.[2] This provides a significant advantage over unmodified peptides where phasing can be a bottleneck.
-
Model Refinement: The refinement software requires a description of the modified residue's geometry and chemistry (a CIF file). These are not standard in all software packages and may need to be generated.[2]
-
Structural Interpretation: The final structure will reveal the precise conformation of the modified residue and its interactions. This is the ultimate goal, providing insights into how modifications like phosphorylation or sulfation alter peptide structure to modulate biological function.[13][16][19] For example, a phosphotyrosine is expected to engage in salt-bridge hydrogen bonds, often with arginine residues, a key recognition feature in signaling pathways.[16]
Conclusion: A Path to Atomic-Level Insight
X-ray crystallography of peptides with modified tyrosine residues presents a formidable yet rewarding challenge. While the introduction of modifications complicates synthesis and crystallization, it also opens the door to a deeper understanding of biological regulation and provides a structural basis for drug design. By anticipating the changes in physicochemical properties and adapting protocols accordingly—from specialized synthesis to broader crystallization screening and tailored data analysis—researchers can successfully elucidate the structures of these critical molecules. The comparative data and protocols in this guide serve as a roadmap for navigating this complex terrain, ultimately enabling the atomic-level insights that drive modern molecular science.
References
- 1. Post-translational modification - Wikipedia [en.wikipedia.org]
- 2. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Newcomer's Guide to Peptide Crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 5. chemistry.du.ac.in [chemistry.du.ac.in]
- 6. benchchem.com [benchchem.com]
- 7. bio-protocol.org [bio-protocol.org]
- 8. experts.umn.edu [experts.umn.edu]
- 9. Synthesis of Sulfotyrosine-Containing Peptides by Incorporating Fluorosulfated Tyrosine Using an Fmoc Solid-phase Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-biostructure.com [creative-biostructure.com]
- 11. approcess.com [approcess.com]
- 12. cambrex.com [cambrex.com]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
- 15. Effects of Posttranslational Modifications on the Structure and Dynamics of Histone H3 N-Terminal Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Recent advances in synthetic and medicinal chemistry of phosphotyrosine and phosphonate-based phosphotyrosine analogues - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00272K [pubs.rsc.org]
- 17. portlandpress.com [portlandpress.com]
- 18. Polarizable atomic multipole X-ray refinement: application to peptide crystals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Tyrosine Modifications in Aging - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of (S)-O-Benzyl-N-Boc-2,6-dimethyl tyrosine
This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of (S)-O-Benzyl-N-Boc-2,6-dimethyl tyrosine (CAS No. 945669-52-3). As a protected amino acid derivative frequently used in peptide synthesis and drug development, ensuring its proper disposal is not merely a regulatory formality but a cornerstone of laboratory safety, environmental responsibility, and scientific integrity. This document is designed to empower researchers, scientists, and drug development professionals with the knowledge to manage this chemical waste stream effectively, moving beyond simple compliance to foster a culture of safety and sustainability.
Compound Identification and Hazard Analysis
Before any handling or disposal, a thorough understanding of the compound's identity and associated hazards is paramount. This initial assessment dictates all subsequent safety and disposal protocols.
Chemical Identity
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 945669-52-3[1][2] |
| Molecular Formula | C23H29NO5[1][2] |
| Molecular Weight | 399.48 g/mol [1] |
| Physical Form | White to Yellow Solid[2] |
GHS Hazard Classification
Based on available Safety Data Sheet (SDS) information, this compound is classified as hazardous.[2] The Globally Harmonized System (GHS) classification provides a universal understanding of the potential risks.
| GHS Classification | Hazard Statement | Pictogram | Signal Word |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed |
| Warning [2] |
| Skin Irritation (Category 2) | H315: Causes skin irritation | (as above) | (as above) |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | (as above) | (as above) |
| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System | H335: May cause respiratory irritation | (as above) | (as above) |
Causality and Implications: The Boc and Benzyl protecting groups, while essential for synthesis, contribute to the compound's chemical properties. The hazard profile indicates that the primary routes of exposure are ingestion, skin/eye contact, and inhalation of dust.[2] These hazards mandate the use of appropriate personal protective equipment (PPE) and handling within a controlled environment, such as a fume hood, to minimize risk.
Core Principles of Chemical Waste Management
The disposal of any laboratory chemical is governed by a strict regulatory framework, primarily the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA).[3][4][5] This framework establishes a "cradle-to-grave" responsibility for hazardous waste, meaning the generator is responsible for the waste from its creation to its final, environmentally sound disposal.[4]
The protocol outlined below is built upon four foundational pillars:
-
Identification: Correctly classifying the waste based on its hazards.[5]
-
Segregation: Separating incompatible waste streams to prevent dangerous reactions.[3][6][7]
-
Containment: Using appropriate, sealed, and durable containers.[3][8]
-
Communication: Clearly and accurately labeling waste containers.[7][8]
Procedural Protocol for Disposal
This section provides a direct, step-by-step methodology for the collection and disposal of this compound waste.
Step 1: Don Personal Protective Equipment (PPE)
Before handling the chemical in its pure form or as waste, ensure the following PPE is worn to mitigate the risks of exposure identified in the hazard analysis:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat.
Step 2: Waste Characterization and Segregation
Proper segregation is critical to prevent accidental chemical reactions within a waste container.[7][8]
-
Solid Waste:
-
Collect expired or unused this compound solid powder in a designated solid chemical waste container.
-
Any disposables contaminated with the solid chemical, such as weighing paper, gloves, and paper towels, must also be placed into this container.[8]
-
-
Liquid Waste:
-
If the compound is dissolved in a solvent, the entire solution is considered hazardous waste.
-
Collect this liquid waste in a separate, designated liquid chemical waste container. Crucially, do not mix solvent waste streams. For example, halogenated and non-halogenated solvent wastes should be kept separate.[6]
-
-
Segregation Imperative: Keep this waste stream separate from incompatible materials, particularly strong oxidizing agents, strong acids, and strong bases.
Step 3: Proper Containerization
The integrity of the waste container is essential for safe storage and transport.[3]
-
Container Selection: Use only containers approved for chemical waste that are made of a compatible material (e.g., high-density polyethylene for solids and solvents). The container must be free of damage and have a secure, leak-proof lid.[3][4]
-
Fill Volume: Never fill a liquid waste container more than 90% of its capacity to allow for vapor expansion and prevent spills.[8]
-
Container Management: Keep waste containers closed at all times except when adding waste.[4] This is a common regulatory violation and a significant safety risk, as open containers can release vapors and are prone to spillage.
Step 4: Accurate and Thorough Labeling
Clear communication of the container's contents is a regulatory requirement and a vital safety measure.[9]
-
Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.
-
The label must include:
-
The words "Hazardous Waste" .
-
The full chemical name(s) of all contents. Do not use abbreviations or chemical formulas. For this specific waste, write "this compound".
-
The approximate percentage of each component if it is a mixture.
-
The date when waste was first added (the "accumulation start date").
-
The relevant hazard pictograms (in this case, the exclamation mark).
-
Step 5: Spill and Contamination Management
Accidents can happen, and a clear plan for managing spills and contaminated labware is essential.
-
Contaminated Disposables: Items like pipette tips, wipes, and gloves that come into contact with the chemical are considered solid hazardous waste and must be disposed of in the designated solid waste container.[8][10]
-
Non-Disposable Labware (e.g., Glassware):
-
Rinse the contaminated glassware with a minimal amount of a suitable solvent (e.g., ethanol or acetone).
-
Collect this rinsate and dispose of it as hazardous liquid waste in the appropriate container.[10]
-
After this initial decontamination, the glassware can be washed using standard laboratory procedures.
-
-
Minor Spill Cleanup:
-
Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Wearing appropriate PPE, cover the solid spill with an inert absorbent material to prevent dust from becoming airborne.
-
Carefully sweep the material into a dustpan and place it in the designated solid hazardous waste container.
-
Clean the spill area with a cloth dampened with a suitable solvent, and dispose of the cloth as solid hazardous waste.[10]
-
Step 6: Storage and Final Disposal
-
Storage: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) or a central waste storage area. This area should be secure, provide secondary containment to catch any potential leaks, and be away from general laboratory traffic.
-
Final Disposal: The final step is to arrange for pickup by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[5] Under no circumstances should this chemical or its solutions be disposed of down the drain or in the regular trash. [3][11]
Visualization: Disposal Decision Workflow
The following diagram illustrates the logical workflow for managing this compound from generation to disposal.
Caption: Decision workflow for proper waste stream management.
References
- 1. appchemical.com [appchemical.com]
- 2. This compound | 945669-52-3 [sigmaaldrich.com]
- 3. danielshealth.com [danielshealth.com]
- 4. pfw.edu [pfw.edu]
- 5. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 6. acewaste.com.au [acewaste.com.au]
- 7. benchchem.com [benchchem.com]
- 8. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 9. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 10. benchchem.com [benchchem.com]
- 11. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
Personal protective equipment for handling (S)-O-Benzyl-N-Boc-2,6-dimethyl tyrosine
As a Senior Application Scientist, my primary goal is to ensure you can work with our products not only effectively but, more importantly, safely. This guide provides a detailed operational plan for handling (S)-O-Benzyl-N-Boc-2,6-dimethyl tyrosine, moving beyond a simple checklist to explain the scientific reasoning behind each safety protocol. Our approach is built on a foundation of risk assessment and the hierarchy of controls, ensuring a self-validating system of safety for you and your team.
Hazard Identification: A Risk-Informed Approach
Before any handling, a thorough understanding of the compound's specific hazards is essential. This compound (CAS No. 945669-52-3) is a solid, typically a white to yellow powder, with a defined hazard profile that dictates our safety protocols.
According to its Safety Data Sheet (SDS), the primary hazards are:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.[1]
These classifications, indicated by the "Warning" signal word and the Exclamation Mark pictogram, demand a multi-faceted personal protective equipment (PPE) strategy focused on preventing ingestion, skin/eye contact, and inhalation.[1]
The Hierarchy of Controls: Your First Line of Defense
Personal Protective Equipment (PPE) is the final barrier between you and a potential hazard. The most effective safety strategies begin with engineering and administrative controls that remove or minimize the hazard at its source.
-
Engineering Controls: All procedures involving the handling of solid this compound powder, especially weighing and transfers, must be performed within a certified chemical fume hood or a powder containment hood (ventilated balance enclosure). This is the most critical step to mitigate respiratory exposure (H335) by capturing dust at the source.[2]
-
Administrative Controls: Ensure you are familiar with your institution's Chemical Hygiene Plan. Access to areas where this chemical is handled should be restricted to trained personnel. Always have the Safety Data Sheet (SDS) readily available for review before starting work.
Core PPE Protocol: The Essential Barrier
When engineering controls are in place, the following PPE is mandatory to protect against residual risks like accidental spills, splashes, and contact.
| Task / Operation | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing & Handling Solid Powder | Chemical Splash Goggles | Nitrile Gloves (disposable) | Laboratory Coat | Not required if handled exclusively in a fume hood or ventilated enclosure. |
| Handling Solutions (Splashes Possible) | Chemical Splash Goggles & Face Shield | Nitrile Gloves (disposable) | Laboratory Coat | Not required. |
| General Laboratory Operations | Safety Glasses (with side shields) | Nitrile Gloves (disposable) | Laboratory Coat | Not required. |
Eye and Face Protection
Due to the H319 "Causes serious eye irritation" warning, robust eye protection is non-negotiable.
-
Chemical Splash Goggles: These are required when handling the solid powder or any solutions. Goggles form a seal around the eyes, offering superior protection from airborne dust and liquid splashes compared to safety glasses.[3][4]
-
Face Shield: A face shield, worn over chemical splash goggles, is required when handling larger volumes of solutions (>100 mL) or during procedures with a high risk of splashing, such as reaction quenching.[5][6] All eye and face protection must be ANSI Z87.1 marked.[5]
Hand Protection
To prevent skin irritation (H315), proper glove selection and use are critical.
-
Material: Nitrile gloves are the standard recommendation. They provide excellent protection against a wide range of chemicals, including many common laboratory solvents, and are a safer alternative for individuals with latex allergies.[7][8][9]
-
Protocol: Always inspect gloves for tears or punctures before use.[10] Remove and replace gloves immediately if they become contaminated. Never reuse disposable gloves.[8] If working with highly aggressive solvents, consult a glove compatibility chart and consider double-gloving.[5][11]
Body Protection
-
Laboratory Coat: A properly fitted lab coat protects your skin and personal clothing from splashes and spills.[6][12]
-
Personal Attire: Full-length pants and closed-toe shoes are mandatory in any laboratory where hazardous chemicals are handled.[5][13]
Standard Operating Procedures (SOPs)
SOP for Weighing and Handling Solid Powder
-
Preparation: Ensure the chemical fume hood or ventilated balance enclosure is on and functioning correctly.
-
Don PPE: Follow the donning sequence outlined in the diagram below. At a minimum, this includes a lab coat, chemical splash goggles, and nitrile gloves.
-
Handling: Perform all manipulations on a disposable weigh paper or in a suitable container within the ventilated enclosure. Use spatulas and tools dedicated to this process to avoid cross-contamination.
-
Cleanup: After weighing, carefully fold the weigh paper and dispose of it as chemically contaminated solid waste. Clean any residual powder from the balance and surrounding surfaces with a damp paper towel, which should also be disposed of as chemical waste.
-
Doff PPE: Remove protective equipment in the correct order to prevent self-contamination, as shown in the diagram. Wash hands thoroughly with soap and water.
PPE Donning and Doffing Workflow
Properly sequencing the donning and doffing of PPE is crucial to prevent cross-contamination.
Decontamination and Waste Disposal Plan
Improper disposal is a significant compliance and safety risk. All waste generated from handling this compound must be treated as hazardous chemical waste.[14][15]
-
Contaminated PPE: Used gloves, disposable lab coats, and any other contaminated items must be placed in a designated hazardous waste container. Do not discard them in the regular trash.[11]
-
Chemical Waste:
-
Solid Waste: Unused compound and contaminated materials (e.g., weigh papers, paper towels) should be collected in a clearly labeled, sealed container compatible with the chemical.[16]
-
Liquid Waste: Solutions containing the compound must be collected in a separate, sealed, and properly labeled hazardous waste container. Ensure waste containers are chemically compatible and leave approximately 10% headspace to allow for expansion.[16]
-
-
Disposal Procedures: Follow all institutional and regulatory guidelines for hazardous waste disposal. This typically involves arranging for pickup by your organization's Environmental Health and Safety (EHS) department.[17] Never pour chemical waste down the drain.[17]
Emergency Procedures
In case of accidental exposure, immediate and correct action is vital.
-
Eye Contact (H319): Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][18]
-
Skin Contact (H315): Remove contaminated clothing and wash the affected skin area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[18]
-
Inhalation (H335): Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if respiratory symptoms develop.[18][19]
-
Ingestion (H302): Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.[18][19]
By adhering to this comprehensive safety and handling plan, you can effectively mitigate the risks associated with this compound and ensure a safe laboratory environment.
References
- 1. This compound | 945669-52-3 [sigmaaldrich.com]
- 2. Laboratories - Standards | Occupational Safety and Health Administration [osha.gov]
- 3. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 4. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 7. ecospill.com.au [ecospill.com.au]
- 8. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 9. Choosing the Right Glove Material: Guide to Chemical Protection - Blog [droppe.com]
- 10. icash.public-health.uiowa.edu [icash.public-health.uiowa.edu]
- 11. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 12. needle.tube [needle.tube]
- 13. nspcoatings.co.uk [nspcoatings.co.uk]
- 14. danielshealth.com [danielshealth.com]
- 15. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 16. Safe Storage and Disposal of Chemicals in A Lab - Tion [tion.co.uk]
- 17. vumc.org [vumc.org]
- 18. fishersci.com [fishersci.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
